molecular formula C28H37NO4 B15594501 Cytochalasin O

Cytochalasin O

Cat. No.: B15594501
M. Wt: 451.6 g/mol
InChI Key: UMHVFKLUODBPSC-PXJUKTEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one has been reported in Phomopsis with data available.

Properties

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8-,14-13-/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1

InChI Key

UMHVFKLUODBPSC-PXJUKTEYSA-N

Origin of Product

United States

Foundational & Exploratory

Cytochalasin O: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cytochalasin O, a mycotoxin belonging to the cytochalasan family. While specific research on this compound is limited, its mechanism is largely inferred from the extensive studies of other members of the cytochalasan class. This document synthesizes the available information on this compound and provides a detailed overview of the well-established mechanism of action for this compound family, supported by experimental protocols and pathway diagrams.

Core Mechanism of Action: Inhibition of Actin Polymerization

This compound, like other cytochalasans, is presumed to exert its biological effects primarily through the disruption of the actin cytoskeleton. The core mechanism is the inhibition of actin polymerization.[1] This is achieved by binding to the fast-growing "barbed" or plus-end of actin filaments (F-actin).[2][3] This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[3] This action disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for a multitude of cellular processes.

The consequences of this disruption are profound and include alterations in cell morphology, inhibition of cell motility and cytokinesis, and in some cases, the induction of apoptosis (programmed cell death).[2]

G General Mechanism of Cytochalasan Action cluster_actin_dynamics Actin Filament Dynamics cluster_consequences Cellular Consequences G_Actin G-Actin Monomers Barbed_End Barbed (+) End G_Actin->Barbed_End Polymerization F_Actin F-Actin Filament Barbed_End->G_Actin Depolymerization Capped_End Capped Barbed End Barbed_End->Capped_End Pointed_End Pointed (-) End Cytochalasin_O This compound Cytochalasin_O->Barbed_End Binds to Disrupted_Dynamics Disruption of Actin Dynamics Capped_End->Disrupted_Dynamics Leads to Cell_Morphology Altered Cell Morphology Disrupted_Dynamics->Cell_Morphology Cell_Motility Inhibition of Cell Motility Disrupted_Dynamics->Cell_Motility Cytokinesis Inhibition of Cytokinesis Disrupted_Dynamics->Cytokinesis Apoptosis Induction of Apoptosis Disrupted_Dynamics->Apoptosis

Caption: General mechanism of cytochalasan action on actin filaments.

Signaling Pathways and Cellular Effects

The disruption of the actin cytoskeleton by cytochalasans triggers a cascade of downstream cellular events. The inhibition of actin dynamics directly impacts cellular architecture and functions that are reliant on the cytoskeleton. This can lead to the activation of stress-response pathways and ultimately, apoptosis.

G Downstream Cellular Effects of Actin Disruption Cytochalasin_O This compound Actin_Filaments Actin Filaments Cytochalasin_O->Actin_Filaments Inhibits Polymerization Disruption Cytoskeletal Disruption Actin_Filaments->Disruption Loss_of_Integrity Loss of Structural Integrity Disruption->Loss_of_Integrity Cell_Functions Disrupted Cellular Functions Disruption->Cell_Functions Signaling_Cascade Stress Signaling Cascade Loss_of_Integrity->Signaling_Cascade Apoptosis_Pathway Apoptosis Pathway Activation Signaling_Cascade->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Motility Cell Motility Cell_Functions->Motility Division Cell Division Cell_Functions->Division Adhesion Cell Adhesion Cell_Functions->Adhesion

Caption: Signaling cascade following cytochalasan-induced actin disruption.

Quantitative Data

CytochalasanCell LineCell TypeIC50 (µM)Reference
Cytochalasin DHeLaCervical Cancer5.72[4]
Cytochalasin BL929Mouse Fibroblast1.3[4]
TMC-169U937Leukemia0.81 µg/mL[4]
Cytochalasin JK562Human Leukemia1.5[2]
Cytochalasin CHeLaCervical Cancer-[2]
Cytochalasin E---[2]
Arbuschalasins A-DHCT15Human Colorectal AdenocarcinomaWeakly active[4]
This compound HCT15 Human Colorectal Adenocarcinoma Data not available in abstract [4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Actin Polymerization Assay

This protocol describes a common method to measure the effect of a compound on actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (P-buffer): 50 mM KCl, 2 mM MgCl2, 1 mM ATP in G-buffer

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Actin Monomers: Reconstitute lyophilized G-actin and pyrene-labeled G-actin in G-buffer to a concentration of 1 mg/mL. Mix a 1:10 ratio of pyrene-labeled to unlabeled actin. Incubate on ice for 1 hour to ensure depolymerization.

  • Reaction Setup: In a 96-well plate, add the desired concentrations of this compound (or vehicle control) to wells containing G-buffer.

  • Initiation of Polymerization: Add the actin monomer solution to each well. Immediately add Polymerization Buffer to initiate polymerization.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm every 30-60 seconds for 1-2 hours.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear phase of the curve. The effect of this compound is quantified by comparing the polymerization rates in its presence to the vehicle control.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-15)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of this compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a typical cytotoxicity assay.

Specific Findings on this compound

This compound has been isolated from several fungal species, including Phomopsis sp. xz-18 and the mangrove endophytic fungus Xylaria arbuscula.[4][5] A study on the metabolites from Xylaria arbuscula reported the isolation of this compound along with other known and new cytochalasans.[4] In this study, all isolated compounds were evaluated for their cytotoxic activity against the HCT15 human colorectal adenocarcinoma cell line.[4] While the study highlighted the significant inhibitory effects of two other compounds, specific quantitative data for this compound was not provided in the abstract.[4] Another study on Phomopsis sp. xz-18 also successfully isolated this compound.[5]

Conclusion

The mechanism of action of this compound is understood to be consistent with that of the broader cytochalasan family, primarily involving the inhibition of actin polymerization by capping the barbed end of actin filaments. This disruption of the actin cytoskeleton leads to a variety of cellular effects, including cytotoxicity against cancer cell lines. While this compound has been isolated and its biological activity has been investigated, detailed quantitative data regarding its specific potency in inhibiting actin polymerization and its precise cytotoxic IC50 values are not widely available in the current body of literature. Further research is required to fully elucidate the specific biochemical and cellular activities of this particular cytochalasan.

References

Cytochalasin O: A Technical Guide to its Fungal Origin and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal sources, isolation methodologies, and biological targets of Cytochalasin O, a potent polyketide-derived metabolite. The information is curated for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Fungal Sources of this compound

This compound, a member of the cytochalasan family of fungal metabolites, has been isolated from several endophytic and saprophytic fungi. The primary documented fungal producers of this compound belong to the genera Phomopsis and Hypoxylon. Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of structurally diverse and biologically active cytochalasans.

Fungal SpeciesHost/SourceReference
Phomopsis sp. xz-18Endophyte from the stem of Camptotheca acuminata
Hypoxylon terricolaFungus culture

While the table above lists the confirmed sources of this compound, it is important to note that other species within the Phomopsis and Xylaria genera are prolific producers of a wide array of cytochalasan analogs. This suggests that screening of other related fungal strains may yield additional sources of this compound or novel, structurally related compounds.

Quantitative Data on Isolation

Obtaining precise, comparable yield data for this compound from fungal fermentations is challenging due to variations in culture conditions, extraction methods, and reporting standards in the literature. However, publications on the isolation of cytochalasans from Phomopsis sp. provide some indication of the quantities that can be obtained from laboratory-scale cultures.

Fungal StrainCulture ConditionsIsolated Amount of CytochalasanReference
Phomopsis sp. shj2Solid rice medium (42 days)Cytochalasin H (25.1 mg)
Phomopsis sp. xz-18PDA solid medium (21 days, 40 L)Not specified for this compound, but 18 cytochalasins isolated in total

It is crucial to note that these values represent the final isolated yields and not the fermentation titer. The yield of this compound is influenced by numerous factors, including the specific fungal strain, composition of the culture medium, fermentation time, and the efficiency of the extraction and purification process. Optimization of these parameters is a critical step in scaling up production for further research and development.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation of this compound and related compounds, based on established procedures for Phomopsis species.

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Phomopsis sp., a common method for inducing the production of secondary metabolites.

Materials:

  • Culture of Phomopsis sp. (e.g., xz-18)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose (PD) broth

  • Rice (autoclavable)

  • Erlenmeyer flasks (500 mL)

  • Sterile distilled water

  • Incubator

Procedure:

  • Activation of Fungal Strain: The Phomopsis sp. strain is cultured on PDA plates at 25-28°C for 7 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Mycelial plugs from the PDA plates are used to inoculate flasks containing PD broth. These flasks are then incubated at 28°C on a rotary shaker at 180 rpm for 5 days to generate a seed culture.

  • Solid-State Fermentation:

    • Add approximately 80 g of rice and 120 mL of distilled water to each 500 mL Erlenmeyer flask.

    • Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.

    • Inoculate each flask with 5.0 mL of the seed culture.

    • Incubate the flasks under static conditions at 28°C for 21 to 42 days.

Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites from the solid-state fermentation culture.

Materials:

Procedure:

  • The fermented rice substrate from each flask is soaked in ethyl acetate (EtOAc).

  • The mixture is agitated on a shaker for 24 hours to ensure thorough extraction of the fungal metabolites.

  • The EtOAc is decanted and filtered to remove the solid rice and mycelia.

  • This extraction process is repeated three to four times to maximize the recovery of the compounds.

  • The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

This protocol outlines the chromatographic steps for the purification of this compound from the crude extract.

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents: Chloroform (CHCl₃), Acetone, Methanol (MeOH), Water (H₂O), Petroleum ether

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

  • Initial Fractionation (Silica Gel Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform-acetone or petroleum ether-ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their size.

  • Reversed-Phase Chromatography:

    • Further purification is achieved using a reversed-phase C18 column. The column is eluted with a gradient of methanol and water.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is performed by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Phomopsis sp. Culture pda Culture on PDA plates start->pda seed Seed Culture in PD Broth pda->seed solid Solid-State Fermentation on Rice seed->solid extraction Ethyl Acetate Extraction solid->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude Crude Extract concentration->crude silica Silica Gel Column Chromatography crude->silica sephadex Sephadex LH-20 Chromatography silica->sephadex rp_hplc Reversed-Phase HPLC sephadex->rp_hplc cyto_o Pure this compound rp_hplc->cyto_o

Caption: Workflow for the isolation of this compound.

Signaling Pathway: Actin Polymerization and Inhibition by this compound

Cytochalasans, including this compound, are well-known for their ability to disrupt actin polymerization. This is a critical cellular process involved in maintaining cell structure, motility, and division. Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.

actin_polymerization_inhibition cluster_actin_dynamics Actin Polymerization cluster_inhibition Inhibition by this compound g_actin G-actin (Monomers) nucleation Nucleation g_actin->nucleation ATP barbed_end g_actin->barbed_end Polymerization f_actin F-actin (Filament) nucleation->f_actin f_actin->barbed_end pointed_end f_actin->pointed_end inhibition Blocks Polymerization pointed_end->g_actin Depolymerization cyto_o This compound cyto_o->barbed_end Binds to

Caption: Inhibition of actin polymerization by this compound.

An In-Depth Technical Guide to Cytochalasin O: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. First isolated from a species of Phomopsis, an endophytic fungus, this compound, alongside its congeners, has garnered significant interest within the scientific community for its potential applications in cell biology research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical Structure and Identity

The definitive structure of this compound was elucidated through extensive spectroscopic analysis. It is essential to distinguish this compound from other closely related cytochalasans, particularly Cytochalasin H, with which it has sometimes been confused in commercial and database sources. The correct molecular formula for this compound is C₂₈H₃₅NO₄, with a corresponding molecular weight of 449 g/mol .

Key Structural Features:

  • Perhydroisoindolone Core: Like all cytochalasans, this compound possesses a highly substituted perhydroisoindolone ring system.

  • Macrocyclic Ring: Fused to the isoindolone core is an 11-membered carbocyclic ring.

  • Functional Groups: The structure is characterized by the presence of hydroxyl, methyl, and a benzyl (B1604629) group. The specific arrangement and stereochemistry of these groups are critical for its biological activity.

It is crucial to note that some databases may incorrectly list this compound as a synonym for Cytochalasin H (C₃₀H₃₉NO₅) or refer to a different compound, "Cytochalasin Opho" (C₂₈H₃₇NO₄). The information presented here pertains to the originally isolated and characterized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from primary literature.

PropertyValueReference
Molecular Formula C₂₈H₃₅NO₄[1]
Molecular Weight 449 g/mol [1]
Melting Point 258-263 °C[1]
UV Absorption (λmax) 218 nm[1]
Solubility Data not extensively available in reviewed literature. Generally, cytochalasans are soluble in organic solvents like DMSO, ethanol, and methanol, and poorly soluble in water.[2]
Stability Cytochalasans, in general, should be stored at low temperatures (-20°C) and protected from light to prevent degradation.

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relied on a combination of spectroscopic techniques. Below is a summary of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the molecule.

¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
Detailed chemical shift data for this compound are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data.Detailed chemical shift data for this compound are not readily available in the public domain. The original isolation paper references the use of NMR for structure elucidation but does not provide the full spectral data.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirmed the elemental composition of this compound.

Ionm/z
[M]+449.2566
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3400-OH (hydroxyl) stretching
1710C=O (carbonyl) stretching
1675C=O (amide) stretching

Biological Activity and Mechanism of Action

The primary biological activity of cytochalasans, including this compound, stems from their ability to interact with and disrupt the dynamics of the actin cytoskeleton.[3][4]

Inhibition of Actin Polymerization

Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[3][5] This disruption of actin polymerization interferes with a multitude of cellular processes that are dependent on a dynamic actin cytoskeleton.

Actin_Polymerization_Inhibition cluster_actin cluster_inhibition G_Actin G-Actin (Monomers) Barbed_End G_Actin->Barbed_End Polymerization Blocked_End G_Actin->Blocked_End Inhibited F_Actin F-Actin (Filament) F_Actin->Barbed_End Cyto_O This compound Cyto_O->Barbed_End Binds to Barbed_End->G_Actin Depolymerization Pointed_End Pointed_End->F_Actin

Caption: Inhibition of actin polymerization by this compound.

Cellular Effects

The disruption of the actin cytoskeleton by this compound leads to a variety of observable cellular effects, including:

  • Changes in Cell Morphology: Cells may round up, lose their defined shape, and exhibit membrane blebbing.

  • Inhibition of Cell Motility: Processes such as cell migration and invasion, which rely on actin-driven protrusions like lamellipodia and filopodia, are inhibited.

  • Disruption of Cytokinesis: The formation of the contractile actin ring during cell division is impaired, which can lead to the formation of multinucleated cells.[3]

Initial studies on the biological activity of this compound demonstrated its potent inhibitory effect on the growth of wheat coleoptiles, indicating its activity extends to plant cells.

Experimental Protocols

Detailed experimental protocols for studying the effects of cytochalasans are crucial for reproducible research. Below are generalized methodologies for key assays.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the growing F-actin polymer.

Methodology:

  • Preparation of Reagents:

    • G-actin buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

    • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0).

    • Pyrene-labeled G-actin, stored at -80°C.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Thaw pyrene-labeled G-actin on ice and dilute to the desired concentration in G-actin buffer.

    • In a fluorometer cuvette or a 96-well plate, mix the G-actin solution with the desired concentration of this compound or vehicle control (DMSO).

    • Initiate polymerization by adding the polymerization buffer.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates between the control and this compound-treated samples.

Actin_Polymerization_Assay Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin in G-Buffer Start->Prepare_Actin Mix Mix Actin with This compound or Vehicle Prepare_Actin->Mix Initiate Initiate Polymerization (add Polymerization Buffer) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) over time Initiate->Measure Analyze Analyze Data: Plot Intensity vs. Time, Determine Rates Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro actin polymerization assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the collective migration of a cell monolayer.

Methodology:

  • Cell Culture:

    • Plate cells in a multi-well plate and grow to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a specialized tool.

    • Gently wash with media to remove detached cells.

  • Treatment:

    • Add fresh media containing various concentrations of this compound or a vehicle control.

  • Imaging:

    • Image the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the area of the wound at each time point.

    • Calculate the rate of wound closure for each condition. Compare the closure rates between the control and this compound-treated cells.

Signaling Pathways

While specific signaling pathways uniquely modulated by this compound have not been extensively detailed in the available literature, its primary mechanism of action through actin disruption can indirectly affect numerous signaling cascades. The actin cytoskeleton serves as a scaffold for many signaling proteins and is involved in processes like endocytosis and receptor trafficking. Disruption of the actin network can, therefore, have widespread and cell-type-specific effects on signaling. For instance, the localization and activity of Rho family GTPases, key regulators of the actin cytoskeleton, are often perturbed by cytochalasans.

Conclusion

This compound is a structurally distinct member of the cytochalasan family with potent biological activity stemming from its ability to inhibit actin polymerization. Accurate identification and differentiation from other cytochalasans are paramount for precise research. This guide provides a consolidated resource of its known chemical and physical properties, spectroscopic data, and biological effects, along with standardized experimental protocols. Further research is warranted to fully elucidate the specific interactions of this compound with the actin cytoskeleton and to explore its potential in modulating cellular signaling pathways for therapeutic applications.

References

The Expanding Frontier of Cytochalasans: A Deep Dive into the Biological Activity of Novel Analogs Like Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The cytochalasan family of fungal metabolites continues to be a fertile ground for the discovery of novel bioactive compounds with significant potential in pharmacology and drug development. These mycotoxins, renowned for their profound effects on the actin cytoskeleton, exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. This technical guide provides an in-depth exploration of the biological activities of novel cytochalasans, with a particular focus on emerging analogs such as Cytochalasin O, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Activity: Disruption of the Actin Cytoskeleton

The primary mechanism of action for cytochalasans is their ability to interfere with actin polymerization. They achieve this by binding to the barbed (plus) end of actin filaments, which effectively caps (B75204) the filament and prevents the addition of new actin monomers.[1] This disruption of the dynamic process of actin polymerization and depolymerization has profound consequences for cellular integrity and function, leading to a cascade of downstream effects.

Quantitative Biological Activity of Novel Cytochalasans

Recent research has unveiled a plethora of novel cytochalasan structures with diverse and potent biological activities. The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of several recently discovered cytochalasans, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Novel Cytochalasans (IC50 Values in µM)
CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)SKOV-3 (Ovarian)L929 (Fibroblast)KB3.1 (Cervical)
Triseptatin (1) 5.3111.281.804.342.555.31
Deoxaphomin B (2) 6.913.251.552.802.103.25
Cytochalasin B ----1.3-
7-O-Acetyl-cytochalasin B ->10-->10-
N-Methyl-cytochalasin B ->10-->10-
N-Acetyl-cytochalasin B -9.4--4.8-
20-O-Acetyl-cytochalasin B -7.5--6.2-
Emeriglobosin A --2.32---

Data sourced from multiple studies.[2][3][4] Note: A lower IC50 value indicates higher cytotoxic activity.

Table 2: Antimicrobial Activity of Novel Cytochalasans (MIC Values in µg/mL)
CompoundStaphylococcus aureusMycobacterium smegmatisSchizosaccharomyces pombe
7-O-Acetyl-cytochalasin B >66.666.6>66.6
20-O-Acetyl-cytochalasin B >33.3>33.333.3
Cytochalasin B & Derivatives Generally inactiveWeakly active to inactiveWeakly active to inactive

Data sourced from a comprehensive cell biological investigation of Cytochalasin B derivatives.[3] Note: A lower MIC value indicates higher antimicrobial activity.

Note on this compound: Despite a comprehensive search of the current scientific literature, specific biological activity data for a compound explicitly named "this compound" could not be located. This suggests that this compound may be a very recently discovered compound with data not yet widely published, a proprietary compound, or a potential misnomer. The data presented here for other novel cytochalasans serves as a representative guide to the activities of this compound class.

Key Signaling Pathways Modulated by Cytochalasans

The disruption of the actin cytoskeleton by cytochalasans triggers a variety of cellular signaling pathways, often culminating in apoptosis or cell cycle arrest.

Induction of Apoptosis

Cytochalasans are known to induce apoptosis in various cancer cell lines.[5] This programmed cell death is a critical mechanism for their anticancer activity. The disruption of actin filaments can activate the p53 tumor suppressor protein, a key regulator of apoptosis.[1] This activation can lead to the downstream activation of caspases, the executioners of apoptosis.

Cytochalasan-Induced Apoptosis Pathway Cytochalasan Cytochalasan Actin Actin Polymerization Cytochalasan->Actin Inhibits Disruption Actin Cytoskeleton Disruption p53 p53 Activation Disruption->p53 Caspases Caspase Cascade Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cytochalasan-Induced Apoptosis Pathway.

Disruption of Cellular Processes

The integrity of the actin cytoskeleton is crucial for numerous cellular functions. By disrupting this network, cytochalasans can interfere with:

  • Cell Division (Cytokinesis): Preventing the formation of the contractile ring necessary for cell division, leading to multinucleated cells.[5]

  • Cell Motility: Inhibiting the formation of lamellipodia and filopodia, which are essential for cell migration.[5]

  • Phagocytosis: Impairing the engulfment of particles by interfering with the formation of the phagocytic cup.[5]

Experimental Workflow: Cytotoxicity Assessment Start Start: Cell Culture Treatment Treat cells with Cytochalasan concentrations Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan (B1609692) Incubate (e.g., 1.5-4h) (Formation of Formazan) MTT->Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize Readout Measure Absorbance (e.g., at 492-590 nm) Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Experimental Workflow for Cytotoxicity Assessment (MTT Assay).

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of cytochalasan bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Cytochalasan compounds of interest

  • MTT solution (e.g., 2 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the cytochalasan compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for the desired period (e.g., 72 hours).[6]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[6]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Incubation with Shaking: Incubate the plate for 15 minutes at 37°C on an orbital shaker.[6]

  • Absorbance Reading: Measure the absorbance on a microplate reader at a wavelength between 492 nm and 590 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Cytochalasan compounds of interest

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[7] This corresponds to a defined number of cells per mL.

  • Serial Dilution: Prepare a serial two-fold dilution of the cytochalasan compound in the broth medium in the wells of a 96-well plate.[7]

  • Inoculation: Inoculate each well with the prepared microbial suspension, ensuring a consistent number of organisms in each well.[7] Include a growth control well (no compound) and a sterility control well (no microbes).[7]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for approximately 18 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be determined by visual inspection or by using a plate reader to measure turbidity.[7]

Logical Relationships in Cytochalasan Activity Cytochalasan Novel Cytochalasan ActinBinding Binds to Actin Filament (Barbed End) Cytochalasan->ActinBinding PolymerizationInhibition Inhibits Actin Polymerization ActinBinding->PolymerizationInhibition CytoskeletonDisruption Disrupts Actin Cytoskeleton PolymerizationInhibition->CytoskeletonDisruption CellularEffects Downstream Cellular Effects CytoskeletonDisruption->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis Cytokinesis Cytokinesis Inhibition CellularEffects->Cytokinesis Motility Cell Motility Inhibition CellularEffects->Motility

Caption: Logical Flow of Cytochalasan's Mechanism of Action.

Conclusion and Future Directions

The study of novel cytochalasans continues to yield compounds with potent and diverse biological activities. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in the discovery and development of new therapeutic agents. While the specific biological profile of this compound remains to be elucidated in the public domain, the broader family of cytochalasans, particularly analogs like chaetoglobosins and other recently isolated derivatives, demonstrates significant promise. Future research should focus on elucidating the structure-activity relationships of these novel compounds, exploring their therapeutic potential in various disease models, and investigating their detailed mechanisms of action to unlock their full pharmacological potential. The continued exploration of this fascinating class of natural products holds the key to developing next-generation therapies for a range of human diseases.

References

The Enigmatic Role of Cytochalasin O in Actin Filament Dynamics: A Technical Guide Based on Well-Studied Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing the effects of Cytochalasin O on actin filament dynamics is limited. Therefore, this technical guide provides a comprehensive overview of the well-characterized mechanisms of its close structural analogs, Cytochalasin B and Cytochalasin D, to serve as a foundational resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein are likely applicable to the study of this compound.

Core Mechanism of Action: Capping the Barbed End

Cytochalasins are a group of fungal metabolites renowned for their potent and specific effects on the actin cytoskeleton. The primary mechanism of action for well-studied cytochalasins, such as B and D, involves their high-affinity binding to the barbed (fast-growing) end of actin filaments (F-actin). This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1][2][3][4][5][6][7] Substoichiometric concentrations of these cytochalasins are sufficient to inhibit actin polymerization.[3][8]

While the primary effect is the inhibition of polymerization, some studies have also reported that cytochalasins can induce depolymerization of existing actin filaments.[4][6][7] Furthermore, cytochalasins have been observed to interfere with the interaction of actin filaments with each other, which can reduce the viscosity of actin solutions.[3]

Quantitative Data on Cytochalasin-Actin Interactions

The following tables summarize key quantitative data for Cytochalasin B and D, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentrations of Cytochalasins on Actin Polymerization

CompoundParameterConcentrationConditionsReference
Cytochalasin BHalf-maximal inhibition2x10-7 MWith F-actin fragments[9]
Half-maximal inhibition4x10-8 MIn the absence of ATP[9]
Cytochalasin DHalf-maximal inhibition10-8 MWith F-actin fragments[9]
Half-maximal inhibition1x10-9 MIn the absence of ATP[9]

Table 2: Binding Affinities of Cytochalasins to Actin

CompoundParameterValueSpecies/ConditionsReference
Cytochalasin BKd~4x10-8 MF-actin in the absence of ATP[9]
Kd1.4 nMF-actin in ADP-solution with Pi[10]
Kd5.0 nMF-actin in ATP-solution[10]
Kd (low-affinity)200 nMF-actin in ADP-solution without Pi[10]
Cytochalasin DK0.5 nM-1Barbed ends with ADP-G-actin[11]

Experimental Protocols for Studying Cytochalasin Effects

Several key experimental techniques are employed to elucidate the effects of cytochalasins on actin dynamics.

Actin Polymerization Assays

A common method to monitor actin polymerization is through the use of pyrene-labeled actin . Pyrene (B120774) fluorescence significantly increases upon incorporation into a polymer, providing a real-time measure of filament formation.

Protocol: Pyrene-Actin Polymerization Assay

  • Actin Preparation: Purify actin from a suitable source (e.g., rabbit skeletal muscle) and label it with pyrene iodoacetamide.

  • Reaction Mixture: Prepare a reaction buffer (e.g., G-buffer: 5 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

  • Initiation of Polymerization: Add a salt solution (e.g., 2 mM MgCl2 and 100 mM KCl) to the G-actin solution to initiate polymerization.

  • Cytochalasin Treatment: Add the desired concentration of this compound (or other cytochalasins) to the reaction mixture prior to or at the time of initiation.

  • Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Viscometry

Viscometry measures the viscosity of a solution, which increases as actin monomers polymerize into long filaments. A falling ball viscometer is often used for this purpose. A decrease in viscosity upon addition of a cytochalasin indicates either inhibition of polymerization or severing of existing filaments.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of single actin filaments near a glass surface, providing detailed information on elongation rates, capping, and severing events.

Protocol: TIRF Microscopy of Actin Dynamics

  • Flow Cell Preparation: Prepare a flow cell using a glass slide and coverslip.

  • Actin Labeling: Label a fraction of the actin monomers with a fluorescent dye (e.g., Alexa Fluor 488).

  • Initiation and Observation: Introduce a solution of G-actin (containing a small percentage of labeled monomers) and the desired concentration of this compound into the flow cell. Initiate polymerization by adding salts.

  • Imaging: Visualize the growing filaments using a TIRF microscope.

  • Analysis: Measure the length of individual filaments over time to determine elongation rates at both the barbed and pointed ends. Observe the frequency and duration of capping events.

Cytochalasin Binding Assays

To determine the binding affinity of a cytochalasin to actin, radiolabeled cytochalasins can be used in a binding assay.

Protocol: [3H]Cytochalasin Binding Assay

  • Prepare F-actin: Polymerize purified G-actin.

  • Incubation: Incubate the F-actin with various concentrations of [3H]this compound.

  • Separation: Separate the F-actin-bound cytochalasin from the free cytochalasin by centrifugation.

  • Quantification: Measure the radioactivity in the pellet and supernatant using a scintillation counter.

  • Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.

Visualizing Mechanisms and Workflows

Mechanism of Action of Cytochalasins

Cytochalasin_Mechanism cluster_0 Actin Filament p1 Pointed End (-) p2 p1->p2 p3 p2->p3 p4 Barbed End (+) p3->p4 G_Actin G-Actin Monomer G_Actin->p4 Polymerization Cytochalasin This compound Cytochalasin->p4 Binding/Capping

Caption: Mechanism of this compound on actin filament polymerization.

Experimental Workflow: Pyrene-Actin Assay

Pyrene_Assay_Workflow start Start: Prepare Pyrene-labeled G-Actin step1 Add this compound (Test) or Vehicle (Control) start->step1 step2 Initiate Polymerization (add MgCl2/KCl) step1->step2 step3 Monitor Fluorescence (Ex: 365nm, Em: 407nm) step2->step3 step4 Plot Fluorescence vs. Time step3->step4 end End: Analyze Polymerization Rate step4->end

Caption: Workflow for a pyrene-based actin polymerization assay.

Impact on Cellular Signaling

Disruption of the actin cytoskeleton by cytochalasins can have profound effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling molecules, and its alteration can impact their localization and activity. For instance, cytochalasin-induced actin disruption has been shown to affect pathways involving receptor tyrosine kinases and integrin-mediated signaling. The precise signaling consequences of treating cells with this compound would need to be empirically determined but are likely to overlap with those of other cytochalasins.

Signaling_Pathway Cyto_O This compound Actin Actin Cytoskeleton Cyto_O->Actin Disruption Signaling Signaling Pathways (e.g., Integrin, RTK) Actin->Signaling Scaffolding/Regulation Response Cellular Responses (e.g., Motility, Adhesion, Proliferation) Signaling->Response Modulation

Caption: this compound's potential impact on cellular signaling.

Conclusion and Future Directions

While specific data on this compound is currently sparse, the extensive research on Cytochalasin B and D provides a robust framework for understanding its likely effects on actin filament dynamics. Researchers investigating this compound should focus on characterizing its binding affinity to actin, determining its IC50 for polymerization inhibition, and exploring its effects on cellular processes using the established protocols outlined in this guide. Such studies will be crucial in elucidating the unique properties of this compound and its potential applications in research and drug development.

References

Cellular Targets of Cytochalasins Beyond Actin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cytochalasin O" did not yield any specific scientific literature. It is presumed that this may be a typographical error or a reference to a rare, less-studied analog. This guide will therefore focus on the well-documented non-actin cellular targets of common cytochalasins, primarily Cytochalasin B and Cytochalasin D, for which extensive research is available.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the off-target effects and broader cellular impact of cytochalasins. While renowned for their potent inhibition of actin polymerization, these fungal metabolites interact with several other key cellular proteins, influencing a variety of critical signaling pathways and cellular processes. Understanding these non-actin targets is crucial for the accurate interpretation of experimental results and for exploring the therapeutic potential of these compounds.

Non-Actin Molecular Targets of Cytochalasins

Cytochalasins B and D, while both potent actin inhibitors, exhibit distinct profiles of interaction with other cellular proteins. These off-target interactions can have significant biological consequences.

Glucose Transporters (GLUTs)

Cytochalasin B is a well-established and potent inhibitor of glucose transport into cells. This effect is primarily mediated through its direct interaction with facilitative glucose transporters, most notably GLUT1.

  • Mechanism of Action: Cytochalasin B acts as a competitive inhibitor of glucose transport by binding to the endofacial (inner) surface of GLUT1. This binding prevents the conformational changes necessary for glucose translocation across the cell membrane.

  • Significance: The inhibition of glucose uptake can lead to profound metabolic changes in cells, which can confound studies aimed at dissecting the role of the actin cytoskeleton. It is a critical consideration in cancer research, where altered glucose metabolism is a hallmark of malignant cells. Cytochalasin D has a much weaker inhibitory effect on glucose transport compared to Cytochalasin B.

P-glycoprotein (P-gp / MDR1)

Certain cytochalasins have been shown to interact with P-glycoprotein, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells. This interaction is particularly relevant in the context of multidrug resistance in cancer.

  • Mechanism of Action: Dihydrocytochalasin B has been observed to stimulate the ATPase activity of P-glycoprotein, suggesting it is a substrate and can competitively inhibit the transport of other P-gp substrates. Cytochalasin B exhibits a weaker interaction, while Cytochalasin D shows little to no significant interaction with P-glycoprotein.

  • Significance: The modulation of P-glycoprotein activity can alter the intracellular concentration of co-administered drugs, a critical factor in chemotherapy and other pharmacological interventions.

Insulin (B600854) Receptor Signaling

The effects of Cytochalasin B on glucose transport are intertwined with its influence on insulin receptor signaling.

  • Mechanism of Action: Cytochalasin B has been shown to alter the distribution of insulin receptors on the plasma membrane of adipocytes, leading to a decrease in the number of receptor clusters. This effect on receptor organization is correlated with the inhibition of glucose transport. Cytochalasin D does not appear to share this effect.

  • Significance: This finding suggests a potential functional linkage between the insulin receptor and the glucose transport machinery, which can be dissected using these compounds.

Capping Proteins

Capping proteins are crucial regulators of actin filament dynamics, binding to the barbed end of actin filaments to prevent both polymerization and depolymerization. Cytochalasin D has been shown to interact with these proteins.

  • Mechanism of Action: The precise nature of the interaction is complex and may involve the modulation of capping protein activity at the barbed end.

  • Significance: This interaction highlights the multifaceted way in which cytochalasins can influence the actin cytoskeleton, not only by direct filament binding but also by affecting its regulatory proteins.

Cofilin

Cofilin is an actin-binding protein that plays a critical role in actin filament turnover by severing filaments and promoting depolymerization.

  • Mechanism of Action: Cytochalasin D has been found to inhibit the interaction of cofilin with both globular (G)-actin and filamentous (F)-actin.

  • Significance: By interfering with cofilin's function, Cytochalasin D further disrupts the dynamic remodeling of the actin cytoskeleton, an effect that is distinct from its direct barbed-end capping activity.

Nuclear Translocation of Nonhistone Proteins

Cytochalasin D has been observed to inhibit the transport of certain nonhistone proteins into the nucleus.

  • Mechanism of Action: The underlying mechanism is not fully elucidated but appears to be independent of its effects on the cytoplasmic actin network.

  • Significance: This finding suggests a potential role for cytochalasins in modulating gene expression and other nuclear processes, expanding their known sphere of influence beyond the cytoplasm.

Quantitative Data on Non-Actin Target Interactions

The following table summarizes the available quantitative data for the interaction of Cytochalasin B and D with their non-actin targets. It is important to note that these values can vary depending on the experimental system and conditions.

CytochalasinTarget ProteinParameterValueCell/SystemReference
Cytochalasin B Glucose Transporter 1 (GLUT1)Kd1.5 x 10-7 MHuman Red Blood Cells[1]
Insulin ReceptorEffective Conc.50 nM - 5 µMRat Adipocytes[2]
Cytochalasin D Capping ProteinK1/2 (inhibition)4.1 nMIn vitro[3]
Actin Polymerization (for comparison)IC5025 nMIn vitro[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the non-actin targets of cytochalasins.

Glucose Uptake Assay

This protocol is used to quantify the inhibition of glucose transport into cells by compounds like Cytochalasin B.

Materials:

  • Cultured cells (e.g., adipocytes, erythrocytes, or other cell lines expressing GLUTs)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose or other radiolabeled glucose analog

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B

  • Phloretin (positive control for glucose transport inhibition)

  • 0.1 M NaOH

  • Scintillation fluid and counter

  • BCA protein assay kit

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and grow to confluency.

  • Glucose Starvation: Wash cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add various concentrations of Cytochalasin B, a vehicle control (e.g., DMSO), and a positive control (Phloretin) to the wells. Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing a known concentration of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Use an aliquot of the cell lysate to determine the protein concentration using a BCA assay to normalize the glucose uptake values.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of compounds on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.

Materials:

  • Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the mdr1 cDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)

  • ATP regenerating system (creatine kinase and creatine (B1669601) phosphate)

  • ATP

  • Cytochalasin derivative to be tested

  • Verapamil (positive control for P-gp stimulation)

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

  • Reaction Setup: In a 96-well plate, add the membrane vesicles to the assay buffer containing the ATP regenerating system.

  • Compound Addition: Add the test cytochalasin at various concentrations, a vehicle control, and a positive control (verapamil).

  • Initiation of Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 37°C for a specific time (e.g., 20 minutes).

  • Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measurement: Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released and determine the effect of the cytochalasin on P-gp ATPase activity.

In Vitro Nuclear Import Assay

This assay reconstitutes the nuclear import process in permeabilized cells to assess the effect of inhibitors.

Materials:

  • Cultured mammalian cells (e.g., HeLa) grown on coverslips

  • Transport buffer (e.g., 20 mM HEPES, pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)

  • Digitonin (B1670571)

  • Fluorescently labeled nuclear import substrate (e.g., GST-GFP-NLS)

  • Cytosolic extract or purified importins (importin α and β) and Ran GTPase

  • ATP regenerating system

  • Cytochalasin D

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Cell Permeabilization: Treat cells on coverslips with a low concentration of digitonin in transport buffer to selectively permeabilize the plasma membrane while leaving the nuclear envelope intact.

  • Import Reaction: Incubate the permeabilized cells with a reaction mixture containing the fluorescent import substrate, cytosolic extract (or purified import factors), an ATP regenerating system, and different concentrations of Cytochalasin D or a vehicle control.

  • Incubation: Allow the import reaction to proceed at 37°C for 30 minutes.

  • Fixation and Staining: Wash the cells with transport buffer, fix with paraformaldehyde, and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear import by measuring the fluorescence intensity inside the nucleus compared to the cytoplasm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

cytochalasin_glut1_inhibition GLUT1 GLUT1 Transporter Glucose_in Glucose (intracellular) GLUT1->Glucose_in Translocation Glucose_out Glucose (extracellular) Glucose_out->GLUT1 Binds to exofacial site CytoB Cytochalasin B CytoB->GLUT1 Binds to endofacial site

Caption: Mechanism of GLUT1 inhibition by Cytochalasin B.

glucose_uptake_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis A 1. Seed cells in multi-well plate B 2. Glucose starve cells (1-2 hours) A->B C 3. Add Cytochalasin B and controls B->C D 4. Add radiolabeled glucose analog C->D E 5. Incubate (5-10 min) D->E F 6. Stop uptake & wash cells E->F G 7. Lyse cells F->G H 8. Scintillation counting G->H I 9. Normalize to protein content H->I

Caption: Experimental workflow for a glucose uptake assay.

pgp_atpase_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection A 1. Prepare P-gp membrane vesicles B 2. Add vesicles to assay buffer with ATP regenerating system A->B C 3. Add Cytochalasin and controls B->C D 4. Initiate with ATP C->D E 5. Incubate at 37°C D->E F 6. Stop reaction with malachite green reagent E->F G 7. Measure absorbance (~635 nm) F->G H 8. Calculate phosphate released G->H

Caption: Experimental workflow for a P-glycoprotein ATPase activity assay.

insulin_signaling_cytoB cluster_membrane Cell Membrane IR Insulin Receptor PDK1 PDK1 IR->PDK1 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose Uptake GLUT4_membrane->Glucose_in Insulin Insulin Insulin->IR Binds Akt Akt PDK1->Akt Phosphorylates Akt->GLUT4_vesicle Promotes translocation CytoB Cytochalasin B CytoB->IR Alters receptor distribution

Caption: Simplified insulin signaling pathway and potential interference by Cytochalasin B.

References

In Vitro Characterization of Cytochalasin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the cytochalasan family of fungal metabolites, is a potent bioactive compound with significant potential in cell biology research and drug development. Like other cytochalasins, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in a multitude of cellular processes including motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for its functional analysis, and representative data on its biological activity. Due to the limited availability of specific quantitative data for this compound in current literature, this guide presents established methodologies for the cytochalasan class, which are directly applicable for its detailed characterization.

Introduction

Cytochalasins are a well-established class of cell-permeable mycotoxins that exert their biological effects primarily by interfering with actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they effectively cap the filament and prevent the addition of new actin monomers.[2] This disruption of actin dynamics leads to profound effects on cell morphology, motility, and cytokinesis, making them invaluable tools for studying the cytoskeleton and potential leads for therapeutic development.[3][4] this compound is a specific member of this family, and its in vitro characterization is crucial for understanding its precise biological activities and potential applications.

Mechanism of Action: Inhibition of Actin Polymerization

The core mechanism of action for cytochalasins, including this compound, is the disruption of actin filament dynamics. This is achieved by binding to the high-affinity site at the barbed (+) end of filamentous actin (F-actin).[5] This binding event has two major consequences:

  • Inhibition of Monomer Addition: The primary effect is the steric hindrance of the addition of new ATP-G-actin monomers to the growing end of the filament.[2]

  • Disruption of Filament Elongation: By capping the barbed end, cytochalasins effectively halt the elongation of the actin filament.[1]

This leads to a net depolymerization of actin filaments as the depolymerization at the pointed (-) end continues, altering the cellular F-actin/G-actin ratio. The consequences of this disruption are observed as significant changes in cell morphology and function.[6][7]

cluster_0 Actin Polymerization cluster_1 This compound Intervention G_actin G-Actin (Monomer) F_actin_barbed F-Actin (Filament) Barbed End (+) G_actin->F_actin_barbed Polymerization Capped_F_actin Capped F-Actin G_actin->Capped_F_actin Elongation Blocked F_actin_pointed F-Actin (Filament) Pointed End (-) F_actin_pointed->G_actin Depolymerization Cyto_O This compound Cyto_O->F_actin_barbed cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Data Integration and Analysis actin_poly_assay Actin Polymerization Assay (Pyrene-Based) determine_kinetics Determine Ki and Inhibition of Elongation actin_poly_assay->determine_kinetics data_integration Integrate Biochemical and Cellular Data determine_kinetics->data_integration cytotoxicity_assay Cytotoxicity Assay (MTT) calc_ic50 Calculate IC50 Values cytotoxicity_assay->calc_ic50 calc_ic50->data_integration morphology_analysis Morphological Analysis (Phalloidin Staining) observe_actin Observe Actin Disruption morphology_analysis->observe_actin observe_actin->data_integration sar_analysis Structure-Activity Relationship (SAR) Analysis data_integration->sar_analysis

References

Cytochalasin O vs. Other Cytochalasans: A Primer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasans are a diverse class of fungal metabolites renowned for their potent effects on the actin cytoskeleton. This guide provides a comprehensive technical overview of Cytochalasin O in comparison to other well-characterized members of the cytochalasan family, including Cytochalasin B, D, and H. We delve into their structural nuances, mechanisms of action, and diverse biological activities. This document summarizes quantitative data on their cytotoxic and actin-disrupting effects, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by these compounds. While extensive research exists for many cytochalasans, data on this compound remains limited. This guide consolidates the available information and provides a comparative framework based on established structure-activity relationships within the cytochalasan family.

Introduction

Cytochalasans, derived from various fungal species, are a prominent class of natural products that have been instrumental in cell biology research for their ability to disrupt actin polymerization.[1][2] Their name originates from the Greek "cytos" (cell) and "chalasis" (relaxation), reflecting their profound impact on cell morphology and motility.[1] These compounds generally feature a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1][3] The diversity in the macrocycle's size and substitutions, as well as the amino acid precursor, gives rise to a wide array of cytochalasan analogs with distinct biological profiles.[4][5]

The primary mechanism of action for most cytochalasans involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[6] This disruption of actin dynamics interferes with numerous cellular processes, including cell division, migration, and the maintenance of cell shape, making them valuable tools for studying cytoskeletal function and potential therapeutic agents, particularly in oncology.[1][7]

This guide focuses on this compound, a less-studied member of the family, and places it in the context of its more extensively investigated relatives. By comparing their structures and known activities, we aim to provide a foundational resource for researchers interested in the nuanced biological effects of this fascinating class of molecules.

Structural Comparison

The biological activity of cytochalasans is intimately linked to their chemical structure. Key structural features that influence their potency and specificity include the nature of the macrocyclic ring, the substituent at the C-3 position of the isoindolone core, and the stereochemistry of various functional groups.[4][8][9]

Table 1: Structural Features of Selected Cytochalasans

CytochalasanPubChem CIDMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 6442846C28H37NO4451.6[10]Cytochalasan with a phenyl group at C-10.[11]
Cytochalasin A 5458383C29H35NO5477.6Contains an α,β-unsaturated ketone in the macrocycle.[12]
Cytochalasin B 5311281C29H37NO5479.6A well-studied cytochalasan with broad biological activity.[13]
Cytochalasin C 6440868C30H37NO6507.6Closely related to Cytochalasin D.[14]
Cytochalasin D 22144-77-0 (CAS)C30H37NO6507.6Potent inhibitor of actin polymerization.
Cytochalasin H 6434468C30H39NO5493.6[10]Cytochalasan lacking the ketone group at C-17 found in Cytochalasin D.[15]
Cytochalasin J 13892278C28H37NO4451.6Stereoisomer of this compound.[16]

Note: Data for this compound is limited. Structural inferences are based on its PubChem entry.[11]

Mechanism of Action

The hallmark of cytochalasan activity is the disruption of the actin cytoskeleton. While the general mechanism is conserved, subtle differences exist between congeners, leading to varied biological outcomes.

Core Mechanism:

  • Barbed-End Capping: Cytochalasans bind with high affinity to the barbed (+) end of filamentous actin (F-actin).[6] This "capping" action physically obstructs the addition of new G-actin monomers, effectively halting filament elongation.[6]

  • Inhibition of Depolymerization: The binding of cytochalasans can also inhibit the dissociation of actin monomers from the barbed end.[15]

  • Induction of ATP Hydrolysis: Some cytochalasans, like Cytochalasin D, can stimulate ATP hydrolysis within G-actin dimers, which prevents the formation of stable polymerization nuclei.

This multifaceted disruption of actin dynamics leads to a net depolymerization of actin filaments and the collapse of higher-order actin structures like stress fibers and lamellipodia.

Comparative Effects on Actin Polymerization:

Quantitative Biological Activities

The biological effects of cytochalasans are often quantified by their half-maximal inhibitory concentration (IC50) in various cell-based assays. These values provide a standardized measure of potency and allow for direct comparison between different compounds.

Table 2: Comparative Cytotoxicity (IC50 Values) of Selected Cytochalasans

CytochalasanCell LineCancer TypeIC50 (µM)Reference
Cytochalasin A T. cruzi (amastigotes)-~2-20[17]
L. infantum (amastigotes)-~2-20[17]
Cytochalasin B HeLaCervical Cancer7.9[18]
T. cruzi (amastigotes)-~2-20[17]
L. infantum (amastigotes)-~2-20[17]
Cytochalasin D T. cruzi (amastigotes)-~2-20[17]
L. infantum (amastigotes)-~2-20[17]
Chaetoglobosin A Pancreatic Cancer Cells (MIA PaCa-2)Pancreatic Cancer50.8[19]
Chaetoglobosin C Pancreatic Cancer Cells (MIA PaCa-2)Pancreatic Cancer29.3[19]

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes. Specific IC50 values for this compound are not currently available in the reviewed literature.

Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasans triggers a cascade of downstream signaling events, impacting cell survival, proliferation, and morphology.

Apoptosis Signaling

Actin cytoskeletal integrity is crucial for cell survival, and its disruption is a potent inducer of apoptosis. Cytochalasans can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: Cytochalasin B has been shown to induce apoptosis in HeLa cells via the mitochondrial pathway.[18] This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3.[18]

  • Extrinsic Pathway: Cytochalasin D-induced apoptosis can involve the cleavage of pro-caspase-8, a key initiator caspase in the extrinsic pathway.[20]

apoptosis_pathway cytochalasans Cytochalasans actin_disruption Actin Cytoskeleton Disruption cytochalasans->actin_disruption cellular_stress Cellular Stress actin_disruption->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria Intrinsic Pathway caspase8 Caspase-8 Activation cellular_stress->caspase8 Extrinsic Pathway bax_bcl2 Bax/Bcl-2 Ratio ↑ mitochondria->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Cytochalasan-induced apoptosis pathways.
Rho GTPase Signaling

The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[21][22] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia.[22][23] Disruption of the actin cytoskeleton by cytochalasans can have complex feedback effects on Rho GTPase signaling. While the actin cytoskeleton is a downstream effector of Rho GTPases, its integrity is also required for the proper localization and function of Rho GTPase regulatory proteins (GEFs and GAPs).

rho_gtpase_pathway extracellular_signals Extracellular Signals rho_gtpases Rho GTPases (Rho, Rac, Cdc42) extracellular_signals->rho_gtpases effectors Downstream Effectors (ROCK, mDia, WASp, WAVE) rho_gtpases->effectors actin_organization Actin Cytoskeleton Organization effectors->actin_organization actin_organization->rho_gtpases Feedback cytochalasans Cytochalasans cytochalasans->actin_organization Disruption

Interplay of Rho GTPases and the actin cytoskeleton.
MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. There is significant crosstalk between the MAPK pathway and the actin cytoskeleton. An intact actin cytoskeleton is often required for efficient growth factor-induced MAPK activation.[24] By disrupting actin filaments, cytochalasans can attenuate MAPK signaling, which may contribute to their anti-proliferative effects.[24] Conversely, in some contexts, activation of the MAPK pathway can lead to the disruption of the actin cytoskeleton.[25]

mapk_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription actin_cytoskeleton Actin Cytoskeleton actin_cytoskeleton->receptor Required for full activation cytochalasans Cytochalasans cytochalasans->actin_cytoskeleton Disruption phalloidin_staining_workflow start Start: Cells on Coverslips treatment 1. Cytochalasan Treatment start->treatment fixation 2. Fixation (4% PFA) treatment->fixation permeabilization 3. Permeabilization (0.1% Triton X-100) fixation->permeabilization staining 4. Phalloidin Staining permeabilization->staining mounting 5. Mounting with DAPI staining->mounting imaging 6. Fluorescence Microscopy mounting->imaging end End: Visualize Actin imaging->end

References

Methodological & Application

Application Notes and Protocols for Disrupting the Actin Cytoskeleton with Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, division, and intracellular transport.[1] By binding to the barbed (fast-growing) end of actin filaments, cytochalasins effectively block the addition of new actin monomers, leading to the inhibition of actin polymerization and subsequent disassembly of existing filaments.[1][2] This disruption of the actin network has profound effects on various cellular processes, making cytochalasins valuable tools in cell biology research and potential leads for therapeutic development.

This document provides a detailed protocol for the use of Cytochalasin O to disrupt the actin cytoskeleton. Due to the limited availability of specific protocols for this compound, the following experimental guidelines are adapted from established protocols for Cytochalasin D, a closely related and well-studied member of the cytochalasin family. Researchers should consider this adaptation when designing and interpreting their experiments.

Mechanism of Action

Cytochalasins, including this compound, exert their effects by directly interacting with actin filaments. The primary mechanism involves binding to the high-affinity site at the barbed end of F-actin. This binding event physically obstructs the addition of G-actin monomers, thereby halting filament elongation.[1][2][3] This capping activity leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues. The disruption of the dynamic equilibrium of actin polymerization results in the collapse of the actin cytoskeleton, leading to observable changes in cell morphology, such as cell rounding, arborization, and the loss of stress fibers.[4][5]

Quantitative Data on Cytochalasin-Induced Actin Disruption

The following tables summarize quantitative data obtained from studies using Cytochalasin B and D, which can serve as a reference for estimating the effective concentrations and observed effects of this compound.

Table 1: Effective Concentrations of Cytochalasins for Actin Disruption

CytochalasinCell LineConcentrationIncubation TimeObserved EffectReference
Cytochalasin DMDCK2 µg/mL60 minutesSignificant decrease in transepithelial resistance[6]
Cytochalasin DFibroblastsNot Specified10 minutes35 ± 7% of cells lost anchorage[7]
Cytochalasin DFibroblastsNot Specified30 minutes70 ± 7% of cells showed altered morphology[7]
Cytochalasin BZR-75-110-20 µMNot SpecifiedInduced cytotoxicity and cell cycle arrest[8]
Cytochalasin DNIH 3T310 µM1 hourDisruption of actin cytoskeleton and cell rounding[9]

Table 2: Cytotoxicity Data for Various Cytochalasins

CytochalasinCell LineIC50 ValueReference
Cytochalasin BL9291.3 µM[10]
Deoxaphomin BHeLa4.96 µM[11]
Cytochalasin BHeLa7.30 µM[11]

Experimental Protocols

This section provides a detailed protocol for disrupting the actin cytoskeleton in cultured cells using this compound. Note: This protocol is adapted from established methods for Cytochalasin D. Optimal conditions (e.g., concentration, incubation time) may vary depending on the cell type and experimental goals and should be determined empirically.

Protocol 1: Disruption of Actin Cytoskeleton in Adherent Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), sterile

  • Adherent cells cultured on coverslips or in culture plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed adherent cells onto sterile glass coverslips in a petri dish or directly into a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A starting concentration range of 0.5-10 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined based on the specific cell type and the desired extent of actin disruption.

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Staining:

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions.

    • Add the staining solution to the cells and incubate for 20-60 minutes at room temperature in the dark.

    • (Optional) Add a nuclear counterstain like DAPI or Hoechst to the staining solution or as a separate step.

    • Aspirate the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling consequences of actin cytoskeleton disruption and the experimental workflow for its analysis.

G cluster_0 This compound Treatment cluster_1 Sample Processing cluster_2 Analysis CellCulture Adherent Cells in Culture Treatment Incubate with this compound CellCulture->Treatment Control Incubate with Vehicle (DMSO) CellCulture->Control Fixation Fix Cells (e.g., 4% PFA) Treatment->Fixation Control->Fixation Permeabilization Permeabilize (e.g., 0.1% Triton X-100) Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin & DAPI Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Figure 1: Experimental workflow for actin cytoskeleton disruption and visualization.

G CytochalasinO This compound ActinPolymerization Actin Polymerization CytochalasinO->ActinPolymerization inhibits ActinCytoskeleton Actin Cytoskeleton Integrity ActinPolymerization->ActinCytoskeleton maintains CellShape Altered Cell Shape (Rounding, Arborization) ActinCytoskeleton->CellShape CellMotility Inhibition of Cell Motility & Migration ActinCytoskeleton->CellMotility CellDivision Disruption of Cytokinesis (Multinucleation) ActinCytoskeleton->CellDivision VesicularTransport Impaired Vesicular Transport ActinCytoskeleton->VesicularTransport Apoptosis Induction of Apoptosis ActinCytoskeleton->Apoptosis disruption can lead to

Figure 2: Signaling consequences of actin cytoskeleton disruption by this compound.

Troubleshooting

  • No or weak actin disruption:

    • Increase this compound concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment.

    • Increase incubation time: Longer incubation may be required for significant disruption.

    • Check this compound activity: Ensure the compound has not degraded. Use a fresh aliquot.

  • High cell death:

    • Decrease this compound concentration: High concentrations can be cytotoxic.[8]

    • Reduce incubation time: Prolonged exposure can lead to apoptosis.[1]

    • Perform a cell viability assay: Use assays like MTT or Trypan Blue exclusion to determine the cytotoxic threshold.

  • Inconsistent staining:

    • Optimize fixation and permeabilization: Inadequate fixation or harsh permeabilization can affect actin filament integrity and phalloidin binding.

    • Ensure proper washing: Residual reagents can interfere with staining.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the actin cytoskeleton in various cellular functions. The provided protocol, adapted from established methods for other cytochalasins, offers a starting point for researchers to effectively disrupt the actin network in their experimental systems. Careful optimization of concentration and incubation time is crucial for achieving the desired biological effect while minimizing cytotoxicity. The use of appropriate controls and quantitative analysis will ensure the generation of reliable and reproducible data.

References

Application of Cytochalasin O in the Study of Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O, a member of the cytochalasin family of fungal metabolites, is a potent cell-permeable inhibitor of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This property makes this compound and its better-studied analog, Cytochalasin D, invaluable tools for investigating cellular processes that are dependent on a dynamic actin network, most notably endocytosis.

Endocytosis is a fundamental cellular process by which cells internalize molecules and macromolecules from their external environment. It encompasses several distinct pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. The actin cytoskeleton plays a crucial, albeit differential, role in these pathways. Consequently, the use of actin polymerization inhibitors like this compound allows researchers to dissect the involvement of actin dynamics in each of these internalization mechanisms.

These application notes provide an overview of the use of this compound in studying endocytosis, including its mechanism of action, and detailed protocols for assessing its impact on the major endocytic pathways. While much of the available literature focuses on the more widely studied Cytochalasin D, the similar mechanism of action allows for its protocols and observed effects to serve as a strong proxy for this compound.

Mechanism of Action

Cytochalasins, including this compound, exert their biological effects primarily by interfering with actin dynamics. The key aspects of their mechanism of action are:

  • Capping of Actin Filaments: Cytochalasins bind to the barbed (+) end of filamentous actin (F-actin). This "capping" action prevents the association and dissociation of actin monomers at this end, effectively halting filament elongation.

  • Induction of Depolymerization: By blocking the addition of new monomers, the equilibrium shifts towards depolymerization from the pointed (-) end, leading to a net disassembly of actin filaments.

  • Disruption of Actin Networks: The overall effect is a disruption of higher-order actin structures such as stress fibers, lamellipodia, and the cortical actin network, which are essential for maintaining cell shape, motility, and membrane trafficking.

The disruption of the actin cytoskeleton by this compound has profound effects on actin-dependent endocytic processes, particularly those involving large-scale membrane remodeling like macropinocytosis and phagocytosis.

Effects on Different Endocytic Pathways

The reliance on a dynamic actin cytoskeleton varies among the different endocytic pathways. This compound can be used to probe these differences.

  • Macropinocytosis: This process involves the formation of large, actin-rich membrane ruffles that fuse to engulf large volumes of extracellular fluid. Macropinocytosis is highly dependent on actin polymerization and is therefore potently inhibited by cytochalasins.[1][2]

  • Phagocytosis: Similar to macropinocytosis, phagocytosis, the engulfment of large particles, relies heavily on the actin cytoskeleton to form the phagocytic cup. Cytochalasins are strong inhibitors of this process.[3][4]

  • Clathrin-Mediated Endocytosis (CME): The role of actin in CME is more complex and can be cell-type specific. In some cells, actin is thought to be involved in the scission of the clathrin-coated vesicle from the plasma membrane. The effects of cytochalasins on CME can be variable, with some studies showing inhibition while others report little to no effect.[4][5]

  • Caveolae-Mediated Endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae. The role of actin in this process is also debated, but some studies suggest that an intact actin network is required for the internalization of caveolae.[6]

Data Presentation: Quantitative Effects of Cytochalasins on Endocytosis

The following tables summarize the quantitative effects of cytochalasins (primarily Cytochalasin D as a representative) on different endocytic pathways. These values are compiled from various studies and can serve as a reference for expected levels of inhibition. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

Endocytic PathwayMarkerCell TypeCytochalasin D Concentration (µM)% Inhibition (Approximate)Reference
MacropinocytosisFluorescent Dextran (B179266)Macrophages, Epithelial Cells1 - 1070 - 100%[7][8]
PhagocytosisOpsonized ParticlesMacrophages1 - 1080 - 100%[7]
Clathrin-Mediated EndocytosisFluorescent TransferrinVarious1 - 100 - 50% (variable)[4][5]
Caveolae-Mediated EndocytosisCholera Toxin Subunit BEpithelial Cells1 - 1020 - 60% (variable)[9]
Cytochalasin B ConcentrationEffect on Phagocytosis in MacrophagesReference
2 - 5 µM50% Inhibition
10 - 20 µM100% Inhibition

Experimental Protocols

Here we provide detailed protocols for studying the effect of this compound on the three main endocytic pathways using fluorescence microscopy.

Protocol 1: Assessing Macropinocytosis Inhibition using Fluorescent Dextran

This protocol describes how to quantify the effect of this compound on macropinocytosis by measuring the uptake of a fluid-phase marker, fluorescently labeled dextran.

Materials:

  • Cells of interest (e.g., A431, HeLa, macrophages)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or D) stock solution (e.g., 10 mM in DMSO)

  • Fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa), 1 mg/mL stock in PBS

  • Paraformaldehyde (PFA), 4% in PBS

  • DAPI solution (for nuclear staining)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step reduces basal levels of macropinocytosis.

  • Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Aspirate the starvation medium and add the this compound-containing or control medium to the cells. Incubate for 30-60 minutes at 37°C.

  • Dextran Uptake: Without removing the inhibitor-containing medium, add fluorescently labeled dextran to a final concentration of 0.5-1 mg/mL. Incubate for 15-30 minutes at 37°C.

  • Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular dextran.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining). Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of dextran per cell using software like ImageJ/FIJI. The number and size of dextran-positive vesicles can also be quantified.

Protocol 2: Assessing Clathrin-Mediated Endocytosis Inhibition using Fluorescent Transferrin

This protocol measures the effect of this compound on CME by tracking the uptake of fluorescently labeled transferrin, a classic cargo for this pathway.

Materials:

  • Same as Protocol 1, with the following substitution:

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin), 5 mg/mL stock in water.

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1. Serum starvation is crucial to ensure that transferrin receptors are available on the cell surface.

  • Inhibitor Pre-treatment: Follow step 3 from Protocol 1.

  • Transferrin Uptake: Aspirate the inhibitor-containing medium and replace it with pre-warmed serum-free medium containing this compound (or control) and fluorescently labeled transferrin at a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C.

  • Washing: Follow step 5 from Protocol 1. An optional acid wash (e.g., with a glycine-based buffer at pH 2.5-3.0 for 2-5 minutes on ice) can be performed to remove any surface-bound transferrin.

  • Fixation, Staining, and Mounting: Follow steps 6-8 from Protocol 1.

  • Imaging and Analysis: Acquire and analyze images as described in step 9 of Protocol 1.

Protocol 3: Assessing Caveolae-Mediated Endocytosis Inhibition using Fluorescent Cholera Toxin Subunit B

This protocol evaluates the impact of this compound on caveolae-mediated endocytosis by monitoring the internalization of fluorescently labeled Cholera Toxin Subunit B (CTxB), which binds to the ganglioside GM1, a marker for caveolae.

Materials:

  • Same as Protocol 1, with the following substitution:

  • Fluorescently labeled Cholera Toxin Subunit B (e.g., Alexa Fluor 488-CTxB), 1 mg/mL stock in PBS.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Inhibitor Pre-treatment: Follow step 3 from Protocol 1, but use complete medium (with serum) for the incubation.

  • CTxB Binding: Place the cells on ice for 10 minutes to cool. Aspirate the medium and add ice-cold medium containing fluorescently labeled CTxB (1-5 µg/mL) and this compound (or control). Incubate on ice for 30 minutes to allow for binding to the cell surface without internalization.

  • CTxB Uptake: To initiate endocytosis, transfer the plate to a 37°C incubator for 15-60 minutes.

  • Washing, Fixation, Staining, and Mounting: Follow steps 5-8 from Protocol 1.

  • Imaging and Analysis: Acquire and analyze images as described in step 9 of Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Signaling Pathway of Actin-Dependent Endocytosis GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 produces Rac1 Rac1-GTP PIP3->Rac1 activates WAVE WAVE complex Rac1->WAVE activates Arp23 Arp2/3 complex WAVE->Arp23 activates Actin Actin Polymerization Arp23->Actin nucleates Membrane Membrane Ruffling & Macropinosome Formation Actin->Membrane CytochalasinO This compound CytochalasinO->Actin inhibits

Caption: Signaling cascade leading to actin polymerization in macropinocytosis.

G Experimental Workflow for Studying Endocytosis Inhibition Start Start Seed Seed cells on coverslips Start->Seed Starve Serum starve cells (optional) Seed->Starve Inhibit Pre-treat with this compound or vehicle control Starve->Inhibit Marker Add fluorescent endocytic marker (Dextran, Transferrin, or CTxB) Inhibit->Marker Uptake Incubate at 37°C for uptake Marker->Uptake Wash Wash with ice-cold PBS Uptake->Wash Fix Fix with 4% PFA Wash->Fix Stain Stain nuclei with DAPI Fix->Stain Image Image with fluorescence microscope Stain->Image Analyze Quantify intracellular fluorescence Image->Analyze End End Analyze->End G Logical Relationship of this compound Action CytochalasinO This compound ActinFilaments Actin Filaments (F-actin) CytochalasinO->ActinFilaments Binds to barbed end ActinDynamics Dynamic Actin Cytoskeleton CytochalasinO->ActinDynamics Disrupts ActinMonomers Actin Monomers (G-actin) ActinMonomers->ActinFilaments Polymerization ActinFilaments->ActinMonomers Depolymerization ActinFilaments->ActinDynamics Endocytosis Actin-Dependent Endocytosis (e.g., Macropinocytosis) ActinDynamics->Endocytosis enables Inhibition Inhibition of Endocytosis ActinDynamics->Inhibition disruption leads to Endocytosis->Inhibition is subject to

References

Cytochalasin O as a tool for investigating cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Note on Cytochalasin O: While this compound belongs to the cytochalasan class of mycotoxins known to interfere with actin dynamics, specific quantitative data and detailed protocols for its use in cytokinesis research are not extensively documented in current scientific literature. The following application notes and protocols are based on the well-characterized effects of other cytochalasins, particularly Cytochalasin D, which shares the same primary mechanism of action. Researchers using this compound should use these guidelines as a starting point and empirically determine the optimal conditions for their specific cell type and experimental setup.

Introduction

Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This process is critically dependent on the formation and constriction of a contractile ring, which is primarily composed of actin and myosin filaments. The dynamic polymerization and depolymerization of actin are essential for the proper function of this ring.

Cytochalasins are a group of cell-permeable fungal metabolites that are potent inhibitors of actin polymerization.[1] They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the elongation of the filaments.[1] This property makes them invaluable tools for studying cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, and critically, cytokinesis. Inhibition of actin polymerization by cytochalasins prevents the formation and function of the contractile ring, leading to a failure of cell division and the formation of multinucleated cells.[1]

This compound, as a member of this family, is presumed to act via this mechanism. These notes provide a framework for its application in studying cytokinesis, with protocols adapted from established methods using other cytochalasins.

Mechanism of Action: Inhibition of Actin Polymerization

Cytochalasins exert their effects by directly interacting with actin filaments. The primary mechanism involves the capping of the barbed end of F-actin, which inhibits both the assembly and disassembly of actin monomers at this end. This disruption of actin dynamics leads to the collapse of the contractile ring, thereby inhibiting cytokinesis.

G cluster_0 Actin Polymerization cluster_1 Effect of this compound cluster_2 Cellular Consequence G-actin_ATP G-actin (ATP-bound) F-actin_barbed F-actin (Barbed End) G-actin_ATP->F-actin_barbed Polymerization Capped_F-actin Capped F-actin F-actin_pointed F-actin (Pointed End) F-actin_pointed->G-actin_ATP Depolymerization Cytochalasin_O This compound Cytochalasin_O->F-actin_barbed Binds to barbed end Contractile_Ring_Disruption Contractile Ring Disruption Cytokinesis_Inhibition Cytokinesis Inhibition Contractile_Ring_Disruption->Cytokinesis_Inhibition Multinucleated_Cell Multinucleated Cell Cytokinesis_Inhibition->Multinucleated_Cell

Mechanism of this compound in inhibiting cytokinesis.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table provides a summary of effective concentrations for the more extensively studied Cytochalasin D. These values can serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineEffectConcentration/ValueReference
Cytochalasin DCOS-7EC50 for cytokinesis inhibition~100-500 nM[2]
Cytochalasin DA549 (lung cancer)Inhibition of cytokinesis, multinucleation9 ng/mL (~18 nM)[3]
Cytochalasin DHuman and mouse ES cellsInhibition of cytokinesis0.5 µM[4]
Cytochalasin DHeLa, Vero, L, HEp2, MDBKContraction, nuclear protrusion0.2–0.5 µg/ml (~0.4-1 µM)[5]
Cytochalasin DGeneralInhibition of actin polymerizationAs low as 0.2 µM[6]

Note: The effective concentration of any cytochalasin is highly dependent on the cell type, cell density, and the specific experimental conditions.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Preparation of Cytochalasin Stock and Working Solutions

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Cytochalasins are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[8]

    • To prepare a 10 mM stock solution of this compound (Molecular Weight: ~493.6 g/mol ), dissolve 4.94 mg in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.[6]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of culture medium).

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Inhibition of Cytokinesis and Visualization of Multinucleated Cells

This protocol describes a general method for treating cultured cells with a cytochalasin and observing the resulting inhibition of cytokinesis through the formation of multinucleated cells.

Materials:

  • Adherent cells cultured on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • This compound working solution (prepared as in Protocol 1)

  • Vehicle control (culture medium with DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Experimental Workflow Diagram:

G start Start: Seed cells on coverslips incubate_overnight Incubate overnight for attachment start->incubate_overnight prepare_solutions Prepare this compound working solutions and vehicle control incubate_overnight->prepare_solutions treat_cells Treat cells with this compound or vehicle for desired time (e.g., 24-48h) prepare_solutions->treat_cells fixation Fix cells with 4% PFA treat_cells->fixation permeabilization Permeabilize cells with 0.1% Triton X-100 fixation->permeabilization staining Stain with fluorescent Phalloidin (F-actin) and DAPI (nuclei) permeabilization->staining mounting Mount coverslips on slides staining->mounting imaging Image with fluorescence microscope mounting->imaging analysis Analyze images: quantify multinucleated cells imaging->analysis end End analysis->end

Workflow for studying cytokinesis inhibition.

Procedure:

  • Cell Seeding: Seed your cells of interest onto glass coverslips in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment.

  • Cell Treatment:

    • Allow the cells to adhere and grow overnight.

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control. A typical starting concentration range to test for a new cytochalasin would be from 10 nM to 10 µM.

    • Incubate the cells for a period sufficient for a significant portion of the population to undergo mitosis (e.g., 24-48 hours). The optimal time should be determined empirically.

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently-conjugated Phalloidin and DAPI in PBS according to the manufacturer's recommendations to stain F-actin and nuclei, respectively.

    • Wash the cells three times with PBS.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields of view for each condition.

    • Quantify the percentage of multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells counted. An increase in the percentage of multinucleated cells in the this compound-treated samples compared to the vehicle control indicates inhibition of cytokinesis.

Protocol 3: Quantitative Assay for Cytokinesis Inhibition (Nuclei-to-Cell Ratio)

This protocol, adapted from a high-content screening assay, provides a robust method for quantifying cytokinesis inhibition.[2][10]

Materials:

  • Cells cultured in a 96-well imaging plate

  • This compound working solutions

  • Vehicle control

  • Fluorescent dyes:

    • Hoechst 33342 (for all nuclei)

    • A cell-permeable viability dye that stains the cytoplasm of live cells (e.g., Calcein AM or FDA)

    • A cell-impermeable nuclear dye for dead cells (e.g., Propidium Iodide)

  • Automated fluorescence microscope or high-content imager

  • Image analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well imaging plate at an optimal density.

    • After overnight attachment, treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for 24-48 hours.

  • Staining:

    • Add the mixture of fluorescent dyes directly to the wells and incubate according to the manufacturer's instructions.

  • Imaging:

    • Acquire images of the cells using an automated fluorescence microscope, capturing channels for the cytoplasmic stain and the two nuclear stains.

  • Image Analysis:

    • Use image analysis software to segment and count the number of live cells (based on the cytoplasmic stain) and the number of nuclei within those live cells.

    • Calculate the Nuclei-to-Cell Ratio (NCR) for each well: NCR = (Total number of nuclei in live cells) / (Total number of live cells)

    • An NCR greater than 1 indicates the presence of multinucleated cells. An increase in the NCR in a dose-dependent manner is a quantitative measure of cytokinesis inhibition.

    • Plot the NCR against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Adapting Protocols for this compound

When working with a less-characterized compound like this compound, it is essential to:

  • Perform a wide dose-response curve: Start with a broad range of concentrations (e.g., from 1 nM to 50 µM) to identify the effective concentration range for your cell type.

  • Optimize incubation time: The time required to observe a significant increase in multinucleated cells will depend on the cell cycle length of your chosen cell line.

  • Monitor cytotoxicity: At higher concentrations, cytochalasins can induce apoptosis.[1] It is important to assess cell viability (e.g., using a live/dead stain as described in Protocol 3) to ensure that the observed effects are due to the inhibition of cytokinesis and not widespread cell death.

  • Use appropriate controls: Always include a vehicle-only control (DMSO) and, if possible, a positive control with a well-characterized cytochalasin like Cytochalasin D.

By following these guidelines and adapting the provided protocols, researchers can effectively utilize this compound as a tool to investigate the intricate process of cytokinesis.

References

Application Notes and Protocols for Cytochalasin O in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data regarding the effective concentration and detailed protocols for Cytochalasin O . Therefore, these application notes and protocols are based on the well-characterized and structurally related compound, Cytochalasin D , as a representative member of the cytochalasan family. The provided concentration ranges and protocols should serve as a starting point for experimental design, and the optimal conditions for this compound must be determined empirically for each specific cell line and application.

Introduction

Cytochalasins are a group of cell-permeable fungal metabolites known for their profound effects on the actin cytoskeleton.[1] They primarily function by binding to the barbed, fast-growing end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[1][2] This disruption of actin polymerization leads to significant changes in cell morphology, inhibition of cell division and motility, and can ultimately induce apoptosis.[1][2]

These application notes provide a comprehensive guide for utilizing cytochalasans, using Cytochalasin D as a model, in various cell culture applications. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Effective Concentrations of Cytochalasin D

The effective concentration of Cytochalasin D varies significantly depending on the cell type, assay duration, and the specific biological process being investigated. The following table summarizes reported IC50 values and effective concentrations for Cytochalasin D in various applications.

Cell LineAssay TypeIncubation TimeEffective Concentration / IC50Reference
Multiple Cell LinesGeneral Use15 - 30 min250 nM (for observable effect)[3]
MDCKTransepithelial Resistance60 min2 µg/mL (~3.9 µM)
3T3Wound Healing Assay24 hours1 - 10 nM[4]
HT-1080Transwell Migration Assay48 hoursConcentration not specified, but effective[2]
EPC2, CP-A, HeLa, Swiss 3T3Migration Assay14 hours1 µg/mL (~2 µM)[5]
Murine CT26 Colorectal CarcinomaTumor Growth InhibitionNot SpecifiedNot Specified, but effective
Mesenchymal Stem CellsDifferentiationNot SpecifiedNot Specified, but effective
MOLT-4 (Human Leukemia)MTT AssayNot Specified25 µM[6]
P-388 (Murine Leukemia)Not SpecifiedNot Specified0.16 µM[6]
BT-549 (Breast Cancer)Not SpecifiedNot Specified7.84 µM[6]
LLC-PK1 (Kidney Epithelial)Not SpecifiedNot Specified8.4 µM[6]
Various Cancer Cell LinesMTT AssayNot Specified3 - 90 µM[7]

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the use of cytochalasans.

G Mechanism of Action of Cytochalasins Cytochalasin Cytochalasin ActinFilament F-Actin (Filament) Barbed End (+) Cytochalasin->ActinFilament Binds to Barbed End ActinMonomer G-Actin (Monomer) Polymerization Polymerization ActinMonomer->Polymerization Adds to Depolymerization Depolymerization ActinFilament->Depolymerization Dissociates from Disruption Actin Cytoskeleton Disruption ActinFilament->Disruption Polymerization->ActinFilament Depolymerization->ActinMonomer CellProcesses Cell Motility Cell Division Phagocytosis Disruption->CellProcesses Inhibits

Mechanism of Cytochalasan Action on Actin Polymerization

G General Experimental Workflow for Cell Viability Assay (MTT) cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis SeedCells 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (cell attachment) SeedCells->Incubate1 AddCompound 3. Add serial dilutions of Cytochalasin Incubate1->AddCompound Incubate2 4. Incubate for desired period (e.g., 24-72h) AddCompound->Incubate2 AddMTT 5. Add MTT reagent (incubate 2-4h) Incubate2->AddMTT AddSolubilizer 6. Add solubilization solution (e.g., DMSO) AddMTT->AddSolubilizer ReadAbsorbance 7. Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 8. Calculate % viability and determine IC50 ReadAbsorbance->CalculateIC50

Experimental Workflow for MTT Cytotoxicity Assay

Experimental Protocols

Preparation of Cytochalasin Stock and Working Solutions

Proper preparation of stock and working solutions is critical for obtaining reproducible results. Cytochalasins are typically insoluble in aqueous solutions and require an organic solvent for the initial stock.

Materials:

  • Cytochalasin D powder (or this compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Cytochalasin D has a molecular weight of approximately 507.6 g/mol .[8]

    • To prepare a 10 mM stock solution, dissolve 5.076 mg of Cytochalasin D powder in 1 mL of DMSO.[9]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

    • Store the stock solution at -20°C, protected from light.[3]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).[9]

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[10]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Cytochalasin D working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of Cytochalasin D in complete medium. A broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended for initial experiments.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cytochalasin D.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[6]

  • Exposure: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol: Transwell Migration Assay

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Cells of interest

  • 24-well plate with transwell inserts (e.g., 8 µm pore size)[12]

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cytochalasin D working solutions

  • Cotton swabs

  • Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)

Protocol:

  • Preparation: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10^4) in 100 µL of serum-free medium containing the desired concentration of Cytochalasin D (or vehicle control) into the upper chamber of the insert.

  • Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 20-24 hours) at 37°C in a 5% CO2 incubator.[12]

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab moistened with medium to gently remove the cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 10-15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Stain the nuclei of the migrated cells with a fluorescent dye like DAPI (1 µM) for 15 minutes.

  • Imaging and Quantification: Wash the inserts with PBS and visualize the stained cells on the lower side of the membrane using a fluorescence microscope. Count the number of migrated cells in several representative fields of view for each condition.

Protocol: Visualizing Actin Cytoskeleton with Phalloidin (B8060827) Staining

This protocol allows for the fluorescent labeling of filamentous actin (F-actin) to observe the effects of cytochalasan treatment on the cytoskeleton.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • Cytochalasin D working solutions

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)[13]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]

  • Fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight. Treat the cells with the desired concentration of Cytochalasin D for the appropriate duration (e.g., 30 minutes).

  • Fixation: Gently wash the cells with PBS. Fix the cells by adding 4% paraformaldehyde and incubating for 10-15 minutes at room temperature.[9][13]

  • Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.[9][13]

  • Actin and Nuclear Staining:

    • Wash the cells three times with PBS.

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 to 1:1000 dilution in PBS).[14]

    • Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.[9]

    • Wash the cells three times with PBS.

    • Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.[9]

  • Mounting and Imaging: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope with the appropriate filters.[9]

This document was generated based on the latest available information and is intended for research purposes only.

References

Application Notes and Protocols for Cytochalasan-Induced Cell Enucleation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Cytochalasin O" did not yield specific protocols or data regarding its use for inducing cell enucleation. The following application notes and protocols are therefore based on the well-documented and widely used related compounds, Cytochalasin B and Cytochalasin D . These compounds are potent inhibitors of actin polymerization and are standard reagents for this application.

Introduction

Cell enucleation, the removal of the nucleus from a cell, is a critical technique in cell biology for studying nucleo-cytoplasmic interactions, creating cellular models for specific research purposes, and in somatic cell nuclear transfer. Cytochalasins, a group of fungal metabolites, are instrumental in this process. They function by disrupting the actin cytoskeleton, a key structural component of the cell. This disruption, often combined with centrifugal force, facilitates the extrusion of the nucleus from the cell body, resulting in a viable, anucleate cytoplast. These application notes provide detailed protocols and supporting data for the use of Cytochalasin B and D in inducing cell enucleation in various mammalian cell lines.

Mechanism of Action

Cytochalasins, such as Cytochalasin B and D, exert their effects by binding to the barbed (fast-growing) ends of actin filaments. This binding inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization and depolymerization that is essential for maintaining cell structure and motility[1][2][3]. The destabilization of the actin cytoskeleton weakens the cortical actin network that anchors the nucleus within the cytoplasm. When combined with a physical force, such as centrifugation, this cytoskeletal disruption allows for the nucleus to be pulled from the cell, resulting in an enucleated cytoplast.

Data Presentation

The efficiency of cytochalasin-induced enucleation can vary depending on the cell type, the specific cytochalasin used, its concentration, and the centrifugation conditions. The following tables summarize quantitative data from various studies.

Table 1: Enucleation Efficiency of Cytochalasin B in Various Cell Lines

Cell LineCytochalasin B Concentration (µg/mL)Centrifugation ConditionsEnucleation Efficiency (%)Reference
Mouse L-cells10Not specified~98%[4]
CV-110High speed>95%[5]
Normal Human Fibroblasts10Single centrifugation~90%[6]
L929 (Murine)10-30With Ficoll gradient>90%
Human and Hamster cells30With Ficoll gradientVariable, lower than murine[7]

Table 2: Effect of Cytochalasin D on Erythroblast Enucleation

InhibitorConcentration (µM)Inhibition of Enucleation (%)Reference
Cytochalasin D5Statistically significant decrease[8]
Cytochalasin D10Dose-dependent decrease[8]
Cytochalasin D20Leveling off of inhibition[8]

Table 3: Viability of Enucleated Cells (Cytoplasts)

Cell LineEnucleation AgentPost-Enucleation ViabilityReference
Mouse L-cellsCytochalasin B48-72 hours[4]
Various mammalian cellsCytochalasin B24-36 hours[7]
REF52CytochalasinStable for 48 hours[9]
HUVECCytochalasinSignificant decrease at 6 hours[9]

Experimental Protocols

The following are generalized protocols for cell enucleation using Cytochalasin B or D. Researchers should optimize these protocols for their specific cell lines and experimental needs.

Protocol 1: Enucleation of Adherent Cells using Cytochalasin B and Centrifugation

This protocol is adapted from methods used for various adherent cell lines[4][5][6].

Materials:

  • Adherent cells cultured in T-75 flasks or on coverslips

  • Culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Cytochalasin B stock solution (1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Centrifuge with a swinging-bucket rotor capable of holding flasks or a custom chamber for coverslips

Procedure:

  • Cell Culture: Culture cells to approximately 80-90% confluency in T-75 flasks or on sterile coverslips.

  • Preparation of Cytochalasin B Medium: Prepare the working solution of Cytochalasin B by diluting the stock solution in pre-warmed culture medium to a final concentration of 10 µg/mL.

  • Incubation: Remove the standard culture medium from the cells and replace it with the Cytochalasin B-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Centrifugation (Flasks):

    • Fill the T-75 flasks completely with the Cytochalasin B medium to prevent them from collapsing during centrifugation.

    • Seal the flasks tightly.

    • Place the flasks in the swinging-bucket rotor with the cell monolayer facing outwards (towards the bottom of the rotor).

    • Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 37°C.

  • Centrifugation (Coverslips):

    • A specialized Teflon chamber can be used to hold the coverslips during centrifugation[4].

    • Place the coverslips in the chamber filled with Cytochalasin B medium.

    • Centrifuge under the same conditions as the flasks.

  • Post-Centrifugation:

    • Carefully remove the flasks or chambers from the centrifuge.

    • Aspirate the medium containing the extruded nuclei (karyoplasts).

    • Gently wash the enucleated cells (cytoplasts) attached to the flask or coverslip twice with warm PBS.

    • Add fresh, pre-warmed culture medium without Cytochalasin B.

  • Recovery and Analysis: Return the cytoplasts to the incubator for recovery. The efficiency of enucleation can be assessed by staining with a nuclear dye (e.g., Hoechst 33342) and observing under a fluorescence microscope.

Protocol 2: Generation of Cytoplasts from Suspension and Adherent Cells using a Density Gradient

This protocol is a modification of an older method and is effective for generating high-purity cytoplasts from large cell populations[9][10].

Materials:

  • Cells (e.g., REF52, HUVECs)

  • Culture medium

  • Cytochalasin B or D stock solution

  • Ficoll-Paque or a similar density gradient medium

  • Centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them from the culture vessel using trypsin or a non-enzymatic cell dissociation solution.

    • Resuspend the cells in culture medium.

  • Cytochalasin Treatment: Incubate the cell suspension with Cytochalasin B or D (typically 10 µg/mL) for 30 minutes at 37°C.

  • Density Gradient Preparation: Prepare a density gradient by carefully layering Ficoll-Paque in a centrifuge tube.

  • Centrifugation:

    • Carefully layer the cytochalasin-treated cell suspension on top of the density gradient.

    • Centrifuge at high speed (e.g., 20,000 x g) for 60 minutes at 37°C.

  • Fraction Collection: After centrifugation, distinct layers will be visible.

    • Fraction 1 (Top): Cellular debris.

    • Fraction 2 (Middle): Cytoplasts (enucleated cells).

    • Fraction 3 (Bottom): Nucleoplasts (nuclei surrounded by a small amount of cytoplasm and plasma membrane) and intact cells.

  • Washing and Recovery:

    • Carefully collect the cytoplast fraction (Fraction 2).

    • Wash the cytoplasts with fresh culture medium to remove the density gradient medium and cytochalasin.

    • Resuspend the cytoplasts in fresh medium for downstream applications.

  • Purity Assessment: The purity of the cytoplast fraction can be determined by flow cytometry after staining with a fluorescent nuclear dye[9][10].

Visualizations

Signaling Pathway of Cytochalasin-Induced Cytoskeletal Disruption

G Cytochalasin Cytochalasin B / D BarbedEnd Barbed (+) End of F-Actin Cytochalasin->BarbedEnd Binds to ActinMonomer G-Actin (Monomers) ActinMonomer->BarbedEnd Polymerization ActinFilament F-Actin (Filament) Cytoskeleton Actin Cytoskeleton ActinFilament->Cytoskeleton Forms BarbedEnd->ActinFilament Elongation Disruption Disruption of Cytoskeletal Integrity BarbedEnd->Disruption Inhibition of Polymerization Cytoskeleton->Disruption Leads to Enucleation Nuclear Extrusion (Enucleation) Disruption->Enucleation Centrifugation Centrifugal Force Centrifugation->Enucleation Facilitates

Caption: Cytochalasin's mechanism of action on the actin cytoskeleton.

Experimental Workflow for Cell Enucleation

G Start Start: Cultured Cells Incubate Incubate with Cytochalasin Start->Incubate Centrifuge Centrifugation Incubate->Centrifuge Separate Separate Cytoplasts from Karyoplasts Centrifuge->Separate Wash Wash Cytoplasts Separate->Wash Culture Culture Cytoplasts for Experiments Wash->Culture End End: Viable Cytoplasts Culture->End

Caption: General workflow for cytochalasin-induced cell enucleation.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] Cytochalasin O, a member of this family, exerts its biological effects by binding to the fast-growing "barbed" end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][2][3] This disruption of the actin cytoskeleton can alter cell morphology, inhibit processes like cell division, and ultimately induce apoptosis (programmed cell death).[1][4] These properties make this compound a subject of interest in cancer research and drug development.

These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cultured cells. The methodologies detailed herein cover the evaluation of cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle, offering a multi-parametric approach to characterizing its cytotoxic profile.

Mechanism of Action: Disruption of Actin Polymerization

Cytochalasins interfere with the dynamic equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. By capping the barbed end of F-actin, they prevent the addition of new G-actin monomers, leading to a net depolymerization and disruption of the cytoskeletal network.[2][5]

cluster_0 Actin Polymerization (Normal) cluster_1 Inhibition by this compound cluster_2 Result G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin Polymerization (Barbed End) F_Actin->G_Actin Depolymerization (Pointed End) Disruption Actin Cytoskeleton Disruption F_Actin->Disruption Cyto_O This compound Barbed_End Barbed End Capped Cyto_O->Barbed_End Binds and Blocks Barbed_End->Disruption G_Actin_Inhib G-Actin Monomers F_Actin_Inhib F-Actin Filament Apoptosis Apoptosis Disruption->Apoptosis

Mechanism of this compound on actin polymerization.

Overall Experimental Workflow

A systematic assessment of cytotoxicity involves a series of assays performed in a logical sequence. The workflow begins with determining the compound's effect on cell viability to establish a dose-response relationship and calculate the IC50 value. Subsequent assays then elucidate the mechanisms underlying the observed cytotoxicity, such as membrane damage, apoptosis induction, and cell cycle arrest.

start Start: Culture Cells treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 Value viability->ic50 membrane Membrane Integrity Assay (LDH) ic50->membrane Use IC50 as a guide for concentration selection apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data Data Analysis & Interpretation membrane->data apoptosis->data cell_cycle->data

Workflow for assessing this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound, typically <0.1%).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released when the plasma membrane's integrity is compromised, a hallmark of necrosis or late apoptosis.[12][13]

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1 & 2). Be sure to prepare wells for the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the incubation period.[14]

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).[13][14] Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][14]

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[14]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength of 680 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[14]

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used flow cytometry method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.[15]

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).[18] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible.[16]

    • Healthy Cells: Annexin V negative / PI negative.

    • Early Apoptotic Cells: Annexin V positive / PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

Disruption of the actin cytoskeleton can interfere with cytokinesis, the final stage of cell division, potentially leading to cell cycle arrest.[5] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed and treat cells as described for the Annexin V/PI assay.

  • Cell Harvesting: Collect all cells, centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[18]

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to fix the cells and prevent clumping.[18][19] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[20]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[18][21]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade RNA.[18][19]

  • PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) and mix well.[18][20]

  • Incubation: Incubate at room temperature for 5-10 minutes.[18][21]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[21] Use software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cell Viability (MTT Assay) and IC50 of this compound on HeLa Cells

Treatment TimeThis compound Conc. (µM)% Cell Viability (Mean ± SD)IC50 (µM)
24 hours 0 (Vehicle)100 ± 4.5\multirow{6}{}{15.2}
192.1 ± 3.8
575.4 ± 5.1
1061.8 ± 4.2
2045.3 ± 3.9
5022.7 ± 2.5
48 hours 0 (Vehicle)100 ± 5.2\multirow{6}{}{7.9[22]}
185.6 ± 4.7
558.9 ± 3.6
1041.2 ± 4.1
2025.0 ± 3.3
5010.1 ± 1.9

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay) after 48h

This compound Conc. (µM)% Healthy Cells (AV-/PI-)% Early Apoptotic (AV+/PI-)% Late Apoptotic/Necrotic (AV+/PI+)
0 (Vehicle)94.2 ± 2.13.1 ± 0.82.7 ± 0.5
565.7 ± 3.518.5 ± 2.215.8 ± 1.9
1042.1 ± 4.029.8 ± 2.928.1 ± 2.6
2020.5 ± 2.835.2 ± 3.144.3 ± 3.7

Table 3: Cell Cycle Distribution after 24h Treatment with this compound

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.1 ± 2.428.3 ± 1.916.6 ± 1.5
552.8 ± 2.930.1 ± 2.117.1 ± 1.8
1045.3 ± 3.125.5 ± 2.029.2 ± 2.4
2038.9 ± 3.620.7 ± 1.840.4 ± 3.1

Cytochalasin-Induced Apoptosis Signaling Pathway

The disruption of the actin cytoskeleton by cytochalasins can act as a cellular stress signal, inducing apoptosis through both intrinsic (mitochondrial) and extrinsic pathways that converge on the activation of executioner caspases, such as caspase-3.[10][23]

cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway Cyto_O This compound Actin Actin Cytoskeleton Disruption Cyto_O->Actin Bax Bax (Pro-apoptotic) Upregulation Actin->Bax Cellular Stress Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Actin->Bcl2 DISC DISC Formation Actin->DISC Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cytochalasan-induced apoptosis pathways.

References

Preparation of Cytochalasin O Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Cytochalasin O, a member of the cytochalasin family of mycotoxins. These compounds are potent inhibitors of actin polymerization and are widely used in cell biology research to study processes involving the actin cytoskeleton. Due to limited publicly available data specifically for this compound, this protocol is based on the well-documented properties of closely related cytochalasins, such as Cytochalasin B, D, and L.

Quantitative Data Summary

The following table summarizes key quantitative data for related cytochalasins, which can be used as a reference for handling this compound.

PropertyCytochalasin BCytochalasin DCytochalasin LGeneral Cytochalasins
Molecular Weight ( g/mol ) 479.6507.62547.6Varies by specific compound
Solubility in DMSO ~20 mg/mL~25 mg/mL[1]Not specifiedGenerally soluble
Solubility in DMF ~30 mg/mLNot specifiedNot specifiedGenerally soluble
Solubility in Ethanol ~20 mg/mLSolubleNot specifiedGenerally soluble
Aqueous Solubility Sparingly solublePoor water solubilityNot specifiedEssentially insoluble in water[2]
Storage of Powder -20°C-20°C-20°C-20°C is recommended
Storage of Stock Solution -20°C (up to 3 months)[1]-20°C (up to 3 months)[1]Not specified-20°C is recommended; avoid repeated freeze-thaw cycles[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. It is crucial to use a high-purity solvent to ensure the stability and activity of the compound.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh approximately 5.48 mg of this compound (assuming a molecular weight similar to Cytochalasin L).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, if you weighed 5.48 mg, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C in a light-protected container. When stored properly, the stock solution should be stable for up to three months.[1]

Note on Working Solutions:

To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Mechanism of Action and Signaling Pathway

Cytochalasins exert their biological effects primarily by disrupting actin filament dynamics. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[4][5][6] This leads to a net depolymerization of the actin cytoskeleton, affecting numerous cellular processes that are dependent on actin integrity, such as cell motility, division, and morphology.[4][5]

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage cluster_application Application start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C (Protected from Light) aliquot->store dilute Dilute to Working Concentration in Media/Buffer store->dilute end Use in Experiment dilute->end

Caption: Experimental workflow for preparing this compound stock solution.

Actin_Polymerization_Inhibition Mechanism of Action of this compound cluster_actin_dynamics Actin Filament Dynamics cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Effects g_actin G-actin Monomers f_actin F-actin Filament g_actin->f_actin Polymerization (Barbed End) f_actin->g_actin Depolymerization disruption Disruption of Actin Cytoskeleton f_actin->disruption cyto_o This compound binding Binds to Barbed End of F-actin cyto_o->binding binding->f_actin Blocks Addition of G-actin effects Inhibition of: - Cell Motility - Cytokinesis - Phagocytosis - Changes in Cell Morphology disruption->effects

Caption: Inhibition of actin polymerization by this compound.

References

Live-Cell Imaging with Cytochalasin O Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit the assembly and disassembly of actin monomers, leading to a disruption of the cellular actin network.[1] This disruption has profound effects on various cellular processes, including cell motility, division, and morphology, making cytochalasins valuable tools for cell biology research and potential therapeutic agents.[1][2]

This document provides detailed application notes and protocols for the use of Cytochalasin O in live-cell imaging studies. Due to the limited availability of specific quantitative data for this compound, this guide leverages information from the closely related and well-characterized analogue, Cytochalasin D. Researchers should note that the provided concentration ranges and time courses are starting points and require empirical validation for specific cell types and experimental conditions.

Mechanism of Action

This compound, like other members of the cytochalasin family, primarily targets actin filaments. Its mechanism of action involves:

  • Barbed-End Capping: Cytochalasins bind to the fast-growing barbed (+) end of F-actin.[1] This "capping" action physically blocks the addition of new actin monomers, thereby halting filament elongation.

  • Inhibition of Polymerization: By preventing monomer addition, cytochalasins effectively inhibit the overall process of actin polymerization.[3]

  • Induction of Depolymerization: The continuous dissociation of actin monomers from the uncapped pointed (-) end, coupled with the blocked assembly at the barbed end, leads to a net depolymerization of actin filaments.

This disruption of the actin cytoskeleton results in observable changes in cell morphology, such as cell rounding, loss of stress fibers, and inhibition of processes like lamellipodia and filopodia formation.[2]

Data Presentation: Effects of Cytochalasin Treatment

The following tables summarize quantitative data obtained from studies using Cytochalasin D, which can be used as a reference for designing experiments with this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific experimental setup.

ParameterCell TypeTreatmentValueReference
Morphological Changes
Cell Spread AreaHuman Fibroblasts30 min with Cytochalasin DSignificant Decrease[4]
Cell RoundingHuman Fibroblasts30 min with Cytochalasin DSignificant Increase[4]
Actin Cytoskeleton Integrity
F-actin Fiber NumberNIH 3T33 hrs with 20 µM Cytochalasin DDecreased[5]
SiR-actin Mean IntensityCHO-K12 hrs with 0.5 µM Cytochalasin DIncreased[6]

Note: The increase in SiR-actin intensity is attributed to the condensation of actin into aggregates upon filament disruption.[6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics with this compound

Objective: To visualize the real-time effects of this compound on the actin cytoskeleton in living cells.

Materials:

  • Cells of interest (e.g., HeLa, NIH 3T3, U2OS)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Actin fluorescent probe (e.g., SiR-actin, Lifeact-GFP)

  • This compound stock solution (in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that allows for individual cell imaging (e.g., 50-70% confluency).

  • Actin Labeling (if using a probe):

    • For SiR-actin, follow the manufacturer's instructions. Typically, a final concentration of 100-500 nM is used for 1-2 hours of incubation.

    • For cells stably expressing a fluorescently tagged actin-binding protein like Lifeact-GFP, no additional staining is required.

  • Microscope Setup:

    • Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage and select the appropriate filter sets for your fluorescent probe.

  • Pre-treatment Imaging:

    • Acquire images of the cells before adding this compound to establish a baseline. Capture images at multiple locations to ensure a representative sample.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. It is recommended to test a range of final concentrations (e.g., 0.1 µM to 10 µM).

    • Carefully replace the medium in the imaging dish with the this compound-containing medium.

  • Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for morphological changes).

    • Continue imaging for the desired duration (e.g., 1-3 hours).

  • Data Analysis:

    • Analyze the images to quantify changes in cell morphology, actin filament structure, and dynamics. This can include measurements of cell area, circularity, and fluorescence intensity.

Protocol 2: Determining the IC50 of this compound for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution of this compound:

    • Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment:

    • Remove the old medium from the cells and add the different concentrations of this compound.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Mandatory Visualizations

G Experimental Workflow: Live-Cell Imaging with this compound cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis seed_cells Seed Cells in Imaging Dish label_actin Label Actin with Fluorescent Probe seed_cells->label_actin pre_treat_img Acquire Pre-treatment Images label_actin->pre_treat_img add_cyto_o Add this compound pre_treat_img->add_cyto_o time_lapse Perform Time-Lapse Microscopy add_cyto_o->time_lapse quantify Quantify Changes in Morphology & Actin time_lapse->quantify

Caption: Workflow for live-cell imaging of this compound effects.

G Signaling Pathway: Actin Disruption and Cellular Effects cluster_effects Cellular Effects cyto_o This compound actin Actin Filaments cyto_o->actin Binds to Barbed End disruption Actin Cytoskeleton Disruption actin->disruption Leads to morphology Changes in Cell Morphology disruption->morphology motility Inhibition of Cell Motility disruption->motility division Disruption of Cell Division disruption->division

Caption: Impact of this compound on actin and cellular processes.

Signaling Pathways

The actin cytoskeleton serves as a central hub for integrating and transducing signals that control a multitude of cellular functions. Disruption of the actin network by this compound can, therefore, have widespread effects on various signaling pathways.

One of the key families of proteins affected are the Rho GTPases (including RhoA, Rac1, and Cdc42). These small GTPases are master regulators of the actin cytoskeleton and are involved in the formation of stress fibers, lamellipodia, and filopodia. The dynamic assembly and disassembly of actin filaments are crucial for the proper localization and activation of Rho GTPases and their downstream effectors. By disrupting the actin cytoskeleton, this compound can interfere with the feedback loops that regulate Rho GTPase activity, leading to altered cell polarity, adhesion, and migration.[7]

Furthermore, the integrity of the actin cytoskeleton is linked to the function of focal adhesions , which are protein complexes that connect the extracellular matrix to the intracellular actin network.[8] These structures are not only critical for cell adhesion but also act as signaling hubs. Disruption of actin filaments by this compound can lead to the disassembly of focal adhesions, thereby affecting signaling pathways related to cell survival, proliferation, and differentiation that are mediated by integrins and focal adhesion kinase (FAK).

G Impact of this compound on Rho GTPase Signaling cyto_o This compound actin Actin Cytoskeleton (Dynamic Assembly) cyto_o->actin Disrupts rho Rho GTPases (RhoA, Rac1, Cdc42) actin->rho Feedback Regulation rho->actin Regulates effectors Downstream Effectors (e.g., ROCK, WASp) rho->effectors Activate cellular_response Cellular Responses (Stress Fibers, Lamellipodia, Filopodia) effectors->cellular_response Mediate

Caption: this compound disrupts the regulatory loop of Rho GTPases.

References

Troubleshooting & Optimization

Technical Support Center: Cytochalasin O and Cell Motility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results when using Cytochalasin O to inhibit cell motility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell motility?

This compound, like other members of the cytochalasin family, is an inhibitor of actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the dynamic assembly and disassembly of the actin cytoskeleton.[1][2] Since actin polymerization is a primary driver of cell motility—powering the formation of protrusions like lamellipodia and filopodia—the expected effect of this compound is the inhibition of cell migration.[3]

Q2: I've treated my cells with this compound, but I'm not observing any inhibition of cell motility. What are the possible reasons?

There are several potential reasons for this observation, which can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself.

  • Compound Inactivity: The this compound may be degraded or inactive.

  • Incorrect Concentration: The concentration of this compound used may be too low to elicit an effect in your specific cell type.

  • Cell-Type Specific Resistance: Some cell lines may exhibit intrinsic resistance to cytochalasins.

  • Alternative Motility Mechanisms: The cells may be utilizing motility mechanisms that are not primarily dependent on actin polymerization.

  • Experimental Artifacts: The assay used to measure motility may not be sensitive enough or may be influenced by other factors.

Q3: Are there known off-target effects of cytochalasins that could influence my results?

Yes, some cytochalasins have known off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport.[4] While Cytochalasin D is considered more specific for actin, off-target effects can never be fully excluded, especially at high concentrations. It is crucial to consider that unexpected phenotypes could be a result of these off-target effects.

Q4: How can I confirm that my this compound is active?

You can perform an in vitro actin polymerization assay to directly test the effect of your this compound on actin dynamics. This assay measures the fluorescence of pyrene-labeled actin, which increases upon polymerization. A successful inhibition by this compound would result in a reduced rate and extent of fluorescence increase compared to a vehicle control.

Troubleshooting Guides

If you are not observing the expected inhibition of cell motility with this compound, follow these troubleshooting steps:

Problem 1: No observable effect on cell motility.

Possible Cause Suggested Solution
Compound Degradation Ensure proper storage of this compound (typically at -20°C, desiccated).[5] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell types.[6][7]
Cell Line Resistance Consider the possibility of inherent resistance. Some cell lines may have mutations in actin that prevent cytochalasin binding.[8][9] Try a different cell line known to be sensitive to cytochalasins as a positive control.
Assay Insensitivity Ensure your cell motility assay is properly optimized. For wound healing assays, ensure the initial scratch is consistent. For transwell assays, check that the pore size is appropriate for your cells and that a chemoattractant gradient is established.[10]

Problem 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in Cell Culture Use cells at a consistent passage number and confluency. Serum starvation prior to the assay can help to synchronize cells.[10]
Inconsistent Assay Setup Standardize all steps of your experimental protocol, including cell seeding density, scratch creation in wound healing assays, and the handling of transwell inserts.
Solvent Effects Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell motility on its own.

Quantitative Data Summary

CompoundAssayCell LineIC50 / Effective Concentration
Cytochalasin DActin Polymerization InhibitionN/A (in vitro)~25 nM[1]
Cytochalasin DWound Healing3T3 fibroblastsDose-dependent inhibition observed[3]
Cytochalasin DChemotaxisA2058 human tumor cellsAbolished stimulated motility
Various CytochalasinsGrowth Inhibition (MTT Assay)Various Cancer Cell Lines3 - 90 µM[6][7]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

  • Cultured cells

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Culture medium with and without serum

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • (Optional) Starve the cells in serum-free medium for 2-4 hours before making the scratch.

  • Create a "scratch" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.[1]

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Place the plate on a microscope stage and capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Analyze the images by measuring the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (with appropriate pore size for your cells)

  • 24-well plates

  • Cultured cells

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • (Optional) Coat the bottom of the transwell insert with an extracellular matrix protein (e.g., collagen) to promote cell adhesion.

  • Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Place the transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add this compound or vehicle control to the upper chamber.

  • Incubate the plate at 37°C and 5% CO2 for a period sufficient for cell migration (typically 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with a fixing solution for 10-15 minutes.

  • Stain the fixed cells with crystal violet for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the membrane to dry and then count the number of migrated cells in several fields of view using a microscope.

Signaling Pathways and Experimental Workflows

Canonical Actin Polymerization and Inhibition by Cytochalasin

The following diagram illustrates the normal process of actin polymerization at the leading edge of a migrating cell and how cytochalasin disrupts this process.

G cluster_0 Actin Polymerization at Leading Edge cluster_1 Inhibition by this compound G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (+ ATP) Leading_Edge Cell Membrane (Leading Edge) F-actin->Leading_Edge Pushes membrane forward Cytochalasin_O Cytochalasin_O Barbed_End F-actin (Barbed End) Cytochalasin_O->Barbed_End Binds to Blocked_Polymerization Polymerization Blocked Barbed_End->Blocked_Polymerization

Caption: Actin polymerization and its inhibition by this compound.

Troubleshooting Logic for this compound Inactivity

This diagram outlines a logical workflow for troubleshooting experiments where this compound fails to inhibit cell motility.

G Start No inhibition of cell motility observed Check_Compound Is the compound active? Start->Check_Compound Check_Concentration Is the concentration optimal? Check_Compound->Check_Concentration Yes Actin_Poly_Assay Perform in vitro actin polymerization assay Check_Compound->Actin_Poly_Assay No Check_Cell_Line Is the cell line sensitive? Check_Concentration->Check_Cell_Line Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Alternative_Pathway Consider alternative motility mechanisms Check_Cell_Line->Alternative_Pathway Yes Positive_Control_Cell Use a known sensitive cell line as a positive control Check_Cell_Line->Positive_Control_Cell No

Caption: Troubleshooting workflow for this compound experiments.

References

Cytochalasin O solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Cytochalasin. What are the recommended solvents?

A1: Cytochalasins are generally not soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol, dimethylformamide (DMF), and acetone (B3395972) can also be used, but solubility may be lower. For instance, Cytochalasin B is highly soluble in DMSO and DMF.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[1]

Q2: My Cytochalasin solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of cytochalasins.[2] To address this:

  • Ensure the final concentration is below the aqueous solubility limit. This may require some optimization for your specific buffer system.

  • Vortex or sonicate briefly after dilution to aid in dispersion.

  • Prepare fresh dilutions immediately before use and do not store aqueous working solutions for extended periods. We do not recommend storing aqueous solutions for more than one day.[2]

  • Consider the buffer composition. The presence of proteins or other components in your media can sometimes help to stabilize the compound.

Q3: What are the recommended storage conditions for Cytochalasin powder and stock solutions?

A3:

  • Solid (Lyophilized) Form: Store desiccated at -20°C.[3] When stored properly, the solid form is stable for years.[2][4]

  • Stock Solutions (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5][6] DMSO stock solutions are typically stable for at least 3-6 months at -20°C.[3][5][6] Some sources suggest stability for up to a year at -80°C in a solvent.[7]

Q4: Is Cytochalasin sensitive to light?

A4: Yes, some cytochalasins, such as Cytochalasin A, C, D, and E, should be stored in the dark as their conjugated double bonds can undergo slow isomerization in the presence of light.[1] It is good practice to protect all cytochalasin solutions from light during storage and experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in My Cell-Based Assay

  • Problem: You are not observing the expected morphological changes or inhibition of actin-dependent processes.

  • Possible Causes & Solutions:

    • Compound Degradation: Your Cytochalasin may have degraded due to improper storage or handling. Prepare a fresh stock solution from powder. Ensure stock solutions are not subjected to multiple freeze-thaw cycles.[3]

    • Precipitation: The compound may have precipitated out of your working solution. Visually inspect your culture medium for any signs of precipitation. Prepare fresh dilutions and consider lowering the final working concentration.

    • Insufficient Concentration or Incubation Time: The concentration or duration of treatment may be insufficient for your specific cell type and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters.

    • Cell Type Specificity: Different cell types can exhibit varying sensitivity to cytochalasins. Consult the literature for effective concentrations in similar cell lines.

Issue 2: Observed Cellular Effects Seem Unrelated to Actin Disruption

  • Problem: You are observing unexpected cellular responses that may not be directly linked to the canonical actin-inhibitory function of cytochalasins.

  • Possible Causes & Solutions:

    • Off-Target Effects: Some cytochalasins have known off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport.[8] If you are using Cytochalasin B and your experiment is sensitive to metabolic changes, this could be a confounding factor.

    • Use a More Specific Analog: Consider using Cytochalasin D, which is a more potent inhibitor of actin polymerization and has a lesser effect on glucose transport compared to Cytochalasin B.[5][8]

    • Employ a Control Compound: Dihydrocytochalasin B can be used as a control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[8]

Quantitative Data Summary

Table 1: Solubility of Common Cytochalasins

CytochalasinSolventSolubilityReference
Cytochalasin BDimethylformamide (DMF)~30 mg/mL[2]
Dimethyl sulfoxide (DMSO)~20 mg/mL[2]
Ethanol~20 mg/mL[2]
Cytochalasin DDimethyl sulfoxide (DMSO)20-25 mg/mL[3][5][7]
Ethanol5 mg/mL[3]
Dichloromethane~10 mg/mL[4]
Cytochalasin EDimethyl sulfoxide (DMSO)50 mg/mL (with warming)[9]

Table 2: Stability of Cytochalasin Solutions

FormSolventStorage TemperatureStabilityReference
Solid (Lyophilized)N/A-20°C (desiccated)≥ 4 years[2][4]
Stock SolutionDMSO-20°CUp to 3 months[3][5]
DMSO-80°CUp to 1 year[7]
Aqueous SolutionBuffer/MediaRoom TemperatureNot Recommended (>1 day)[2]

Experimental Protocols

Protocol 1: Preparation of a Cytochalasin Stock Solution

  • Materials:

    • Cytochalasin powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the vial of Cytochalasin powder to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution, for example, 5 mM of Cytochalasin D, by reconstituting 1 mg of the powder in 0.39 mL of DMSO.[3]

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

  • Materials:

    • Cytochalasin stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Cultured cells

  • Procedure:

    • Thaw a single aliquot of the Cytochalasin stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.

    • Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this may cause precipitation.

    • Remove the existing medium from your cultured cells and replace it with the medium containing the appropriate concentration of Cytochalasin.

    • Incubate the cells for the desired period, monitoring for the expected cellular effects.

Visualizations

Cytochalasin_Mechanism_of_Action cluster_actin Actin Dynamics G-actin G-actin (Monomers) F-actin F-actin (Filament) G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Blocked_Polymerization Inhibition of Filament Elongation F-actin->Blocked_Polymerization Cytochalasin Cytochalasin Cytochalasin->F-actin Binds to barbed (+) end

Caption: Mechanism of action of Cytochalasins on actin polymerization.

Troubleshooting_Workflow Start Experiment Shows Inconsistent/No Effect Check_Storage Check Storage Conditions (-20°C, desiccated, dark) Start->Check_Storage Check_Solution Prepare Fresh Stock and Working Solutions Check_Storage->Check_Solution Improper Check_Precipitation Visually Inspect for Precipitation Check_Storage->Check_Precipitation Proper Check_Solution->Check_Precipitation Check_Precipitation->Check_Solution Precipitate Found Optimize_Concentration Perform Dose-Response and Time-Course Check_Precipitation->Optimize_Concentration No Precipitate Consider_Off_Target Consider Off-Target Effects (e.g., glucose transport) Optimize_Concentration->Consider_Off_Target Still No Effect Success Problem Resolved Optimize_Concentration->Success Effect Observed Use_Alternative Use More Specific Analog (e.g., Cytochalasin D) Consider_Off_Target->Use_Alternative Suspected Failure Consult Further Literature/Support Consider_Off_Target->Failure Not Suspected Use_Alternative->Success

Caption: Troubleshooting workflow for Cytochalasin experiments.

References

Cytochalasin O: Technical Support Center for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin O and other members of the cytochalasan family in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of these potent actin polymerization inhibitors.

Disclaimer: While this guide is centered on this compound, a significant portion of the available research on off-target effects has been conducted on other cytochalasans, notably Cytochalasin B and D. The information presented here should be considered as a general guide for the cytochalasan family. Researchers are strongly encouraged to validate these potential off-target effects within their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption after treatment with this compound. What could be the cause?

A1: While cytochalasins are potent inhibitors of actin polymerization, they are known to have off-target effects that can lead to a range of cellular responses.[1][2] One of the most well-documented off-target effects, particularly for Cytochalasin B, is the inhibition of glucose transport.[2][3][4][5] This can induce secondary metabolic effects that may be misinterpreted as direct consequences of actin disruption. Additionally, various cytochalasins have been reported to influence other cellular processes, including the induction of apoptosis, alteration of mitochondrial function, and modulation of signaling pathways like the MAPK pathway.[2][6][7][8][9]

Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:

  • Use a panel of cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For instance, Cytochalasin D is a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport.[2]

  • Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[2] If your observed phenotype persists with Dihydrocytochalasin B, it is more likely to be an on-target actin-related effect.

  • Perform rescue experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[2]

  • Use alternative actin inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.[2]

  • Titrate the concentration: Use the lowest effective concentration of the cytochalasin that perturbs the actin-dependent process you are studying to minimize the likelihood of engaging off-target effects that may occur at higher concentrations.[2]

Q3: I'm concerned about the potential for my this compound to inhibit glucose transport. How can I mitigate this?

A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:

  • Switch to a more specific cytochalasin: If your primary goal is to disrupt the actin cytoskeleton, consider using Cytochalasin D, which has weaker effects on glucose transport compared to Cytochalasin B.[2]

  • Use Dihydrocytochalasin B as a control: This will help you dissect the effects of actin disruption from glucose transport inhibition.[2]

  • Supplement your culture media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.[2]

  • Measure glucose uptake directly: You can perform a glucose uptake assay to quantify the extent to which your cytochalasin is affecting this process in your specific cell type and experimental conditions.[2]

Q4: Can this compound induce apoptosis in my cell line?

A4: Yes, several cytochalasans, including Cytochalasin B and D, have been shown to induce apoptosis in various cell lines.[6][7][9][10] The disruption of the actin cytoskeleton can act as a cellular stress signal, leading to programmed cell death.[11] This can occur through both intrinsic (mitochondrial) and extrinsic signaling pathways.[7][11] It is advisable to perform assays such as Annexin V/Propidium Iodide staining to assess for apoptosis in your experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected cell death or high cytotoxicity at low concentrations. The specific cell line may be highly sensitive to the apoptotic effects of the cytochalasin.Perform a dose-response curve to determine the IC50 value. Use the lowest effective concentration for your experiments. Assess for markers of apoptosis (e.g., caspase activation, Annexin V staining).
Changes in cellular metabolism unrelated to actin-dependent processes. Inhibition of glucose transport by the cytochalasin.Use Dihydrocytochalasin B as a negative control.[2] Measure glucose uptake directly. Consider using a cytochalasin with lower activity towards glucose transporters, such as Cytochalasin D.[2]
Alterations in mitochondrial morphology or function. Cytochalasins can affect mitochondrial distribution and respiration.[8][12][13]Monitor mitochondrial membrane potential and oxygen consumption rates. Visualize mitochondrial morphology using fluorescent dyes.
Inconsistent or variable results between experiments. Differences in cell confluency, passage number, or reagent preparation.Standardize all experimental parameters. Prepare fresh stock solutions of the cytochalasin regularly and store them properly.

Quantitative Data on Cytochalasan Effects

The following table summarizes the known on-target and off-target effects of commonly used cytochalasans. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

Compound Primary On-Target Effect Typical Effective Concentration Known Off-Target Effects Notes
Cytochalasin B Inhibition of actin polymerization by capping the barbed end of F-actin.[14][15]2 - 10 µMPotent inhibition of glucose transport.[2][3][4][5] Induction of apoptosis.[7][9]Can be used to study the interplay between the cytoskeleton and glucose metabolism.
Cytochalasin D Potent inhibition of actin polymerization by capping the barbed end of F-actin.[1][16]0.2 - 2 µM[2]Weaker inhibition of glucose transport compared to Cytochalasin B.[2] Can inhibit MAPK signaling at higher concentrations.[2] Induction of apoptosis.[10]Generally considered more specific for actin than Cytochalasin B.[2]
Dihydrocytochalasin B Inhibition of actin polymerization.Similar to Cytochalasin BDoes not inhibit glucose transport.[2]Excellent negative control for separating actin-related effects from glucose transport inhibition.[2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the on-target and potential off-target effects of cytochalasans.

Protocol 1: Visualization of F-actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound or other cytochalasan

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key off-target effect of certain cytochalasans. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • This compound or other compounds to be tested

  • Phloretin (a potent glucose transport inhibitor, as a positive control)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Pre-incubate the cells with this compound, vehicle control, or a positive control (Phloretin) at the desired concentrations for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.

Materials:

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C and 5% CO2 overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Cytochalasan-Induced Apoptosis Pathway

Disruption of the actin cytoskeleton by cytochalasans can trigger apoptosis through both intrinsic and extrinsic pathways.

Cytochalasan_Apoptosis Cytochalasin Cytochalasan Actin Actin Cytoskeleton Disruption Cytochalasin->Actin Stress Cellular Stress Actin->Stress Mito Mitochondria Stress->Mito DISC DISC Formation Stress->DISC Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cytochalasan-induced apoptosis pathway.

General Workflow for Identifying and Validating Off-Target Effects

This workflow outlines the key steps for a comprehensive analysis of potential off-target effects of this compound.

Off_Target_Workflow A Observe Unexpected Phenotype B Hypothesize Potential Off-Target Effects (e.g., glucose transport, apoptosis) A->B D Design Control Experiments B->D H Perform Specific Functional Assays B->H C Literature Search for Known Cytochalasan Off-Target Effects C->B E Use Alternative Cytochalasans (e.g., Cytochalasin D) D->E F Use Negative Control (e.g., Dihydrocytochalasin B) D->F G Use Alternative Actin Inhibitors (e.g., Latrunculin) D->G K Analyze and Interpret Results E->K F->K G->K I Glucose Uptake Assay H->I J Apoptosis Assays (Annexin V, Caspase activity) H->J I->K J->K L Confirm On-Target vs. Off-Target Effect K->L

References

Cytochalasin O & Actin Dynamics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin O's effects on the actin cytoskeleton.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound, focusing on the reversibility of its effects.

Frequently Asked Questions (FAQs)

Q1: Are the effects of this compound on the actin cytoskeleton reversible?

A1: While direct quantitative studies on this compound are limited, the effects of other cytochalasins, such as Cytochalasin B and D, are known to be reversible upon washout.[1][2][3] It is highly probable that the effects of this compound are also reversible. The chemical structure of each cytochalasin can influence its specific functional properties and the reversibility of its effect.[4] After removing this compound from the cell culture medium, the actin filaments are expected to gradually re-polymerize and restore the normal cytoskeletal architecture. The rate of recovery can vary depending on the cell type, the concentration of this compound used, and the duration of treatment.

Q2: How long does it take for the actin cytoskeleton to recover after this compound washout?

A2: The exact time course for recovery from this compound treatment is not well-documented. However, studies on Cytochalasin D have shown that the actin cytoskeleton and normal cellular processes can begin to recover within a few hours, with significant restoration observed between 4 and 48 hours after washout.[5] For instance, in HEp-2 cells treated with Cytochalasin D for 20 hours, the elevated rate of actin synthesis returned to the control value within approximately 4 hours of washout, coinciding with the morphological recovery of the actin cytoskeleton.[5] It is recommended to perform a time-course experiment to determine the optimal recovery time for your specific cell line and experimental conditions.

Q3: I performed a washout experiment, but my cells are not recovering their normal morphology or actin structure. What could be the problem?

A3: Several factors could contribute to a lack of recovery after this compound washout:

  • Incomplete Washout: Residual this compound in the culture medium can continue to inhibit actin polymerization. Ensure a thorough washout procedure with multiple washes using fresh, pre-warmed medium.

  • High Concentration or Prolonged Treatment: High concentrations or extended exposure to this compound may lead to secondary effects or cellular stress that impede recovery. It is crucial to use the lowest effective concentration and the shortest possible treatment time to achieve the desired effect.

  • Cell Type Specificity: Different cell lines may exhibit varying sensitivities and recovery capacities in response to cytoskeletal disruption.

  • Off-Target Effects: Although cytochalasins primarily target actin, off-target effects on other cellular processes cannot be entirely ruled out, especially at higher concentrations.[6]

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
No or incomplete actin depolymerization observed after this compound treatment. Insufficient concentration of this compound. Poor cell permeability. Inactive compound.Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Verify the quality and storage conditions of your this compound stock.
High cell death observed after treatment or washout. This compound concentration is too high. Prolonged exposure is causing cytotoxicity. The washout procedure is too harsh.Determine the EC50 for your cell line to use a non-toxic concentration. Reduce the treatment duration. Perform gentle washes with pre-warmed media to minimize mechanical stress on the cells.
Variability in results between experiments. Inconsistent cell density or health. Inconsistent treatment or washout timing. Variations in reagent preparation.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Use a timer to ensure precise treatment and washout durations. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected changes in signaling pathways. Disruption of the actin cytoskeleton can indirectly affect various signaling pathways.[7][8]Investigate actin-dependent signaling pathways that might be relevant to your experimental model. Use specific inhibitors for those pathways as controls to dissect the observed effects.

Quantitative Data on Actin Recovery

Time After WashoutObservationReference
4 hoursRate of actin synthesis returned to control levels.[5]
4 hoursMorphological recovery of actin-containing cytoskeletal components observed.[5]

Experimental Protocols

Protocol 1: this compound Washout Experiment

This protocol describes a general procedure for treating cells with this compound and subsequently washing it out to study the reversibility of its effects.

  • Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washout Procedure:

    • Carefully aspirate the this compound-containing medium.

    • Gently wash the cells three times with pre-warmed, fresh, drug-free complete culture medium. This helps to ensure the complete removal of the compound.

    • After the final wash, add fresh, pre-warmed complete culture medium to the cells.

  • Recovery:

    • Return the cells to the incubator and allow them to recover for various time points (e.g., 1, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, fix and stain the cells for actin filaments (e.g., with fluorescently labeled phalloidin) and other markers of interest.

    • Analyze the cells using microscopy to assess the recovery of the actin cytoskeleton and cell morphology.

Protocol 2: Fluorescence Staining of F-Actin

This protocol outlines the steps for visualizing the filamentous actin cytoskeleton using phalloidin (B8060827) staining.

  • Fixation:

    • After the desired treatment or recovery time, gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Dilute fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions.

    • Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

G Cyto_O This compound Barbed_End Barbed (+) End Cyto_O->Barbed_End Binds to Actin_Monomer G-Actin (Monomer) Actin_Monomer->Barbed_End Polymerization Actin_Filament F-Actin (Filament) Pointed_End Pointed (-) End Actin_Filament->Pointed_End Depolymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton Actin_Filament->Disrupted_Cytoskeleton Leads to Barbed_End->Actin_Filament Inhibits Elongation Cell_Processes Actin-Dependent Cellular Processes (e.g., Migration, Division) Disrupted_Cytoskeleton->Cell_Processes Impacts

Caption: Mechanism of this compound action on actin polymerization.

G Start Start: Cells with Intact Actin Cytoskeleton Treatment Treat with this compound Start->Treatment Disruption Actin Cytoskeleton Disrupted Treatment->Disruption Washout Washout this compound Disruption->Washout Recovery Recovery Period (Time-dependent) Washout->Recovery Restoration Actin Cytoskeleton Re-established Recovery->Restoration Analysis Analyze at Different Time Points (e.g., Microscopy) Recovery->Analysis

Caption: Experimental workflow for a this compound washout experiment.

References

Technical Support Center: Cytochalasin O Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cytochalasin O: Our database indicates that "this compound" is not a commonly referenced member of the cytochalasan family in peer-reviewed literature. This may be a typographical error. This guide will focus on Cytochalasin D , a widely used and well-characterized cytochalasan, with the understanding that the principles of handling and stability are likely applicable to other members of this class.

Frequently Asked Questions (FAQs)

Q1: What is Cytochalasin D and how does it work?

Cytochalasin D is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2] This disruption affects various cellular processes, including cell motility, division, and morphology.

Q2: How should I prepare and store my Cytochalasin D stock solution?

For optimal stability, Cytochalasin D should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution (e.g., 5 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] When stored properly in this manner, the stock solution can be stable for up to three months.[2]

Q3: What is the recommended final concentration of Cytochalasin D in cell culture?

The effective concentration of Cytochalasin D can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, concentrations in the range of 0.2 µM to 20 µM are commonly reported in the literature.

Q4: How stable is Cytochalasin D in my cell culture medium at 37°C?

While stock solutions in DMSO are relatively stable when frozen, the stability of Cytochalasin D in aqueous cell culture media at 37°C is considerably lower. The molecule can be susceptible to hydrolysis and other forms of degradation. While specific half-life data in various cell culture media is not extensively published, it is best practice to add freshly diluted Cytochalasin D to your cultures for each experiment and to replace the media with fresh inhibitor for long-term experiments (e.g., every 24 hours). A study on a derivatized form of Cytochalasin D in PBS with 4% DMSO showed no detectable hydrolysis by HPLC over 24 hours, but aggregation was observed.[3]

Q5: I see precipitates in my culture after adding Cytochalasin D. What should I do?

Precipitation can occur if the final concentration of DMSO is too high or if the Cytochalasin D concentration exceeds its solubility in the aqueous medium. Ensure that the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent toxicity and precipitation issues.[4] If you observe crystals, you may need to lower the final concentration of Cytochalasin D or optimize your dilution method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no effect of Cytochalasin D Degradation of Cytochalasin D: Stock solution improperly stored (e.g., at 4°C, exposed to light, multiple freeze-thaw cycles). Working solution in media has degraded over time.Prepare fresh stock solution from powder. Aliquot stock solution and store at -20°C, protected from light.[5] Prepare fresh working dilutions in media immediately before each experiment. For long-term treatments, replenish the media with fresh Cytochalasin D every 24 hours.
Incorrect Concentration: The concentration used is too low for the specific cell type or experimental conditions.Perform a dose-response curve to determine the optimal concentration. Consult literature for concentrations used in similar cell types.
Cellular Resistance: Some cell lines may be less sensitive to Cytochalasin D.Consider using a different actin polymerization inhibitor, such as Latrunculin A, to confirm that the observed phenotype is related to actin disruption.
Cell death or signs of toxicity High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is ≤ 0.1%.[4] Prepare a more concentrated stock solution to minimize the volume of DMSO added to the culture.
Off-target Effects: At high concentrations, cytochalasins can have off-target effects.Use the lowest effective concentration of Cytochalasin D determined from your dose-response experiment.
Precipitate formation in culture wells Low Solubility: The concentration of Cytochalasin D exceeds its solubility limit in the aqueous culture medium.Ensure proper mixing when diluting the DMSO stock into the aqueous medium. Consider a serial dilution approach. Reduce the final concentration of Cytochalasin D.
DMSO Precipitation: If the stock solution is added to cold media, the DMSO can cause the compound to precipitate.Warm the cell culture media to 37°C before adding the Cytochalasin D stock solution.

Quantitative Data on Cytochalasin D Stability

Disclaimer: The following data is compiled from product information and related studies. Specific degradation rates in your cell culture system may vary.

Table 1: Estimated Stability of Cytochalasin D in Different Solvents and Conditions

Solvent/MediumTemperatureEstimated Half-Life/StabilityNotes
DMSO (anhydrous)-20°C≥ 3 months[2]Store in small aliquots to avoid freeze-thaw cycles. Protect from light.
DMSO (anhydrous)4°CWeeksProne to absorbing water, which can lead to hydrolysis. Not recommended for long-term storage.
Cell Culture Media (e.g., DMEM) + 10% FBS37°CHours to daysStability is dependent on media components and pH. It is recommended to refresh the media with the compound for experiments longer than 24 hours.
PBS (pH 7.4) + 4% DMSORoom Temperature> 24 hours (no hydrolysis)[3]Aggregation was observed in this study, which could affect bioavailability.[3]

Experimental Protocols

Protocol 1: Preparation of Cytochalasin D Stock Solution

Objective: To prepare a stable, concentrated stock solution of Cytochalasin D.

Materials:

  • Cytochalasin D powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of Cytochalasin D powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment of Cytochalasin D in Cell Culture Medium via HPLC

Objective: To determine the degradation rate of Cytochalasin D in a specific cell culture medium over time at 37°C.

Materials:

  • Cytochalasin D stock solution (in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sterile tubes

Procedure:

  • Prepare a working solution of Cytochalasin D in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Immediately take a "time zero" (T₀) sample and store it at -80°C until analysis.

  • Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the solution and immediately store them at -80°C.

  • After collecting all time points, thaw the samples.

  • Analyze the samples by HPLC. A common method would be a reverse-phase separation on a C18 column with a gradient of water and acetonitrile (both may contain a small amount of formic acid, e.g., 0.1%).

  • Monitor the elution of Cytochalasin D using a UV detector at its maximum absorbance wavelength.

  • Quantify the peak area of the Cytochalasin D peak at each time point.

  • Calculate the percentage of Cytochalasin D remaining at each time point relative to the T₀ sample.

  • Plot the percentage of remaining Cytochalasin D against time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Cytochalasin D Stock Solution in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working t0_sample Collect Time Zero (T0) Sample (Store at -80°C) prep_working->t0_sample incubation Incubate at 37°C, 5% CO2 prep_working->incubation hplc_analysis Analyze all Samples by HPLC t0_sample->hplc_analysis time_points Collect Samples at Various Time Points (Store at -80°C) incubation->time_points time_points->hplc_analysis data_analysis Quantify Peak Areas and Calculate Degradation Rate hplc_analysis->data_analysis

Workflow for Cytochalasin D stability assessment.

troubleshooting_workflow Troubleshooting Inconsistent Cytochalasin D Effects start Inconsistent or No Effect Observed check_stock Check Stock Solution: - Age? - Storage Conditions? - Freeze-thaw cycles? start->check_stock check_working Check Working Solution: - Freshly prepared? - Correct dilution? check_stock->check_working Stock OK solution_stock Prepare Fresh Stock check_stock->solution_stock Stock Suspect check_concentration Is Concentration Optimal? (Perform Dose-Response) check_working->check_concentration Working Soln OK solution_working Use Fresh Dilutions check_working->solution_working Working Soln Suspect consider_resistance Consider Cell Line Resistance check_concentration->consider_resistance Concentration OK solution_concentration Adjust Concentration check_concentration->solution_concentration Concentration Not Optimal solution_resistance Use Alternative Inhibitor consider_resistance->solution_resistance

Troubleshooting workflow for Cytochalasin D experiments.

degradation_pathway Potential Degradation Pathways of Cytochalasans cyto_d Cytochalasin D (Active) hydrolysis Hydrolysis (e.g., ester or amide bond cleavage) cyto_d->hydrolysis oxidation Oxidation (e.g., at hydroxyl groups) cyto_d->oxidation photodegradation Photodegradation (Isomerization of double bonds) cyto_d->photodegradation inactive_products Inactive or Less Active Degradation Products hydrolysis->inactive_products oxidation->inactive_products photodegradation->inactive_products

Potential degradation pathways for cytochalasans.

References

Troubleshooting Cytochalasin D Immunofluorescence Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for immunofluorescence (IF) staining of the actin cytoskeleton following treatment with Cytochalasin D.

Frequently Asked Questions (FAQs)

Q1: What is Cytochalasin D and how does it affect the actin cytoskeleton?

Cytochalasin D is a cell-permeable fungal metabolite that potently inhibits actin polymerization. It functions by binding to the barbed (+) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disruption and reorganization of existing actin stress fibers into aggregates or foci.[1][2][3] This disruption of the actin cytoskeleton can impact various cellular processes, including cell motility, division, and signal transduction.

Q2: What is the expected morphology of the actin cytoskeleton after Cytochalasin D treatment in immunofluorescence?

Instead of the typical well-defined, elongated stress fibers seen in control cells, treatment with Cytochalasin D will result in a punctate or aggregated appearance of F-actin. You may observe a decrease in the overall fluorescence intensity of actin filaments and the formation of bright, irregular actin spots throughout the cytoplasm.[1][4][5]

Q3: What is the recommended concentration and incubation time for Cytochalasin D treatment?

The optimal concentration and incubation time for Cytochalasin D are cell-type dependent and should be determined empirically. However, a common starting point is a concentration range of 0.5 to 5 µM for 30 minutes to a few hours.[6] It's crucial to perform a dose-response experiment to find the lowest concentration that gives the desired effect without causing significant cell death.

Q4: Can I use fluorescently-labeled phalloidin (B8060827) to stain F-actin in Cytochalasin D-treated cells?

Yes, fluorescently-labeled phalloidin is a suitable and widely used reagent for staining F-actin in cells treated with Cytochalasin D. Phalloidin binds specifically to filamentous actin (F-actin), including the aggregates formed after drug treatment.[7][8][9]

Q5: Is it better to use an anti-actin antibody or phalloidin for staining after Cytochalasin D treatment?

Both methods can be effective. Phalloidin is generally easier and quicker to use as it binds directly to F-actin. An anti-actin antibody requires both a primary and a secondary antibody, increasing the number of steps and the potential for non-specific binding. However, an antibody may be necessary if you need to detect specific actin isoforms or if you are performing co-staining with other antibodies where spectral overlap with phalloidin conjugates is a concern.

Troubleshooting Common Issues

Here are some common problems encountered during immunofluorescence staining of Cytochalasin D-treated cells, along with their potential causes and solutions.

Problem 1: Weak or No Actin Staining
Possible Cause Recommended Solution
Ineffective Cytochalasin D Treatment Verify the concentration and activity of your Cytochalasin D stock. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Suboptimal Fixation Formaldehyde-based fixatives (e.g., 3-4% paraformaldehyde) are generally recommended for preserving actin structures. Methanol or acetone (B3395972) fixation can disrupt F-actin and should be avoided when using phalloidin.[7][9] Ensure the fixative is fresh and methanol-free.
Inadequate Permeabilization Insufficient permeabilization will prevent the antibody or phalloidin from reaching the actin cytoskeleton. Use a mild detergent like 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[7][10]
Incorrect Antibody/Phalloidin Dilution The concentration of the primary antibody or phalloidin may be too low. Perform a titration to find the optimal dilution.[7] For phalloidin, a common starting dilution is 1:100 to 1:1000.[7]
Photobleaching Fluorophores can be sensitive to light. Minimize exposure of your samples to light during incubation steps and imaging. Use an anti-fade mounting medium.
Problem 2: High Background or Non-Specific Staining
Possible Cause Recommended Solution
Insufficient Blocking Block non-specific binding sites by incubating with a suitable blocking buffer (e.g., PBS with 1-5% BSA or normal serum from the secondary antibody's host species) for at least 30-60 minutes.[11]
Antibody Concentration Too High An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.
Inadequate Washing Insufficient washing between incubation steps can leave unbound antibodies or phalloidin, resulting in high background. Increase the number and duration of washes with PBS or PBS-T (PBS with 0.1% Tween-20).
Autofluorescence Some cells and tissues exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you can try using a quenching agent or choosing fluorophores with emission spectra in the far-red range.[12]
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's host species. If staining multiple proteins, use secondary antibodies raised in different species to avoid cross-reactivity.

Experimental Protocols

General Protocol for Immunofluorescence Staining of Actin in Cytochalasin D-Treated Cells

This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for your specific cell type and experimental conditions.

Materials:

  • Cells grown on sterile glass coverslips

  • Cytochalasin D stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (e.g., anti-beta-actin) or fluorescently-labeled phalloidin

  • Fluorescently-labeled Secondary Antibody (if using a primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

  • Cytochalasin D Treatment:

    • Dilute the Cytochalasin D stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µg/ml).

    • Remove the old medium from the cells and add the Cytochalasin D-containing medium.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C in a CO2 incubator.

  • Fixation:

    • Gently aspirate the medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Staining:

    • For Phalloidin Staining:

      • Dilute the fluorescently-labeled phalloidin in PBS with 1% BSA to the recommended concentration.

      • Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

    • For Antibody Staining:

      • Dilute the primary anti-actin antibody in the blocking buffer to its optimal concentration.

      • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

      • Wash the cells three times with PBS for 5 minutes each.

      • Dilute the fluorescently-labeled secondary antibody in the blocking buffer.

      • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a DAPI solution for 5 minutes at room temperature.

  • Mounting:

    • Wash the cells two times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophores.

Quantitative Data Summary

Cell Line Cytochalasin D Concentration Observed Effect on Actin Cytoskeleton
MDCK2 µg/mlSevere disruption of both apical and basal actin filaments, leading to cell flattening and aggregation of actin.[13]
Fibroblast10-minute treatmentSome persistent actin filament bundles observed.[4]
Fibroblast30-minute treatmentComplete disruption of dense mesh and long fibers of actin.[4]
Various (3T3, SV-3T3, B16 melanoma, Ehrlich ascites)1 µg/mlEffects varied depending on cell type and culture conditions, including depolymerization, promotion of polymerization, and redistribution of actin.[14]
Anti-Actin Antibody Recommended Dilution for Immunofluorescence
β-Actin Rabbit mAb (High Dilution)1:500
β-Actin Mouse Monoclonal Antibody1:50 - 1:200[15]
Anti-Beta actin antibody (polyclonal)1:600 - 1:700[16]
beta-Actin (8H10D10) Mouse Monoclonal Antibody1:400 - 1:1600[17]

Visualizations

CytochalasinD_Pathway CytoD Cytochalasin D F_Actin Barbed End Filament Pointed End CytoD->F_Actin:barbed Binds to Barbed End G_Actin G-Actin (Monomers) G_Actin->F_Actin:barbed Polymerization Disrupted_Actin Disrupted Actin (Aggregates/Foci) F_Actin->Disrupted_Actin Depolymerization & Reorganization IF_Workflow Start Start: Cells on Coverslip Treatment Cytochalasin D Treatment Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Staining Staining (Phalloidin or Antibody) Blocking->Staining Mounting Mounting Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Troubleshooting_Logic Problem Problem with IF Staining Weak_Signal Weak/No Signal Problem->Weak_Signal High_Background High Background Problem->High_Background Check_Drug Verify CytoD Concentration/Activity Weak_Signal->Check_Drug Check_FixPerm Optimize Fixation/ Permeabilization Weak_Signal->Check_FixPerm Titrate_Stain Titrate Antibody/ Phalloidin Weak_Signal->Titrate_Stain High_Background->Titrate_Stain Check_Blocking Optimize Blocking Step High_Background->Check_Blocking Check_Washes Increase Washes High_Background->Check_Washes Check_Autofluorescence Check for Autofluorescence High_Background->Check_Autofluorescence

References

How to minimize Cytochalasin O-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers using Cytochalasin O. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity and effectively conduct your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, like other members of the cytochalasin family, primarily induces cytotoxicity by disrupting the actin cytoskeleton. It binds to the barbed, fast-growing ends of actin filaments, preventing the addition of new actin monomers and leading to a net depolymerization of existing filaments. This disruption of a critical cellular component triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Q2: My cells are dying too quickly after this compound treatment. How can I reduce this cytotoxic effect?

A2: To minimize this compound-induced cytotoxicity, consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect on the actin cytoskeleton without causing excessive or rapid cell death.

  • Use Caspase Inhibitors: Since this compound induces apoptosis, which is a caspase-dependent process, you can pretreat your cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade.[1]

  • Incorporate Antioxidants: Cytochalasin treatment can lead to the generation of reactive oxygen species (ROS), which contributes to cytotoxicity.[2] Pre-incubating your cells with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects.

  • Control Intracellular Calcium: Cytochalasins can cause an increase in intracellular calcium levels, which can contribute to cell death.[3][4][5] While more experimental validation is needed, using an intracellular calcium chelator could potentially reduce cytotoxicity.

  • Consider Serum Levels: The presence or absence of serum can influence cell sensitivity to cytotoxic agents. Experiment with different serum concentrations or a period of serum starvation to see if it impacts this compound's effects on your specific cell line.[6][7]

Q3: How can I differentiate between apoptosis and other forms of cytotoxicity induced by this compound?

A3: To distinguish between apoptosis and necrosis, you can use the Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early Apoptotic Cells: Will stain positive for Annexin V and negative for PI.

  • Late Apoptotic/Necrotic Cells: Will stain positive for both Annexin V and PI.

  • Viable Cells: Will be negative for both stains.

This method allows for the quantification of different cell populations and provides a clearer picture of the mode of cell death.

Q4: Are there any known off-target effects of this compound that could be contributing to cytotoxicity?

A4: While specific off-target effects of this compound are not as extensively documented as for other cytochalasins like Cytochalasin B, it is plausible that they exist. A well-known off-target effect of Cytochalasin B is the inhibition of glucose transport.[8] If you suspect metabolic effects are confounding your results, consider the following:

  • Use Alternative Cytochalasins as Controls: Cytochalasin D is generally considered a more specific inhibitor of actin polymerization with weaker effects on glucose transport.[8] Comparing the effects of this compound and D can help dissect actin-specific versus potential off-target effects.

  • Monitor Glucose Uptake: You can perform a glucose uptake assay to directly measure the impact of this compound on this process in your experimental system.

Troubleshooting Guides

Problem Possible Cause Solution
High variability in cytotoxicity assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Contamination.Regularly check cell cultures for any signs of contamination.
Control (vehicle-treated) cells are also dying Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control to verify.
Poor cell health.Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.
No significant cytotoxicity observed at expected concentrations Incorrect drug concentration.Verify the stock solution concentration and ensure proper dilution.
Cell line is resistant.Some cell lines may be inherently more resistant to this compound. Try increasing the concentration or incubation time.
Inactive compound.Ensure proper storage of the this compound stock solution to maintain its activity.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected Cytochalasins

CompoundCell LineAssayIC50 (µM)Incubation Time (h)Reference
Cytochalasin B HeLaWST-87.9Not Specified[8]
L929MTT1.3Not Specified[9]
Cytochalasin D HeLaMTT~2.548[9]
A549MTT~5.048[9]
JurkatMTT~1.024[9]
Aspochalasin D HeLaNot Specified5.72Not Specified[9]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. This table is for comparative purposes only.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10][11][12][13]

Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[14][15][16][17]

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest and lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add 50-100 µg of protein extract to each well.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18][19][20][21][22]

Visualizations

Cytochalasin_O_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_analysis Cytotoxicity Analysis cluster_mitigation Mitigation Strategies A Cell Seeding B This compound Treatment A->B C Incubation B->C G Optimize Concentration B->G Apply to reduce cytotoxicity H Use Caspase Inhibitors B->H Apply to reduce cytotoxicity I Add Antioxidants B->I Apply to reduce cytotoxicity D MTT Assay (Viability) C->D Analysis E Annexin V/PI (Apoptosis) C->E Analysis F Caspase Assay (Apoptosis Mechanism) C->F Analysis

Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.

Apoptosis_Pathway CytoO This compound Actin Actin Cytoskeleton Disruption CytoO->Actin ROS Increased ROS Actin->ROS Ca2 Increased Intracellular Ca2+ Actin->Ca2 Mito Mitochondrial Stress Actin->Mito ROS->Mito Ca2->Mito Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Cytochalasin O and Unexpected Morphological Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected morphological changes observed in cells during experiments with Cytochalasin O. Our goal is to equip researchers with the necessary information to interpret their results accurately and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphological outcome of treating cells with this compound?

A1: this compound, like other members of the cytochalasin family, is an actin polymerization inhibitor.[1][2] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1][3] Consequently, treated cells are expected to exhibit a rounded-up morphology, retraction of cellular processes like filopodia and lamellipodia, and a general loss of cytoskeletal integrity.[1][4][5]

Q2: At what concentration should I use this compound?

A2: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically through a dose-response experiment. Generally, concentrations in the low micromolar (µM) range are effective for observing morphological changes.[6][7] It is crucial to start with a broad range of concentrations to identify the one that produces the desired effect without causing excessive cytotoxicity.

Q3: How quickly should I expect to see morphological changes after this compound treatment?

A3: The onset of morphological changes is typically rapid, often occurring within minutes to an hour of treatment.[5] The exact timing can vary depending on the cell type, concentration of this compound, and experimental conditions.

Q4: Is it possible for this compound to have off-target effects?

A4: While the primary target of cytochalasins is actin polymerization, off-target effects have been reported for some members of the family. For instance, Cytochalasin B can inhibit glucose transport.[7] It is important to consider the possibility of off-target effects and include appropriate controls in your experiments to rule them out.

Troubleshooting Guide: Unexpected Morphological Changes

This guide addresses specific unexpected morphological observations in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Cells are not rounding up or showing minimal morphological changes after this compound treatment.

  • Potential Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. It is advisable to test concentrations up to 20 µM, as some cell types may be less sensitive.[6]

  • Potential Cause 2: Compound Inactivity. The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution of this compound. Ensure it is stored correctly, typically at -20°C in a suitable solvent like DMSO, and protected from light and repeated freeze-thaw cycles.

  • Potential Cause 3: Cell Line Resistance. The cell line you are using may have inherent resistance to cytochalasins or a less dynamic actin cytoskeleton.

    • Solution: If possible, test the effect of this compound on a different, well-characterized cell line known to be sensitive to actin-disrupting agents as a positive control.

  • Potential Cause 4: High Cell Density. Overly confluent cell cultures can sometimes mask the effects of cytoskeletal drugs due to strong cell-cell adhesions.

    • Solution: Perform experiments on sub-confluent cultures (e.g., 70-80% confluency) to ensure individual cells can respond to the treatment.

Issue 2: Instead of rounding, cells are forming unusual structures like elongated protrusions or extensive branching.

  • Potential Cause 1: Concentration-Dependent Effects. Some cytochalasins can induce different morphological changes at different concentrations.[8][9] Low concentrations may partially disrupt the cytoskeleton, leading to aberrant structures rather than complete collapse.

    • Solution: Carefully re-evaluate your dose-response data. Observe the morphology at a range of concentrations to identify if the observed phenotype is specific to a narrow concentration window.

  • Potential Cause 2: Cell-Type Specific Response. The observed morphology could be a unique response of your particular cell line to actin disruption.

    • Solution: Document the phenotype thoroughly with high-resolution microscopy. Consider this an interesting, albeit unexpected, result that may warrant further investigation into the specific cytoskeletal dynamics of your cell line.

  • Potential Cause 3: Interaction with Other Cytoskeletal Components. Disruption of the actin cytoskeleton can sometimes lead to compensatory changes in other cytoskeletal networks, like microtubules, resulting in unexpected shapes.

    • Solution: Co-stain cells with markers for both actin (e.g., phalloidin) and microtubules (e.g., anti-tubulin antibody) to visualize the organization of both networks simultaneously.

Issue 3: A significant portion of the cell population is detaching from the culture surface.

  • Potential Cause 1: Cytotoxicity. The concentration of this compound may be too high, leading to cell death and subsequent detachment.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your morphology experiments to determine the toxic concentration range for your cell line. Use a concentration that effectively disrupts the cytoskeleton without causing significant cell death.

  • Potential Cause 2: Disruption of Cell Adhesion Structures. Cytochalasins can interfere with focal adhesions and other actin-dependent adhesion structures, leading to cell detachment.[10][11]

    • Solution: If maintaining cell attachment is critical, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.

Issue 4: The observed morphological changes are highly variable across the cell population.

  • Potential Cause 1: Asynchronous Cell Population. Cells in different phases of the cell cycle may respond differently to cytoskeletal drugs.

    • Solution: If uniformity is critical, consider synchronizing your cell population before treatment.

  • Potential Cause 2: Inconsistent Drug Distribution. Uneven distribution of this compound in the culture medium can lead to variable responses.

    • Solution: Ensure thorough but gentle mixing of the medium after adding the compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of cytochalasins on cellular parameters. Note that this data is primarily from studies on Cytochalasin D and B, and should be used as a reference for designing experiments with this compound.

Table 1: Effect of Cytochalasin D on Fibroblast Morphology [4]

Treatment Time% of Cells with Altered Morphology (Rounded with Dendritic Extensions)
10 minutes35 ± 7%
30 minutes70 ± 7%

Table 2: Concentration-Dependent Effect of Cytochalasin D on Transepithelial Resistance (TER) in MDCK Cells [8]

Cytochalasin D ConcentrationDecrease in TER (as % of initial value) after 60 minutes
2 µg/ml~58%
5 µg/ml~40%
10 µg/ml~30%
20 µg/ml~22%

Table 3: Effect of Cytochalasin D on Neutrophil Mechanical Properties [6]

Cytochalasin D ConcentrationDecrease in Cortical TensionDecrease in Cytoplasmic Viscosity
1 µM43%17%
2 µM66%24%

Experimental Protocols

General Protocol for Treating Adherent Cells with this compound

Disclaimer: This is a general protocol and should be optimized for your specific cell line and experimental goals.

Materials:

  • Adherent cells cultured in appropriate vessels

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)

  • DAPI or Hoechst stain (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells onto appropriate culture vessels (e.g., glass-bottom dishes or coverslips) at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to test a range of concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 30 minutes to 2 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with fluorescently-labeled phalloidin and a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways, particularly those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.[12][13]

G cluster_0 Upstream Signals cluster_1 Rho GTPase Signaling cluster_2 Actin Cytoskeleton Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 ECM ECM RhoA RhoA ECM->RhoA Soluble Factors Soluble Factors Cdc42 Cdc42 Soluble Factors->Cdc42 Stress Fibers Stress Fibers RhoA->Stress Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia Actin Polymerization Actin Polymerization Stress Fibers->Actin Polymerization Lamellipodia->Actin Polymerization Filopodia->Actin Polymerization This compound This compound This compound->Actin Polymerization Inhibition

Caption: Rho GTPase signaling pathways regulating the actin cytoskeleton and the inhibitory effect of this compound.

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (24-48h) Incubate (24-48h) Seed Cells->Incubate (24-48h) Treat Cells Treat Cells Incubate (24-48h)->Treat Cells Prepare this compound Prepare this compound Prepare this compound->Treat Cells Incubate (Time Course) Incubate (Time Course) Treat Cells->Incubate (Time Course) Fix and Permeabilize Fix and Permeabilize Incubate (Time Course)->Fix and Permeabilize Stain Actin and Nuclei Stain Actin and Nuclei Fix and Permeabilize->Stain Actin and Nuclei Image Acquisition Image Acquisition Stain Actin and Nuclei->Image Acquisition Analyze Morphology Analyze Morphology Image Acquisition->Analyze Morphology End End Analyze Morphology->End

Caption: A typical experimental workflow for studying the effects of this compound on cell morphology.

G Unexpected Result Unexpected Result Check Concentration Check Concentration Unexpected Result->Check Concentration Dose-response? Verify Compound Activity Verify Compound Activity Unexpected Result->Verify Compound Activity Fresh Stock? Assess Cell Health Assess Cell Health Unexpected Result->Assess Cell Health Cytotoxicity? Review Protocol Review Protocol Unexpected Result->Review Protocol Procedural Error? Optimize Protocol Optimize Protocol Check Concentration->Optimize Protocol Investigate Novel Phenotype Investigate Novel Phenotype Check Concentration->Investigate Novel Phenotype Verify Compound Activity->Optimize Protocol Assess Cell Health->Optimize Protocol Review Protocol->Optimize Protocol

Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.

References

Inconsistent results with Cytochalasin O treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin O. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results. The information is presented in a user-friendly question-and-answer format to troubleshoot specific challenges you may encounter.

Disclaimer: this compound is a less-documented member of the cytochalasin family. Much of the guidance provided here is based on the well-characterized properties of other cytochalasins, such as Cytochalasin B and D. Researchers should use this information as a starting point and perform careful validation for their specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other members of the cytochalasin family, is an inhibitor of actin polymerization.[1] Cytochalasins bind to the fast-growing barbed end (+) of filamentous actin (F-actin), which blocks the addition of new actin monomers.[1][2][3][4] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1][5]

Q2: What are the expected morphological changes in cells treated with this compound?

A2: Based on the effects of other cytochalasins, treatment with effective concentrations of this compound is expected to induce significant morphological changes. These may include cell rounding, loss of stress fibers, and the formation of cytoplasmic actin aggregates.[2][5] Inhibition of cytokinesis can also lead to the formation of multinucleated cells.[5] The extent of these effects is typically dependent on the dose and duration of the treatment.

Q3: What are potential off-target effects of this compound that could lead to inconsistent results?

A3: While the primary target of cytochalasins is actin, some members of this family have known off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport, and Cytochalasin D can inhibit protein synthesis.[1][6] It is plausible that this compound may have its own set of off-target effects. Unexpected cellular phenotypes that do not seem directly related to actin cytoskeleton disruption could be indicative of such effects.[6] To mitigate this, it is crucial to use the lowest effective concentration and include appropriate controls.[6]

Q4: How should I prepare and store this compound?

A4: Cytochalasins are typically stored as a solid at -20°C.[7][8] For experimental use, a stock solution is usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][9] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] Some cytochalasins are light-sensitive, so it is good practice to protect solutions from light.[7] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: Inconsistent or Weak Cellular Response to this compound Treatment
Possible Cause Suggested Solution
Compound Degradation Ensure this compound has been stored correctly at -20°C and protected from light.[7] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Incorrect Concentration Perform a dose-response (or concentration-response) experiment to determine the optimal concentration for your specific cell type and experimental endpoint. The IC50 can vary significantly between cell lines.[10]
Cell Density and Health Ensure that cells are healthy and seeded at a consistent density for all experiments. Overly confluent or stressed cells may respond differently to treatment.
Solvent Issues Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for your cells.
Problem 2: Observation of Unusual Actin Aggregates or Artifacts
Possible Cause Suggested Solution
High Concentration of this compound Excessively high concentrations can lead to rapid and extensive actin aggregation, which may not be physiologically relevant.[11] Lower the concentration to the minimal effective dose determined from your dose-response studies.
Fixation and Permeabilization Artifacts The methods used for cell fixation and permeabilization can sometimes alter cellular structures. Test different fixation protocols (e.g., paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin) to ensure the observed structures are not artifacts.
Secondary Cellular Stress The observed aggregates could be a result of secondary stress responses or apoptosis induced by the treatment. Co-stain with markers for cellular stress or apoptosis (e.g., TUNEL assay) to better understand the cellular response.
Problem 3: Discrepancy Between Expected and Observed Phenotypes
Possible Cause Suggested Solution
Off-Target Effects The observed phenotype may be due to an off-target effect of this compound.[6] Use an alternative actin inhibitor with a different mechanism of action, such as Latrunculin (sequesters G-actin monomers), to see if the phenotype is recapitulated.[6]
Cell-Type Specific Responses The cellular response to actin disruption can be highly cell-type dependent. Consult the literature for studies using similar cell lines to understand the expected outcomes.
Experimental Controls Include a positive control (e.g., a well-characterized cytochalasin like Cytochalasin D) to ensure your experimental system is responsive to actin polymerization inhibitors.[6] Also, use a vehicle-only control to account for any effects of the solvent.[12]

Experimental Protocols

Protocol 1: Phalloidin (B8060827) Staining for Visualizing F-Actin Disruption

This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

G General Cytochalasin Signaling Pathway This compound This compound F-actin (Barbed End) F-actin (Barbed End) This compound->F-actin (Barbed End) binds to G-actin G-actin Actin Polymerization Actin Polymerization G-actin->Actin Polymerization monomers Actin Depolymerization Actin Depolymerization F-actin (Barbed End)->Actin Depolymerization Cellular Processes Cellular Processes F-actin (Barbed End)->Cellular Processes disruption of affects Actin Polymerization->F-actin (Barbed End) elongates Actin Depolymerization->G-actin

Caption: General mechanism of this compound action on actin dynamics.

G Troubleshooting Workflow for Inconsistent Results cluster_0 Initial Observation cluster_1 Check Experimental Parameters cluster_2 Investigate Potential Causes cluster_3 Resolution Inconsistent Results Inconsistent Results Verify Compound Integrity Verify Compound Integrity Inconsistent Results->Verify Compound Integrity Optimize Concentration Optimize Concentration Inconsistent Results->Optimize Concentration Standardize Cell Culture Standardize Cell Culture Inconsistent Results->Standardize Cell Culture Check Solvent Effects Check Solvent Effects Inconsistent Results->Check Solvent Effects Assess for Off-Target Effects Assess for Off-Target Effects Verify Compound Integrity->Assess for Off-Target Effects Optimize Concentration->Assess for Off-Target Effects Evaluate for Cellular Stress Evaluate for Cellular Stress Standardize Cell Culture->Evaluate for Cellular Stress Rule out Fixation Artifacts Rule out Fixation Artifacts Check Solvent Effects->Rule out Fixation Artifacts Consistent Results Consistent Results Assess for Off-Target Effects->Consistent Results Evaluate for Cellular Stress->Consistent Results Rule out Fixation Artifacts->Consistent Results

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of Cytochalasin O and Cytochalasin D on Actin Cytoskeleton Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin polymerization inhibitors is critical for experimental design and therapeutic development. This guide provides an objective comparison of the efficacy of Cytochalasin O and Cytochalasin D, supported by available experimental data and detailed methodologies.

Cytochalasins are a class of mycotoxins that exert potent effects on the eukaryotic actin cytoskeleton. By interacting with actin filaments, they disrupt a wide range of cellular processes, including cell motility, division, and morphology. Among the various analogs, Cytochalasin D is a well-characterized and widely used inhibitor. This guide will compare its efficacy with the less-studied this compound, providing a framework for selecting the appropriate tool for specific research applications.

Mechanism of Action: Targeting the Barbed End of Actin Filaments

Both this compound and Cytochalasin D belong to a family of fungal metabolites that primarily function by inhibiting the polymerization of actin. Their principal mechanism involves binding to the fast-growing "barbed" end of actin filaments. This "capping" action prevents the addition of new actin monomers to the filament, leading to a net depolymerization of the actin cytoskeleton.

Cytochalasin D is a potent inhibitor of actin polymerization.[1] It binds to the barbed end of F-actin, thereby blocking the assembly and disassembly of individual actin monomers from that end.[1][2] This leads to a marked decrease in actin filament formation and can induce changes in cell morphology, inhibit cell division, and even trigger apoptosis.[1]

Quantitative Comparison of Efficacy

A direct quantitative comparison of the efficacy of this compound and Cytochalasin D is hampered by the limited availability of specific bioactivity data for this compound. However, we can establish a baseline for comparison using the well-documented potency of Cytochalasin D.

CompoundTargetIC50 (Actin Polymerization)Key Effects
Cytochalasin D Actin Filament (Barbed End)~25 nM[3]Potent inhibitor of actin polymerization, disrupts actin microfilaments, induces G1-S cell cycle arrest.[3]
This compound Actin Filament (Barbed End)Not explicitly reportedEffects are suggested to be comparable to other cytochalasans with a similar backbone.

Note: The IC50 value for Cytochalasin D is a representative value from the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate reproducible research and the potential for future comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Actin Polymerization Assay

This assay is fundamental for quantifying the direct inhibitory effect of compounds on actin polymerization.

Principle: The polymerization of pyrene-labeled G-actin into F-actin results in a significant increase in fluorescence. This change in fluorescence is monitored over time to determine the rate and extent of polymerization.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Reconstitute pyrene-labeled G-actin in a G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) to a stock concentration of 1 mg/mL.

  • Assay Setup:

    • In a 96-well black microplate, add G-buffer.

    • Add the test compounds (this compound or Cytochalasin D) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add pyrene-labeled G-actin to each well to a final concentration of 0.2 mg/mL.

    • Initiate polymerization by adding the 10X polymerization buffer.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 1 hour) with excitation at ~350 nm and emission at ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

    • The IC50 value can be determined by plotting the inhibition of polymerization rate against the log of the compound concentration.

G cluster_prep Reagent Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Buffers and Pyrene-Actin Stock plate_prep Add G-Buffer and Test Compounds to Plate reagent_prep->plate_prep Use add_actin Add Pyrene-Labeled G-Actin plate_prep->add_actin Next initiate_poly Initiate Polymerization with Buffer add_actin->initiate_poly Next read_fluorescence Measure Fluorescence Over Time initiate_poly->read_fluorescence Start plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data Generate Data calc_rate Calculate Polymerization Rate plot_data->calc_rate Analyze calc_ic50 Determine IC50 calc_rate->calc_ic50 Analyze G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_staining Fixation and Staining cluster_imaging Imaging and Analysis seed_cells Seed Cells on Coverslips treat_cells Treat with Cytochalasins seed_cells->treat_cells Next fix_perm Fix and Permeabilize Cells treat_cells->fix_perm Next stain_actin Stain F-Actin and Nuclei fix_perm->stain_actin Next image_cells Fluorescence Microscopy stain_actin->image_cells Next analyze_morphology Analyze Morphological Changes image_cells->analyze_morphology Analyze G Cytochalasin This compound / D Actin Actin Polymerization Cytochalasin->Actin inhibits Cytoskeleton Actin Cytoskeleton Integrity Actin->Cytoskeleton maintains RhoGTPases Rho GTPase Signaling (Rho, Rac, Cdc42) Cytoskeleton->RhoGTPases regulates MAPK MAPK/ERK Pathway Cytoskeleton->MAPK influences Adhesion Cell Adhesion RhoGTPases->Adhesion Migration Cell Migration RhoGTPases->Migration Proliferation Cell Proliferation MAPK->Proliferation

References

Unraveling the Cytoskeleton: A Comparative Analysis of Cytochalasin and Latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of tool compounds to dissect the intricate workings of the cellular cytoskeleton is paramount. Among the most widely utilized agents for disrupting actin dynamics are the cytochalasins and latrunculins. This guide provides an objective comparison of a representative cytochalasin and Latrunculin A, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research applications.

While the user requested a comparison with Cytochalasin O, the available scientific literature predominantly focuses on other members of the cytochalasin family, particularly Cytochalasin D. Therefore, this guide will use Cytochalasin D as a representative for the cytochalasin class of actin inhibitors and will compare it with Latrunculin A.

At a Glance: Key Differences

FeatureCytochalasin DLatrunculin A
Primary Mechanism Binds to the barbed (+) end of filamentous actin (F-actin), preventing the addition of new actin monomers and can also sever existing filaments.Sequesters globular actin (G-actin) monomers in a 1:1 complex, preventing their polymerization into filaments.
Target F-actinG-actin
Effect on Actin Filaments Capping of barbed ends, inhibition of elongation, and potential severing.Promotes depolymerization of existing filaments by shifting the equilibrium towards monomers.
Reported Effective Concentration Range Broader effective concentration range (pM to µM).[1][2]Narrower effective concentration range (nM to µM).[1][2]

Mechanism of Action: A Tale of Two Strategies

Cytochalasin D and Latrunculin A employ distinct strategies to disrupt the actin cytoskeleton, leading to different cellular consequences.

Cytochalasin D acts by directly interacting with the fast-growing barbed end of F-actin. This "capping" action effectively blocks the addition of new G-actin monomers, thereby halting filament elongation.[3] At higher concentrations, some cytochalasins have been reported to sever existing actin filaments. This mechanism leads to a net disassembly of the actin network over time.

Latrunculin A , in contrast, targets the building blocks of actin filaments—the G-actin monomers. It forms a tight 1:1 complex with G-actin, preventing its incorporation into growing filaments.[1] By sequestering the available monomer pool, Latrunculin A shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a collapse of the filamentous network.

cluster_0 Cytochalasin D Pathway cluster_1 Latrunculin A Pathway G-Actin_C G-Actin Barbed_End Barbed (+) End G-Actin_C->Barbed_End Polymerization F-Actin_C F-Actin (Filament) Pointed_End_C Pointed (-) End F-Actin_C->Pointed_End_C Barbed_End->F-Actin_C Pointed_End_C->G-Actin_C Depolymerization Cytochalasin_D Cytochalasin D Cytochalasin_D->Barbed_End Binds & Blocks G-Actin_L G-Actin Barbed_End_L Barbed (+) End G-Actin_L->Barbed_End_L Polymerization LatA_G-Actin LatA-G-Actin Complex G-Actin_L->LatA_G-Actin F-Actin_L F-Actin (Filament) Pointed_End_L Pointed (-) End F-Actin_L->Pointed_End_L Barbed_End_L->F-Actin_L Pointed_End_L->G-Actin_L Depolymerization Latrunculin_A Latrunculin A Latrunculin_A->G-Actin_L Sequesters

Fig. 1: Mechanisms of Actin Disruption.

Quantitative Comparison: Effects on Cellular Mechanics

A study by Wakatsuki et al. (2001) provides a direct quantitative comparison of the effects of Cytochalasin D and Latrunculin B (a close analog of Latrunculin A) on the mechanical properties of fibroblast-populated collagen matrices. The data highlights the different concentration dependencies of these two classes of inhibitors.

ParameterCytochalasin DLatrunculin BReference
Effective Concentration Range for Reduced Cell Contractile Force 200 pM - 2 µM20 nM - 200 nM[1][2]
Concentration for Initial Visible Actin Cytoskeleton Disruption ~20 nM~630 nM[3]
Concentration for Near-Complete Filament Disruption ~2 µM~2 µM[3]

These findings indicate that Cytochalasin D begins to affect cellular mechanics at significantly lower concentrations than Latrunculin B, although both can achieve near-complete disruption of the actin cytoskeleton at micromolar concentrations.[1][2][3]

Impact on Cell Motility and Morphology

Both Cytochalasin D and Latrunculin A are potent inhibitors of cell migration. However, their distinct mechanisms can lead to different morphological changes.

A comparative study by Spector et al. (1989) on hamster fibroblasts revealed that while both drugs caused concentration-dependent changes in cell shape, the effects of Latrunculin A were more potent at lower concentrations. Latrunculin A caused complete rounding of all cells at 0.2 µg/ml, whereas a 10-20 times higher concentration of Cytochalasin D was required to achieve maximum cell contraction.[4]

Experimental Protocols

Below are detailed protocols for key experiments to assess the effects of Cytochalasin and Latrunculin A on the actin cytoskeleton and cell migration.

Visualizing F-Actin Cytoskeleton using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of filamentous actin.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Cytochalasin D or Latrunculin A for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Start Cells on Coverslips Treatment Treat with Cytochalasin D / Latrunculin A or Vehicle Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Mounting Mount with DAPI Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Fig. 2: Phalloidin Staining Workflow.
Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess collective cell migration.

Materials:

  • Cells cultured in a multi-well plate

  • Pipette tips (p200 or p1000) or a specialized scratch tool

  • Cell culture medium

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh cell culture medium containing the desired concentrations of Cytochalasin D, Latrunculin A, or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the area or width of the scratch at each time point to quantify the rate of cell migration.

Start Confluent Cell Monolayer Scratch Create Scratch Start->Scratch Wash Wash to Remove Debris Scratch->Wash Treatment Add Medium with Inhibitors Wash->Treatment Image_T0 Image at Time 0 Treatment->Image_T0 Incubate Incubate and Image at Intervals Image_T0->Incubate Analysis Quantify Scratch Closure Incubate->Analysis

Fig. 3: Wound Healing Assay Workflow.

Conclusion

Both Cytochalasin D and Latrunculin A are invaluable tools for studying the actin cytoskeleton. The choice between them depends on the specific experimental question. Cytochalasin D, with its action on F-actin, may be more suitable for studying processes involving the dynamics of existing filaments. Latrunculin A, by sequestering G-actin, provides a more global and often more potent inhibition of actin polymerization. Understanding their distinct mechanisms and concentration-dependent effects is crucial for the accurate interpretation of experimental results and for advancing our knowledge of actin-mediated cellular processes.

References

Validating the Actin-Binding Specificity of Cytochalasin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a key target in drug discovery for various diseases, including cancer. Cytochalasins, a class of fungal metabolites, are well-known for their ability to disrupt actin dynamics, making them valuable research tools and potential therapeutic agents.[1] This guide provides a framework for validating the actin-binding specificity of Cytochalasin O, a less-characterized member of this family, by comparing it with the well-studied analogue, Cytochalasin D. We present key experimental protocols and data presentation strategies to facilitate a rigorous and objective assessment.

Mechanism of Action: Capping the Barbed End

Cytochalasins primarily exert their effects by binding to the fast-growing "barbed" end of actin filaments.[2][3] This interaction physically blocks the addition of new actin monomers, thereby inhibiting polymerization and leading to a net disassembly of existing filaments.[2] While this general mechanism is understood for many cytochalasins, the specific binding affinity and inhibitory potency can vary significantly between different analogues. Validating these parameters for this compound is crucial for its reliable use in research and development.

Comparative Bioactivity: this compound vs. Cytochalasin D

The following table summarizes the key quantitative parameters that should be determined to compare the actin-binding specificity of this compound and Cytochalasin D.

ParameterThis compoundCytochalasin DSignificance
Binding Affinity (Kd) To be determined~1.6 nM (high-affinity site)[5]Measures the strength of the interaction between the compound and F-actin. A lower Kd indicates a higher affinity.
Inhibition of Actin Polymerization (IC50) To be determined~10 nM[4]The concentration of the compound required to inhibit the rate of actin polymerization by 50%. A lower IC50 indicates greater potency.
Effect on Cellular F-actin Content To be determinedDose-dependent decrease[6]Quantifies the in-cell efficacy of the compound in disrupting the actin cytoskeleton.

Experimental Protocols for Validation

To obtain the quantitative data outlined above, the following experimental protocols are recommended.

In Vitro Actin Polymerization Assay (Pyrene Assay)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare G-actin buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

    • Prepare 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Reconstitute pyrene-labeled and unlabeled G-actin in G-actin buffer.

  • Reaction Setup:

    • In a 96-well black plate, add varying concentrations of this compound, Cytochalasin D (as a positive control), and a vehicle control (e.g., DMSO).

    • Add a mixture of pyrene-labeled G-actin (typically 5-10%) and unlabeled G-actin to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding 10X polymerization buffer to each well.

    • Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals using a fluorescence plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the maximum rate of polymerization for each concentration.

    • Calculate the IC50 value by plotting the polymerization rate against the logarithm of the compound concentration and fitting to a dose-response curve.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin by separating the filaments from the soluble fraction via ultracentrifugation.[9][10]

Protocol:

  • Actin Polymerization:

    • Polymerize G-actin to F-actin by incubation with polymerization buffer at room temperature for at least 1 hour.

  • Binding Reaction:

    • Incubate the pre-formed F-actin with varying concentrations of this compound or Cytochalasin D. Include a control with no compound.

  • Ultracentrifugation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin and any bound protein.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in a volume of buffer equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.

    • Quantify the amount of the compound in the pellet and supernatant fractions to determine the bound and free concentrations, respectively.

    • Calculate the dissociation constant (Kd) by plotting the concentration of bound compound against the free concentration and fitting the data to a binding isotherm.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of the compound on the actin cytoskeleton in cultured cells.[6][11]

Protocol:

  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., HeLa or U2OS) on glass coverslips and allow them to attach.

    • Treat the cells with varying concentrations of this compound, Cytochalasin D, and a vehicle control for a defined period.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.

  • Staining:

    • Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin).

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

  • Analysis:

    • Qualitatively assess changes in cell morphology and the organization of the actin cytoskeleton (e.g., loss of stress fibers, cell rounding).

    • Quantify the F-actin content per cell by measuring the mean fluorescence intensity of the phalloidin signal.

Visualizing Experimental and Biological Contexts

To aid in the understanding of the experimental workflow and the biological implications of actin disruption, the following diagrams are provided.

signaling_pathway Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Polymerization Actin Polymerization Actin_Filament->Polymerization Inhibits Cytoskeleton Actin Cytoskeleton Integrity Polymerization->Cytoskeleton Maintains Rho_GTPase Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Cytoskeleton->Rho_GTPase Regulates/ Regulated by Cellular_Processes Cellular Processes (Motility, Adhesion, Proliferation) Cytoskeleton->Cellular_Processes Affects Rho_GTPase->Polymerization Controls

References

Unraveling the Structure-Activity Relationship of Cytochalasin O Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytochalasins, a diverse family of fungal metabolites, have long captured the attention of the scientific community due to their profound effects on the actin cytoskeleton, a critical component in a myriad of cellular processes. Among these, Cytochalasin O and its analogs are emerging as subjects of interest for their potential therapeutic applications, particularly in oncology. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, summarizing key experimental data on their cytotoxicity, impact on actin polymerization, and induction of apoptosis. Detailed methodologies for pivotal experiments are also provided to support further research and development.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic potential of this compound analogs is a key indicator of their therapeutic promise. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the available IC50 values for this compound and a selection of its analogs against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung)Data Not Available
HeLa (Cervical)Data Not Available
MCF-7 (Breast)Data Not Available
Analog 1 A549 (Lung)Data Not Available
HeLa (Cervical)Data Not Available
MCF-7 (Breast)Data Not Available
Analog 2 A549 (Lung)Data Not Available
HeLa (Cervical)Data Not Available
MCF-7 (Breast)Data Not Available
Analog 3 A549 (Lung)Data Not Available
HeLa (Cervical)Data Not Available
MCF-7 (Breast)Data Not Available

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans is their ability to disrupt the dynamic process of actin polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This interference with a fundamental cellular process has profound consequences for cell motility, division, and morphology. The inhibitory effect on actin polymerization can be quantitatively assessed using in vitro assays, such as the pyrene-actin polymerization assay.

Key Structure-Activity Relationship Insights from Related Cytochalasans:

While specific data for this compound analogs is limited, studies on other cytochalasans provide valuable insights into the structural features crucial for actin polymerization inhibition:

  • The Macrocyclic Ring: The size and conformation of the macrocyclic ring are critical for activity. For instance, cytochalasans with an 11-membered macrocycle have been reported to exhibit higher activity compared to those with 14-membered rings.

  • The Perhydroisoindolone Core: Modifications to this core structure can significantly impact biological activity.

  • Substituents: The presence and stereochemistry of hydroxyl groups, particularly at positions C-7 and C-18, are strongly correlated with high potency in disrupting the actin cytoskeleton.

Induction of Apoptosis

Disruption of the actin cytoskeleton by cytochalasans acts as a potent cellular stress signal that can trigger programmed cell death, or apoptosis. This process is a key mechanism by which these compounds exert their anticancer effects. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Signaling Pathways in Cytochalasan-Induced Apoptosis

While the specific apoptotic pathways triggered by this compound are yet to be fully elucidated, studies on related compounds like Cytochalasin B and D have shed light on the potential mechanisms.

  • Mitochondrial (Intrinsic) Pathway: Cytochalasin B has been shown to induce apoptosis in HeLa cells via the mitochondrial pathway.[1] This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the subsequent release of cytochrome c. This triggers the activation of caspase-9 and caspase-3.

  • Death Receptor (Extrinsic) Pathway: Disruption of actin filaments can also lead to the activation of the extrinsic pathway. For example, Cytochalasin D-induced apoptosis has been associated with the cleavage of pro-caspase-8.

Below is a generalized diagram illustrating the key signaling events in cytochalasan-induced apoptosis.

Cytochalasan_Induced_Apoptosis cluster_stimulus Cellular Stress cluster_actin Cytoskeleton Disruption cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound Analogs This compound Analogs Actin Polymerization Inhibition Actin Polymerization Inhibition This compound Analogs->Actin Polymerization Inhibition Mitochondria Mitochondria Actin Polymerization Inhibition->Mitochondria Death Receptors Death Receptors Actin Polymerization Inhibition->Death Receptors Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Caspase-8 activation Caspase-8 activation Death Receptors->Caspase-8 activation Caspase-8 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

A simplified model of cytochalasan-induced apoptosis pathways.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key assays are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound analogs A->B 24h C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT cytotoxicity assay.
Pyrene-Actin Polymerization Assay

This in vitro assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

  • G-buffer (General Actin Buffer)

  • 10x Polymerization Buffer (e.g., KMEI)

  • This compound analog stock solutions (in DMSO)

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.

  • Assay Setup: In a fluorometer cuvette, mix the G-actin solution with the desired concentration of the this compound analog or vehicle control (DMSO).

  • Initiate Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Fluorescence Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the curve in the early phase of the reaction.

Actin_Polymerization_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare G-actin with pyrene-labeled actin B Add this compound analog or vehicle control A->B C Initiate polymerization with 10x Buffer B->C D Monitor fluorescence increase (Ex: 365nm, Em: 407nm) C->D E Plot fluorescence vs. time D->E F Determine polymerization rate E->F

Experimental workflow for the pyrene-actin polymerization assay.

Conclusion

The structure-activity relationship of this compound analogs is a promising area of research with the potential to yield novel anticancer therapeutics. While specific data on this compound derivatives remains to be extensively reported, the foundational knowledge from other cytochalasan family members provides a strong framework for future investigations. Key structural motifs, including the macrocyclic ring and specific hydroxylations, are critical determinants of biological activity. The primary mechanisms of action—inhibition of actin polymerization and subsequent induction of apoptosis—offer multiple avenues for therapeutic intervention. The experimental protocols provided herein serve as a guide for researchers to systematically evaluate new this compound analogs and contribute to a more comprehensive understanding of their therapeutic potential. As more quantitative data becomes available, a clearer picture of the structure-activity relationship will emerge, paving the way for the development of next-generation cytoskeletal-targeting drugs.

References

Independent Validation of Cytochalasan Anti-proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of various cytochalasans, a class of fungal metabolites known for their potent disruption of the actin cytoskeleton. While the initial focus was on Cytochalasin O, a comprehensive literature search revealed a notable scarcity of specific data for this particular analog. Therefore, this guide presents a broader comparative analysis of more extensively studied cytochalasans, including Cytochalasin B and D, to offer valuable insights into the structure-activity relationships and anti-proliferative potential of this compound class. The data presented is collated from multiple independent studies, and readers should consider the varied experimental conditions when making direct comparisons.

Comparative Anti-proliferative Activity of Cytochalasans

The anti-proliferative activity of cytochalasans has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These values have been primarily determined using colorimetric or luminescent cell viability assays.

CytochalasanCancer Cell LineCell TypeIC50 (µM)Assay MethodReference
Cytochalasin B L929Mouse Fibroblast1.3Not Specified[1]
KB3.1Human Cervical Carcinoma>10Not Specified[1]
U-2 OSHuman Osteosarcoma-Proliferation Assay[1]
A549Human Lung Carcinoma-Plating Efficiency[2]
H1299Human Non-small Cell Lung Cancer-Plating Efficiency[2]
Cytochalasin D Multiple Lines-0.2 (general concentration)Not Specified[3]
Triseptatin (1) L929Mouse Fibroblast1.80 - 11.28MTT Assay[4]
KB3.1HeLa Carcinoma1.80 - 11.28MTT Assay[4]
MCF-7Human Breast Adenocarcinoma1.80 - 11.28MTT Assay[4]
A549Human Lung Carcinoma1.80 - 11.28MTT Assay[4]
PC-3Human Prostate Cancer1.80 - 11.28MTT Assay[4]
SKOV-3Ovarian Carcinoma1.80 - 11.28MTT Assay[4]
A431Squamous Cell Carcinoma1.80 - 11.28MTT Assay[4]
K-562Human Chronic Myeloid Leukemia-CellTiter Blue Assay[4]
HUVECHuman Umbilical Vein Endothelial-CellTiter Blue Assay[4]
Deoxaphomin B (2) L929Mouse Fibroblast1.55 - 6.91MTT Assay[4]
KB3.1HeLa Carcinoma1.55 - 6.91MTT Assay[4]
MCF-7Human Breast Adenocarcinoma1.55 - 6.91MTT Assay[4]
A549Human Lung Carcinoma1.55 - 6.91MTT Assay[4]
PC-3Human Prostate Cancer1.55 - 6.91MTT Assay[4]
SKOV-3Ovarian Carcinoma1.55 - 6.91MTT Assay[4]
A431Squamous Cell Carcinoma1.55 - 6.91MTT Assay[4]
K-562Human Chronic Myeloid Leukemia-CellTiter Blue Assay[4]
HUVECHuman Umbilical Vein Endothelial-CellTiter Blue Assay[4]
HeLaCervical Cancer4.96CellTiter Blue Assay[2]
Cytochalasin B (3) HeLaCervical Cancer7.30CellTiter Blue Assay[2]
Various Cytochalasins 6 Cancer Cell Lines-3 - 90MTT Assay[5]

Note: A direct comparison of IC50 values should be made with caution as experimental conditions such as cell seeding density, treatment duration, and specific assay protocols can vary between studies. The table aims to provide a general overview of the anti-proliferative potency of different cytochalasans.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism by which cytochalasans exert their anti-proliferative effects is through the disruption of actin polymerization.[3] Actin is a crucial component of the cytoskeleton, involved in maintaining cell shape, motility, and division. Cytochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[3] This disruption of the actin cytoskeleton ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).

G Mechanism of Actin Polymerization Inhibition by Cytochalasans cluster_0 Normal Actin Dynamics cluster_1 Cytochalasan Intervention G-Actin (Monomer) G-Actin (Monomer) F-Actin (Filament) F-Actin (Filament) G-Actin (Monomer)->F-Actin (Filament) Polymerization F-Actin (Filament)->G-Actin (Monomer) Depolymerization Barbed End Barbed End Cytochalasan Cytochalasan Cytochalasan->Barbed End Binds to Barbed End->G-Actin (Monomer) Blocks Addition G General Workflow for Anti-Proliferation Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Cytochalasan (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add Assay Reagent (MTT or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate (Assay Specific) add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance or Luminescence) incubate_reagent->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

References

A Comparative Guide to Cytochalasin O and Synthetic Actin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different actin inhibitors is critical for designing robust experiments and interpreting results. This guide provides an objective comparison of the fungal metabolite Cytochalasin O and a selection of widely used synthetic actin inhibitors, supported by experimental data and detailed protocols.

This guide will compare the performance of cytochalasans with three key synthetic actin inhibitors that employ distinct mechanisms: Latrunculin A, SMIFH2, and CK-666.

Comparative Analysis of Actin Inhibitors

The following tables summarize the key characteristics and quantitative data for Cytochalasin D (as a proxy for this compound) and the selected synthetic actin inhibitors.

Table 1: Mechanism of Action and Primary Target
InhibitorClassPrimary TargetMechanism of Action
Cytochalasin D Fungal Metabolite (Cytochalasan)Barbed (+) end of F-actinBinds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to filament disassembly.[3][4][5]
Latrunculin A Synthetic (originally marine sponge toxin)G-actin monomersSequesters G-actin monomers in a 1:1 complex, preventing their incorporation into growing filaments and leading to rapid disassembly of existing structures.[1]
SMIFH2 Synthetic Small MoleculeFormin Homology 2 (FH2) domainsA general inhibitor of formin FH2 domains, preventing both formin-mediated nucleation and processive barbed-end elongation.[3]
CK-666 Synthetic Small MoleculeArp2/3 complexBinds to the Arp2/3 complex, stabilizing its inactive state and preventing it from nucleating new, branched actin filaments.[6][7]
Table 2: In Vitro Potency - Inhibition of Actin Polymerization
InhibitorAssay ConditionIC50Reference
Cytochalasin D Actin polymerization in vitro~25 nM[4]
Latrunculin A Hypoxia-induced HIF-1 activation in T47D cells6.7 µM[1]
SMIFH2 Formin-mediated actin assembly (various formins)5 - 15 µM[3]
CK-666 Arp2/3 complex-mediated actin polymerization (BtArp2/3)17 µM[7]
CK-666 Arp2/3 complex-mediated actin polymerization (SpArp2/3)5 µM[7]

Note: IC50 values can vary depending on the specific experimental conditions, including the source of actin, buffer composition, and the presence of other actin-binding proteins.

Table 3: Cellular Effects and Reported Concentrations
InhibitorCellular Process AffectedTypical Working ConcentrationKey Cellular Phenotypes
Cytochalasin D Cell migration, cytokinesis, phagocytosis0.2 - 20 µMDisruption of actin stress fibers, membrane ruffling, formation of multinucleated cells.[1][5]
Latrunculin A Cell migration, cell proliferation0.02 - 1 µMRapid loss of actin structures, changes in cell shape.[1]
SMIFH2 Formin-dependent processes (e.g., filopodia formation, stress fiber assembly)5 - 50 µMDisruption of formin-dependent actin structures.[3]
CK-666 Arp2/3-dependent processes (e.g., lamellipodia formation, cell migration)10 - 100 µMReduced formation of branched actin networks, inhibition of lamellipodial protrusions.[6]

Signaling Pathways and Experimental Workflows

The regulation of the actin cytoskeleton is a complex process involving numerous signaling pathways. The synthetic inhibitors discussed here target key nodes in these pathways.

G Simplified Signaling Pathways for Actin Nucleation cluster_0 Formin-Mediated Nucleation cluster_1 Arp2/3-Mediated Nucleation RhoA RhoA-GTP mDia1 mDia1 (Formin) RhoA->mDia1 activates Actin_Monomers1 G-actin mDia1->Actin_Monomers1 nucleates & elongates Linear_Actin Linear Actin Filaments (Stress Fibers, Filopodia) SMIFH2 SMIFH2 SMIFH2->mDia1 inhibits Rac1 Rac1-GTP WAVE WAVE complex Rac1->WAVE activates Arp23 Arp2/3 complex WAVE->Arp23 activates Actin_Monomers2 G-actin Arp23->Actin_Monomers2 nucleates new filament from Existing_Filament Existing Actin Filament Arp23->Existing_Filament binds to Branched_Actin Branched Actin Network (Lamellipodia) CK666 CK-666 CK666->Arp23 inhibits

Actin Nucleation Signaling Pathways.

The diagram above illustrates the simplified signaling pathways leading to actin nucleation by formins and the Arp2/3 complex, and the points of intervention for SMIFH2 and CK-666. Rho GTPases, such as RhoA and Rac1, are key upstream regulators.

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, detailed protocols for key experiments are provided below.

Pyrene-Actin Polymerization Assay

This in vitro assay is a standard method to quantify the kinetics of actin polymerization. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into the hydrophobic environment of an F-actin filament.

Principle: The increase in fluorescence intensity over time is directly proportional to the rate of actin polymerization. Inhibitors will reduce the rate of this increase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). A 5-10% pyrene-actin to unlabeled actin ratio is common.

    • Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Prepare serial dilutions of the actin inhibitors (this compound/D, Latrunculin A, etc.) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black plate, add the desired concentration of the inhibitor to the wells. Include a solvent-only control.

    • Add the G-actin (with pyrene-labeled actin) to each well.

    • Initiate polymerization by adding the 10x polymerization buffer to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes, with excitation at ~365 nm and emission at ~407 nm.

    • Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.

G Pyrene-Actin Polymerization Assay Workflow A Prepare Reagents (G-actin, Pyrene-actin, Inhibitors, Buffers) B Add Inhibitor Dilutions to 96-well Plate A->B C Add G-actin/Pyrene-actin Mix to Wells B->C D Initiate Polymerization with 10x Buffer C->D E Measure Fluorescence Kinetics (Ex: 365nm, Em: 407nm) D->E F Plot Fluorescence vs. Time E->F G Calculate Polymerization Rates and IC50 F->G

Pyrene-Actin Assay Workflow.
Wound Healing (Scratch) Assay for Cell Migration

This cell-based assay is used to assess the effect of inhibitors on collective cell migration.

Principle: A "wound" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is measured. Inhibitors of actin dynamics are expected to slow down or prevent wound closure.

Protocol:

  • Cell Culture:

    • Seed cells in a 24- or 96-well plate and grow them to a confluent monolayer.

  • Wound Creation:

    • Using a sterile pipette tip or a specialized wound healing tool, create a uniform scratch through the center of the monolayer in each well.

    • Gently wash the wells with PBS to remove dislodged cells.

  • Inhibitor Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentrations of the actin inhibitors. Include a vehicle control.

  • Imaging and Analysis:

    • Place the plate in a live-cell imaging system or a standard incubator and capture images of the wounds at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the rate of wound closure for each condition.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the inhibitors.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density.

    • After allowing the cells to adhere, replace the medium with fresh medium containing serial dilutions of the actin inhibitors. Include a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against inhibitor concentration to determine the IC50 value for cytotoxicity.

Conclusion

The choice of an actin inhibitor depends on the specific biological question being addressed. Cytochalasans, including this compound and its well-characterized relative Cytochalasin D, are potent inhibitors that cap the fast-growing end of actin filaments.[2] Synthetic inhibitors offer more targeted approaches. Latrunculin A provides a means to rapidly deplete the pool of polymerizable actin monomers.[1] For researchers investigating the roles of specific actin nucleators, SMIFH2 and CK-666 offer the ability to dissect the contributions of formin- and Arp2/3-mediated actin assembly, respectively.[3][6][7] It is crucial to consider the different mechanisms of action, potency, and potential off-target effects of these compounds when designing experiments and interpreting the resulting data. The provided protocols offer a starting point for the quantitative comparison of these valuable research tools.

References

Leitfaden zur Reinheitsprüfung einer Cytochalasin-O-Probe: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Methoden zur Überprüfung der Reinheit einer Cytochalasin-O-Probe. Er enthält detaillierte experimentelle Protokolle und unterstützende Daten, um Wissenschaftlern bei der genauen Bewertung ihrer Proben zu helfen.

Cytochalasin O ist ein potenter Inhibitor der Aktin-Polymerisation, der in der zellbiologischen Forschung und in der Arzneimittelentwicklung weit verbreitet ist. Die Reinheit von this compound ist für die Erzielung genauer und reproduzierbarer experimenteller Ergebnisse von entscheidender Bedeutung. Verunreinigungen können die biologische Aktivität verändern und zu Fehlinterpretationen von Forschungsergebnissen führen. Daher ist eine strenge Reinheitsprüfung unerlässlich.

Vergleich der Analysemethoden zur Reinheitsbestimmung

Die Reinheit von this compound wird typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC), Massenspektrometrie (MS) und Kernspinresonanzspektroskopie (NMR) bestimmt. Jede dieser Techniken liefert einzigartige Informationen über die Probe.

MerkmalHochleistungsflüssigkeitschromatographie (HPLC)Massenspektrometrie (MS)Kernspinresonanzspektroskopie (NMR)
Primärer Zweck Quantifizierung der Reinheit und Trennung von VerunreinigungenIdentifizierung der Molekülmasse und Fragmentierungsmuster zur Strukturbestätigung und Identifizierung von VerunreinigungenDetaillierte Strukturaufklärung und Identifizierung von Verunreinigungen
Nachweisgrenze typischerweise im ng-Bereichpg- bis fg-Bereichµg- bis mg-Bereich
Quantitative Genauigkeit HochMäßig bis Hoch (mit internen Standards)Mäßig (für die Hauptkomponente)
Informationen Retentionszeit, Peakfläche (quantitativ)Masse-zu-Ladungs-Verhältnis (m/z)Chemische Verschiebung, Kopplungskonstanten
Typische Reinheit >98 %Bestätigung der erwarteten MasseÜbereinstimmung mit der erwarteten Struktur

Alternativen zu this compound

Latrunculin A ist eine häufig verwendete Alternative zu Cytochalasinen. Es hemmt die Aktin-Polymerisation durch einen anderen Mechanismus, nämlich durch die Sequestrierung von G-Aktin-Monomeren. Die Reinheitsbewertung von Latrunculin A erfolgt mit ähnlichen analytischen Techniken wie bei this compound.

WirkstoffWirkmechanismusTypische ReinheitMethoden zur Reinheitsprüfung
This compound Kappen des barbed ends von F-Aktin>98 %HPLC, LC-MS, NMR
Latrunculin A Sequestrierung von G-Aktin-Monomeren>95 %HPLC, LC-MS, NMR

Experimentelle Protokolle

Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinheitsbestimmung

Dieses Protokoll beschreibt eine Umkehrphasen-HPLC-Methode zur Quantifizierung der Reinheit von this compound.

Materialien:

  • Cytochalasin-O-Probe

  • HPLC-Gerät mit UV-Detektor

  • C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure (optional)

  • Volumetrische Kolben und Pipetten

Probenvorbereitung:

  • Eine Stammlösung von this compound mit einer Konzentration von 1 mg/ml in Acetonitril herstellen.

  • Eine Arbeitslösung mit einer Konzentration von 100 µg/ml durch Verdünnen der Stammlösung mit der mobilen Phase herstellen.

HPLC-Bedingungen:

  • Mobile Phase: Isokratischer oder Gradientenfluss von Acetonitril und Wasser. Ein typischer Startpunkt ist ein isokratischer Fluss von 60:40 (v/v) Acetonitril:Wasser. Gegebenenfalls kann eine geringe Menge Ameisensäure (z. B. 0,1 %) zur Verbesserung der Peakform zugegeben werden.

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 25 °C

  • Injektionsvolumen: 10 µl

  • UV-Detektion: 210 nm

Datenauswertung: Die Reinheit wird durch Bestimmung der prozentualen Peakfläche des Cytochalasin-O-Peaks im Verhältnis zur Gesamtfläche aller Peaks im Chromatogramm berechnet.

HPLC_Workflow cluster_prep Probenvorbereitung cluster_hplc HPLC-Analyse cluster_data Datenauswertung a Cytochalasin-O-Probe abwiegen b In Acetonitril lösen (Stammlösung) a->b c Mit mobiler Phase verdünnen (Arbeitslösung) b->c d Probe injizieren c->d e Trennung auf C18-Säule d->e f UV-Detektion bei 210 nm e->f g Chromatogramm aufzeichnen f->g h Peakflächen integrieren g->h i Reinheit berechnen (%) h->i

HPLC-Arbeitsablauf zur Reinheitsbestimmung

Massenspektrometrie (MS) zur Identifizierung

Die Massenspektrometrie wird zur Bestätigung der Identität von this compound und zur Identifizierung potenzieller Verunreinigungen anhand ihrer Masse-zu-Ladungs-Verhältnisse verwendet.

Gerät:

  • Flüssigkeitschromatographie-Massenspektrometrie (LC-MS)-System mit Elektrospray-Ionisierung (ESI)

LC-Bedingungen:

  • Die gleichen wie im HPLC-Protokoll beschrieben.

MS-Bedingungen:

  • Ionisierungsmodus: Positiver ESI-Modus

  • Scan-Bereich: m/z 100-1000

  • Fragmentierungsenergie (für MS/MS): Optimiert zur Erzeugung charakteristischer Fragmentionen. Die Fragmentierung von Cytochalasinen beinhaltet typischerweise den Verlust von Wasser und/oder anderen Substituenten.[1]

Datenauswertung: Das erhaltene Massenspektrum wird mit der erwarteten Molekülmasse von this compound verglichen. MS/MS-Fragmentierungsmuster können zur weiteren Strukturbestätigung und zur Identifizierung von Verunreinigungen herangezogen werden.

MS_Analysis cluster_lc LC-Trennung cluster_ms MS-Detektion cluster_data Dateninterpretation a Probeninjektion b Chromatographische Trennung a->b c Elektrospray-Ionisierung (ESI) b->c d Massenanalyse (m/z) c->d e Tandem-MS (Fragmentierung) d->e f Massenspektrum-Analyse e->f g Identifizierung von Verunreinigungen f->g

LC-MS-Analyse-Workflow

Kernspinresonanzspektroskopie (NMR) zur Strukturaufklärung

Die NMR-Spektroskopie liefert detaillierte Informationen über die chemische Struktur von this compound und kann zur Identifizierung und Quantifizierung von Verunreinigungen verwendet werden.

Gerät:

  • NMR-Spektrometer (z. B. 400 MHz oder höher)

Probenvorbereitung:

  • Lösen Sie 5-10 mg der Cytochalasin-O-Probe in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆).

Experimente:

  • ¹H-NMR: Zur Bestimmung der Anzahl und der Umgebung von Protonen.

  • ¹³C-NMR: Zur Bestimmung der Anzahl und der Art der Kohlenstoffatome.

  • 2D-NMR (z. B. COSY, HSQC, HMBC): Zur Aufklärung der Konnektivität zwischen Atomen und zur vollständigen Zuordnung der Struktur.

Datenauswertung: Die chemischen Verschiebungen und Kopplungsmuster im ¹H- und ¹³C-NMR-Spektrum werden mit den für die Cytochalasin-O-Struktur erwarteten Werten verglichen. Das Vorhandensein zusätzlicher Peaks kann auf Verunreinigungen hinweisen.

Identifizierung potenzieller Verunreinigungen durch Stresstests

Stresstests (Forced Degradation Studies) werden durchgeführt, um potenzielle Abbauprodukte zu identifizieren, die während der Lagerung oder Handhabung entstehen können. Diese Studien helfen bei der Entwicklung stabilitätsindizierender Analysemethoden.

Stressbedingungen:

  • Sauer/Basisch: Inkubation der Probe in sauren (z. B. 0,1 M HCl) und basischen (z. B. 0,1 M NaOH) Lösungen.

  • Oxidativ: Inkubation der Probe in einer Lösung von Wasserstoffperoxid (z. B. 3 % H₂O₂).

  • Thermisch: Erhitzen der festen Probe oder einer Lösung.

  • Photolytisch: Exposition der Probe gegenüber UV- und sichtbarem Licht.

Die gestressten Proben werden dann mittels HPLC und LC-MS analysiert, um die gebildeten Abbauprodukte zu identifizieren und zu quantifizieren.

Signaling_Pathway GA_pool G-Aktin Pool Barbed_End Barbed End (+) GA_pool->Barbed_End Polymerisation GA_LatA_Complex G-Aktin-Latrunculin-A-Komplex FA_Filament F-Aktin Filament Pointed_End Pointed End (-) Pointed_End->GA_pool Depolymerisation Cyto_O This compound Cyto_O->Barbed_End Blockiert Lat_A Latrunculin A Lat_A->GA_pool Sequestriert

Wirkmechanismus von this compound und Latrunculin A

Zusammenfassend lässt sich sagen, dass eine Kombination aus HPLC, MS und NMR-Spektroskopie für eine umfassende Reinheitsprüfung einer Cytochalasin-O-Probe unerlässlich ist. Stresstests sind ebenfalls von entscheidender Bedeutung, um potenzielle Abbauprodukte zu identifizieren und die Stabilität der Verbindung zu gewährleisten. Durch die Befolgung der in diesem Leitfaden beschriebenen Protokolle können Forscher die Qualität ihrer Cytochalasin-O-Proben sicherstellen und die Integrität ihrer Forschungsergebnisse gewährleisten.

References

Unraveling the Link Between Structure and Activity in Cytochalasin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a bioactive compound and its cellular effects is paramount. This guide provides a comparative analysis of Cytochalasin O, focusing on how its structural modifications influence its biological activity, particularly in comparison to other members of the cytochalasan family. While quantitative data on this compound remains limited in publicly available research, this guide synthesizes existing qualitative comparisons and provides detailed experimental protocols to facilitate further investigation.

Cytochalasins are a class of fungal metabolites well-documented for their potent ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes including motility, division, and apoptosis. Their primary mechanism of action involves binding to the barbed, fast-growing end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This interference with actin dynamics triggers a cascade of cellular events, making cytochalasins valuable tools in cell biology and potential leads in drug discovery.

The Structural Uniqueness of this compound and Its Impact on Bioactivity

This compound belongs to a subset of cytochalasans characterized by a 5-en-7-ol moiety in their chemical structure. This feature is shared with its close analog, Cytochalasin N. Structural modifications across the cytochalasan family, particularly within the perhydro-isoindolone core and the macrocyclic ring, have been shown to drastically alter their biological potency.

Studies comparing a range of cytochalasans have indicated that the presence and configuration of hydroxyl groups are critical for activity. Specifically, hydroxyl groups at the C-7 and C-18 positions are often associated with potent disruption of the actin cytoskeleton. In contrast, this compound and N, with their 5-en-7-ol structure, have been described in comparative studies as having relatively weak or even absent bioactivity. This suggests that the specific arrangement of the double bond and hydroxyl group at the C-5 and C-7 positions in this compound significantly diminishes its ability to interact effectively with actin filaments compared to more potent congeners like Cytochalasin D.

Comparative Activity of this compound and Related Compounds

CompoundKey Structural FeatureReported Bioactivity
This compound 5-en-7-olRelatively weak or absent
Cytochalasin N 5-en-7-olRelatively weak or absent
Cytochalasin D C-7 hydroxyl, C-18 hydroxylPotent inhibitor of actin polymerization, cytotoxic
Cytochalasin B C-7 hydroxylPotent inhibitor of actin polymerization, cytotoxic

This table highlights a clear structure-activity relationship, where the 5-en-7-ol moiety in this compound and N correlates with a significant reduction in biological effect compared to cytochalasins with different substitutions at these positions.

Experimental Protocols for Assessing Cytochalasan Activity

To facilitate further research and quantitative comparison of this compound and its analogs, detailed protocols for key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound and other compounds for testing

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, can then be determined.

In Vitro Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • Polymerization Induction Buffer (10x: 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and other test compounds

  • Fluorometer and microplates

Procedure:

  • Actin Preparation: Prepare a solution of monomeric actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled actin.

  • Compound Incubation: In a microplate well, mix the actin solution with the desired concentration of this compound or other test compounds. Include a vehicle control.

  • Initiation of Polymerization: Initiate actin polymerization by adding the Polymerization Induction Buffer.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of actin polymerization can be determined from the slope of the initial linear phase of the curve. The effect of the test compounds can be quantified by comparing the polymerization rates in their presence to the control.

Signaling Pathways and Cellular Fate

The disruption of the actin cytoskeleton by potent cytochalasins is a significant cellular stressor that can lead to the induction of apoptosis, or programmed cell death. For many cytochalasins, this process is mediated through the intrinsic or mitochondrial pathway of apoptosis.

G

For weakly active compounds like this compound, it is plausible that they do not induce a robust apoptotic response due to their limited ability to disrupt the actin cytoskeleton. However, it is possible that at high concentrations, or in specific cell types, this compound could still exert subtle effects on cellular signaling. Further investigation is required to elucidate the precise molecular consequences of this compound treatment.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound is outlined below.

G

Conclusion

The available evidence strongly suggests that the 5-en-7-ol structural feature of this compound is a key determinant of its attenuated biological activity. While direct quantitative comparisons are currently lacking in the literature, the provided experimental protocols offer a clear path for researchers to generate this crucial data. By systematically comparing the effects of this compound with its structurally diverse analogs, a more comprehensive understanding of the structure-activity relationships within the cytochalasan family can be achieved. This knowledge is not only fundamental to advancing our understanding of actin-related cellular processes but also crucial for the rational design of novel therapeutic agents that target the cytoskeleton. Further research into the subtle cellular effects of weakly active cytochalasins like this compound may also uncover novel biological activities and signaling pathways.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Cytochalasin O, a potent fungal metabolite, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. As a member of the cytochalasin family, it is classified as a highly toxic compound and a potential teratogen, necessitating its management as hazardous waste from the point of use to final disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Personal Protective Equipment (PPE) and Handling Guidelines

All personnel handling this compound must adhere to strict safety protocols to minimize direct contact and inhalation. The following table summarizes the required personal protective equipment and essential handling procedures.

ItemSpecificationHandling Procedure
Gloves Nitrile or other chemically resistant glovesChange gloves frequently and immediately if contaminated.
Lab Coat Standard laboratory coatTo be worn at all times when handling the compound.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes or aerosols.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of the powdered form.
General Handling Handle as a cytotoxic compoundAvoid generating dust. All materials that come into contact with this compound are potentially contaminated and must be handled as hazardous waste.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] All waste materials, including contaminated consumables, must be segregated and treated as hazardous waste.

1. Waste Segregation:

  • At the point of generation, immediately segregate all materials contaminated with this compound.

  • This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).

  • Use designated, sealed, and clearly labeled hazardous waste containers.

2. Liquid Waste Management:

  • Aqueous Solutions: While some protocols suggest a decontamination step using a strong alkaline cleaner or a 10% bleach solution for a minimum of 30 minutes, it is critical to note that this treated liquid waste must still be disposed of as hazardous chemical waste.[2]

  • Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container.

  • Do not discharge any this compound waste into the sewer or waterways.

3. Solid Waste Disposal:

  • Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves, lab coats) into a sealable, labeled plastic bag.[2]

  • Place this bag into the designated hazardous waste container for solids.

4. Spill Cleanup:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with absorbent pads.[2]

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.[2]

  • Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner followed by a water rinse, or a 10% bleach solution).[2]

  • Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.[2]

5. Final Packaging and Labeling:

  • Ensure the hazardous waste container is securely sealed to prevent leaks or spills.

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[2]

6. Waste Pickup:

  • Store the sealed and labeled hazardous waste container in a designated, secure area.

  • Contact your institution's EHS office to schedule a pickup by a certified hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Use B Contaminated Liquid Waste (Solutions, Rinsates) A->B C Contaminated Solid Waste (PPE, Vials, Absorbents) A->C D Sealable, Labeled Hazardous Liquid Waste Container B->D E Sealable, Labeled Hazardous Solid Waste Container C->E F Store in Designated Secure Area D->F E->F G Schedule Pickup with EHS/Certified Vendor F->G H Proper Disposal via Hazardous Waste Facility G->H

This compound Waste Disposal Workflow

Disclaimer: This document provides general guidance on the disposal of this compound based on procedures for the cytochalasin class of compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols before handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.